molecular formula C11H11NO3 B1445303 Ethyl 6-aminobenzofuran-3-carboxylate CAS No. 1260788-13-3

Ethyl 6-aminobenzofuran-3-carboxylate

Cat. No.: B1445303
CAS No.: 1260788-13-3
M. Wt: 205.21 g/mol
InChI Key: BFJNUPVXELRDCX-UHFFFAOYSA-N
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Description

Ethyl 6-aminobenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-amino-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJNUPVXELRDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737405
Record name Ethyl 6-amino-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260788-13-3
Record name Ethyl 6-amino-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-aminobenzofuran-3-carboxylate from Resorcinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 6-aminobenzofuran-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, resorcinol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a multi-step synthesis, elucidating the rationale behind the chosen reactions and providing detailed experimental protocols. The synthesis leverages fundamental organic transformations, including electrophilic aromatic substitution, condensation, cyclization, nitration, and reduction, to construct the target molecule. Each step is supported by established chemical principles and references to relevant literature.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, have made them a focal point of extensive research in drug discovery and development. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, owing to its reactive amino and carboxylate functionalities. This guide outlines a logical and efficient synthetic route to this important building block from an inexpensive starting material, resorcinol.

Overall Synthetic Strategy

The synthesis of this compound from resorcinol is a multi-step process that can be logically divided into four key stages:

  • Formation of a Key Intermediate: Acylation of resorcinol to produce 2,4-dihydroxyacetophenone.

  • Construction of the Benzofuran Core: Synthesis of ethyl 6-hydroxybenzofuran-3-carboxylate from 2,4-dihydroxyacetophenone.

  • Introduction of the Amino Precursor: Nitration of the 6-hydroxybenzofuran intermediate to yield ethyl 6-hydroxy-nitrobenzofuran-3-carboxylate.

  • Final Reduction Step: Reduction of the nitro group to the target amine, affording this compound.

This strategy is designed to sequentially build the complexity of the molecule, controlling the regioselectivity of the substitutions on the aromatic ring.

Synthetic_Pathway Resorcinol Resorcinol Intermediate1 2,4-Dihydroxyacetophenone Resorcinol->Intermediate1 Acylation Intermediate2 Ethyl 6-hydroxybenzofuran-3-carboxylate Intermediate1->Intermediate2 Benzofuran Formation Intermediate3 Ethyl 6-hydroxy-nitrobenzofuran-3-carboxylate Intermediate2->Intermediate3 Nitration Target This compound Intermediate3->Target Reduction

Caption: Overall synthetic workflow from Resorcinol to the target compound.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 2,4-Dihydroxyacetophenone from Resorcinol (Friedel-Crafts Acylation)

The initial step involves the acylation of resorcinol to introduce an acetyl group, which will ultimately form part of the furan ring. The Friedel-Crafts acylation is a classic and effective method for this transformation.

Reaction:

Resorcinol reacts with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to yield 2,4-dihydroxyacetophenone. The dihydroxy nature of resorcinol makes it a highly activated aromatic system, favoring electrophilic substitution.

Mechanism:

The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich resorcinol ring, primarily at the ortho and para positions relative to the hydroxyl groups. The para-substituted product, 4-acetylresorcinol (2,4-dihydroxyacetophenone), is typically the major product due to steric hindrance at the ortho positions.

Friedel_Crafts_Acylation reagents Resorcinol + Acylating Agent | { Lewis Acid Catalyst} intermediate Acylium Ion Intermediate reagents->intermediate Activation product 2,4-Dihydroxyacetophenone intermediate->product Electrophilic Aromatic Substitution

Caption: Mechanism of Friedel-Crafts Acylation of Resorcinol.

Experimental Protocol:

  • Materials:

    • Resorcinol

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Acetyl Chloride

    • Dry Nitrobenzene (solvent)

    • Hydrochloric Acid (HCl)

    • Ice

    • Water

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, a solution of resorcinol in dry nitrobenzene is prepared.

    • The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.

    • Acetyl chloride is then added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then heated to 60-70 °C for a short period to ensure completion.

    • The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The nitrobenzene is removed by steam distillation.

    • The remaining aqueous solution is cooled, and the precipitated 2,4-dihydroxyacetophenone is collected by filtration, washed with cold water, and recrystallized from hot water or ethanol.

Data Summary:

ReactantMolar Mass ( g/mol )MolesEquivalents
Resorcinol110.111.01.0
Acetyl Chloride78.501.11.1
Aluminum Chloride133.342.22.2
ProductMolar Mass ( g/mol )Theoretical YieldExpected Yield (%)
2,4-Dihydroxyacetophenone152.15152.15 g70-80
Step 2: Synthesis of Ethyl 6-Hydroxybenzofuran-3-carboxylate

This crucial step involves the construction of the benzofuran ring system with the desired carboxylate at the 3-position. A plausible approach is a condensation reaction followed by cyclization.

Reaction:

2,4-Dihydroxyacetophenone can be reacted with ethyl chloroacetate in the presence of a base. The initial reaction is an O-alkylation of the more acidic 4-hydroxyl group, followed by an intramolecular condensation and cyclization to form the benzofuran ring.

Mechanism:

The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of 2,4-dihydroxyacetophenone. The resulting phenoxide acts as a nucleophile, attacking the ethyl chloroacetate in a Williamson ether synthesis to form an intermediate ether. Subsequent intramolecular aldol-type condensation, where the enolate of the acetyl group attacks the ester carbonyl, followed by dehydration, leads to the formation of the furan ring.

Benzofuran_Formation start 2,4-Dihydroxyacetophenone + Ethyl Chloroacetate Base intermediate1 Phenoxide Intermediate start->intermediate1 Deprotonation intermediate2 Ether Intermediate intermediate1->intermediate2 O-Alkylation product Ethyl 6-Hydroxybenzofuran-3-carboxylate intermediate2->product Intramolecular Cyclization & Dehydration Reduction_of_Nitro_Group start Ethyl 6-hydroxy-nitrobenzofuran-3-carboxylate product This compound start->product Reduction reagents Reducing Agent | { H₂/Pd-C or SnCl₂/HCl} reagents->product

Navigating the Synthetic Landscape of Ethyl Aminobenzofuran Carboxylates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Key Isomers and Their Pivotal Role in Medicinal Chemistry

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] Among these, aminobenzofuran carboxylates serve as crucial building blocks for novel therapeutic agents. This guide provides a comprehensive technical overview of ethyl aminobenzofuran carboxylates, with a particular focus on the well-characterized isomers, ethyl 5-aminobenzofuran-2-carboxylate and ethyl 3-aminobenzofuran-2-carboxylate, due to the limited availability of specific data for ethyl 6-aminobenzofuran-3-carboxylate. The principles and methodologies discussed herein offer a robust framework for researchers and drug development professionals working with this important class of heterocyclic compounds.

Core Scaffolds: Identification and Physicochemical Properties

A precise understanding of the physicochemical properties of these isomers is fundamental for their application in synthesis and drug design. The location of the amino and carboxylate groups on the benzofuran ring significantly influences these characteristics.

Ethyl 5-Aminobenzofuran-2-carboxylate
  • CAS Number: 174775-48-5[4]

  • Molecular Formula: C₁₁H₁₁NO₃

  • Molecular Weight: 205.21 g/mol [5]

This isomer is a beige to brown solid, and its properties are summarized in the table below.[4]

PropertyValueSource
Melting Point54-56 °C[4]
Boiling Point (Predicted)348.1±22.0 °C[4]
Density (Predicted)1.258±0.06 g/cm³[4]
pKa (Predicted)3.32±0.10[4]
SolubilitySoluble in Chloroform, DMSO[4]
Ethyl 3-Aminobenzofuran-2-carboxylate
  • CAS Number: 39786-35-1[6]

  • Molecular Formula: C₁₁H₁₁NO₃[6]

  • Molecular Weight: 205.21 g/mol [6]

This isomer typically presents as a solid with a melting point between 77-81 °C.

PropertyValueSource
Melting Point77-81 °C
Assay97%
FormSolid

Synthesis Strategies: Constructing the Aminobenzofuran Core

The synthesis of ethyl aminobenzofuran carboxylates can be approached through various routes, primarily involving the construction of the benzofuran ring followed by functional group manipulations.

Synthesis of Ethyl 5-Aminobenzofuran-2-carboxylate

A common and efficient method for the synthesis of ethyl 5-aminobenzofuran-2-carboxylate involves the reduction of the corresponding nitro-substituted precursor.[4]

Protocol: Catalytic Hydrogenation of Ethyl 5-Nitrobenzofuran-2-carboxylate [4]

  • Reaction Setup: To a solution of ethyl 5-nitrobenzofuran-2-carboxylate (20.0 g) in ethanol (300 mL) in a suitable reaction flask, add 5% Palladium on carbon (Pd/C) catalyst (2 g).

  • Hydrogenation: Purge the reaction system with hydrogen gas twice. Pressurize the vessel with hydrogen to 0.3-0.5 MPa.

  • Reaction Conditions: Maintain the reaction temperature between 10-30°C and stir for 3 hours.

  • Work-up: Upon completion of the reaction, filter off the catalyst. Concentrate the filtrate under reduced pressure and dry the residue to yield ethyl 5-aminobenzofuran-2-carboxylate.

This method typically results in a high yield (around 98%) of the desired product.[4]

Synthesis_5_amino Ethyl 5-nitrobenzofuran-2-carboxylate Ethyl 5-nitrobenzofuran-2-carboxylate Ethyl 5-aminobenzofuran-2-carboxylate Ethyl 5-aminobenzofuran-2-carboxylate Ethyl 5-nitrobenzofuran-2-carboxylate->Ethyl 5-aminobenzofuran-2-carboxylate H₂, 5% Pd/C Ethanol, 10-30°C

Caption: Catalytic hydrogenation for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate.

General Approaches to 3-Aminobenzofuran Derivatives

The synthesis of 3-aminobenzofuran scaffolds can be achieved through several strategies, including copper-catalyzed reactions.[7] One such approach involves a one-pot synthesis utilizing CuI in a deep eutectic solvent.[7] Another method is the Cs₂CO₃-catalyzed synthesis of 3-amino-2-arylbenzofurans at room temperature.[7]

Applications in Drug Discovery and Development

Ethyl aminobenzofuran carboxylates are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the reactive amino and ester functionalities, which allow for diverse chemical modifications.

The benzofuran nucleus is associated with a broad spectrum of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral activities.[1][2][3]

Key Applications:
  • Serotonin Reuptake Inhibitors and 5-HT1A Receptor Agonists: Ethyl 5-aminobenzofuran-2-carboxylate is a key intermediate in the preparation of indolebutylpiperazines, which act as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, showing potential for the treatment of depression and anxiety disorders.[4]

  • Melanoma Imaging and Radiotherapy: This isomer has also been utilized in the development of potential radiolabeled analogs for melanoma imaging and targeted radiotherapy.[4]

  • Anticancer Agents: The 3-aminobenzofuran scaffold is a prominent feature in compounds with potent antitumor properties, often inducing cell cycle arrest and apoptosis.[7]

  • Alzheimer's Disease Therapeutics: Derivatives of 3-aminobenzofuran are crucial components in therapeutic agents aimed at mitigating the symptoms of Alzheimer's disease.[7]

Applications Ethyl Aminobenzofuran Carboxylates Ethyl Aminobenzofuran Carboxylates Serotonin Reuptake Inhibitors Serotonin Reuptake Inhibitors Ethyl Aminobenzofuran Carboxylates->Serotonin Reuptake Inhibitors Intermediate Melanoma Imaging Agents Melanoma Imaging Agents Ethyl Aminobenzofuran Carboxylates->Melanoma Imaging Agents Intermediate Anticancer Agents Anticancer Agents Ethyl Aminobenzofuran Carboxylates->Anticancer Agents Scaffold Alzheimer's Therapeutics Alzheimer's Therapeutics Ethyl Aminobenzofuran Carboxylates->Alzheimer's Therapeutics Scaffold

Sources

A Senior Application Scientist's Technical Guide to the Solubility of Ethyl 6-aminobenzofuran-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of benzofuran are integral to medicinal chemistry, with applications ranging from anticancer and antimicrobial to anti-inflammatory and anti-arrhythmic agents.[3][4][5] The specific compound, ethyl 6-aminobenzofuran-3-carboxylate, represents a key pharmacophore whose therapeutic potential is intrinsically linked to its physicochemical properties, most notably its solubility.

Understanding and predicting the solubility of such a molecule in various organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability and efficacy as a potential therapeutic agent.[6] This guide provides an in-depth analysis of the factors governing the solubility of this compound, drawing upon data from its more readily available isomers, and offers a practical framework for its experimental determination.

Physicochemical Properties: A Predictive Analysis

While specific experimental data for this compound is not widely available, we can infer its key physicochemical properties by examining its close isomers, namely ethyl 3-aminobenzofuran-2-carboxylate and ethyl 5-aminobenzofuran-2-carboxylate. These isomers share the same molecular formula (C₁₁H₁₁NO₃) and molecular weight (205.21 g/mol ), suggesting similar foundational characteristics.[7][8]

PropertyEthyl 3-aminobenzofuran-2-carboxylateEthyl 5-aminobenzofuran-2-carboxylatePredicted for this compound
Molecular Formula C₁₁H₁₁NO₃C₁₁H₁₁NO₃C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol 205.21 g/mol [8]205.21 g/mol
Melting Point 77-81 °C[9]62-66 °CLikely a crystalline solid with a distinct melting point, potentially in a similar range.
XLogP3 2.7[7]2.2[8]Estimated between 2.0 and 3.0
Hydrogen Bond Donors 1[7]1[8]1
Hydrogen Bond Acceptors 4[7]4[8]4

The predicted XLogP3 value, a measure of lipophilicity, suggests that this compound will exhibit moderate lipophilicity. The presence of a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the ester carbonyl, the furan oxygen, and the amino nitrogen) indicates its potential to interact with both protic and aprotic polar solvents.

Understanding Solubility: A Multifactorial Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given organic solvent will be determined by a delicate balance of intermolecular forces:

  • Van der Waals forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane.

  • Dipole-dipole interactions: Occur between polar molecules. The ester and amino groups, along with the benzofuran ring system, create a significant molecular dipole, suggesting favorable interactions with polar aprotic solvents like acetone and ethyl acetate.

  • Hydrogen bonding: The amino group can act as a hydrogen bond donor, while the ester and furan moieties can act as acceptors. This is a critical factor for solubility in protic solvents such as methanol and ethanol.

The interplay of these forces dictates the overall solubility. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Caption: Key intermolecular interactions governing the dissolution process.

Qualitative Solubility Profile in Common Organic Solvents

Based on the physicochemical properties of its isomers and general principles of solubility, a qualitative solubility profile for this compound can be predicted. It is important to note that this is a predictive guide and experimental verification is essential.

SolventPolarityPredicted SolubilityRationale
Hexane NonpolarPoorThe nonpolar nature of hexane cannot effectively solvate the polar functional groups of the molecule.
Toluene Nonpolar (aromatic)Poor to Moderateπ-stacking interactions between the aromatic rings of toluene and the benzofuran system may slightly enhance solubility compared to hexane.
Dichloromethane Polar aproticGoodThe polarity of dichloromethane allows for effective dipole-dipole interactions with the solute. Recrystallization of similar compounds from dichloromethane has been reported.[10]
Ethyl Acetate Polar aproticGoodAs an ester, ethyl acetate shares a functional group with the solute, promoting favorable dipole-dipole interactions. It is a common solvent for the purification of benzofuran derivatives.[11]
Acetone Polar aproticGoodThe highly polar nature of acetone and its ability to accept hydrogen bonds make it a good candidate for dissolving this compound.
Methanol/Ethanol Polar proticModerate to GoodThese solvents can act as both hydrogen bond donors and acceptors, facilitating interactions with the amino and ester groups. Ethanol is a known recrystallization solvent for aminobenzofuran derivatives.[12]
Dimethylformamide (DMF) Polar aproticVery GoodDMF is a powerful polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Polar aproticVery GoodSimilar to DMF, DMSO is a highly polar solvent that is known to dissolve a wide range of organic compounds, including ethyl 5-aminobenzofuran-2-carboxylate.[13]

Experimental Protocol for Solubility Determination

A robust and systematic approach is crucial for accurately determining the solubility of a new chemical entity. The following protocol outlines a standard shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMF, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of the compound in the respective solvent.

    • Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Solubility_Determination_Workflow Start Start Add_Excess_Solute Add excess solute to solvent Start->Add_Excess_Solute Equilibrate Equilibrate at constant temperature (24-48h) Add_Excess_Solute->Equilibrate Filter_Supernatant Filter supernatant (0.22 µm) Equilibrate->Filter_Supernatant Analyze_Concentration Analyze concentration (e.g., HPLC) Filter_Supernatant->Analyze_Concentration End End Analyze_Concentration->End

Caption: A streamlined workflow for the experimental determination of solubility.

Conclusion: A Predictive and Practical Framework

While direct experimental data for this compound remains elusive, a comprehensive understanding of its solubility can be achieved through a combination of predictive analysis based on its isomers and fundamental chemical principles. This guide provides researchers and drug development professionals with a robust framework for anticipating its behavior in various organic solvents and a practical protocol for its empirical determination. A thorough characterization of solubility is a critical early step in the journey of transforming a promising benzofuran derivative into a viable therapeutic agent.

References

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Unlocking the Therapeutic Promise of Ethyl 6-aminobenzofuran-3-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds that can bind to multiple, diverse biological targets – is a cornerstone of efficient therapeutic development. The benzofuran nucleus represents one such exemplary scaffold, consistently appearing in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Its inherent structural rigidity, coupled with the electronic properties of the fused benzene and furan rings, provides a unique platform for molecular interactions with various biomolecules.

Derivatives of benzofuran have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][4][5] This diverse bioactivity has established the benzofuran core as a highly attractive starting point for the design and synthesis of novel therapeutic agents.[2] This guide focuses on a specific, yet underexplored derivative, ethyl 6-aminobenzofuran-3-carboxylate . While direct and extensive biological data on this particular molecule is nascent, its structural features—a benzofuran core, a strategic amino group at the 6-position, and a carboxylate moiety at the 3-position—suggest a high potential for significant biological activity.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of this compound. It will delve into the scientific rationale for investigating its therapeutic promise, grounded in the established pharmacology of analogous compounds. Furthermore, this guide will provide detailed, field-proven experimental protocols to systematically evaluate its bioactivity, enabling researchers to unlock the full therapeutic potential of this promising molecule.

Potential Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on benzofuran derivatives, we can hypothesize several key biological activities for this compound. The following sections will explore these potential activities and the underlying mechanistic reasoning.

Anticancer Potential: A Primary Avenue for Investigation

The benzofuran scaffold is a recurring motif in numerous compounds exhibiting significant anticancer activity.[1][4][6][7] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[8][9]

Hypothesized Mechanism of Action: The planar benzofuran ring system can intercalate into DNA, disrupting replication and transcription. Additionally, substituted benzofurans can act as inhibitors of key enzymes involved in cancer progression, such as kinases and topoisomerases. The amino group at the 6-position of this compound could play a crucial role in forming hydrogen bonds with target proteins, enhancing binding affinity and inhibitory activity.

Experimental Workflow for Anticancer Activity Screening:

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation A Compound Preparation (this compound) B Cell Line Selection (e.g., MCF-7, A549, HCT116) A->B C MTT/MTS Cytotoxicity Assay (Primary Screening) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis (Key Signaling Proteins) D->G H Xenograft Mouse Model G->H I Tumor Growth Inhibition Studies H->I

Caption: Workflow for evaluating the anticancer potential of this compound.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Benzofuran derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][10][11][12] The development of new antimicrobial scaffolds is of paramount importance in the face of rising antibiotic resistance.

Hypothesized Mechanism of Action: The lipophilic nature of the benzofuran ring can facilitate its passage through microbial cell membranes. Once inside, the compound could interfere with essential cellular processes such as DNA gyrase activity, protein synthesis, or cell wall formation. The amino and carboxylate groups could enhance interactions with bacterial enzymes or disrupt membrane potential.

Experimental Workflow for Antimicrobial Susceptibility Testing:

antimicrobial_workflow A Bacterial/Fungal Strain Selection (e.g., S. aureus, E. coli, C. albicans) B Inoculum Preparation (Standardized to 0.5 McFarland) A->B C Broth Microdilution or Disk Diffusion Assay B->C D Determination of MIC/Zone of Inhibition C->D E Time-Kill Kinetics Assay D->E anti_inflammatory_workflow A Cell-Based Assay (LPS-stimulated RAW 264.7 Macrophages) B Nitric Oxide (NO) Production Assay (Griess Reagent) A->B C Cytokine Production Measurement (ELISA for TNF-α, IL-6) A->C D Enzyme Inhibition Assays (COX-1/COX-2, 5-LOX) B->D C->D

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Ethyl 6-Aminobenzofuran-3-Carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic drugs.[1][2] This technical guide focuses on a specific, yet underexplored, derivative: ethyl 6-aminobenzofuran-3-carboxylate . We will provide a comprehensive analysis of this scaffold, including a proposed synthetic methodology, key reactive sites for library generation, and a discussion of its potential in drug discovery, particularly in the realms of neuroscience and oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising core for the creation of novel therapeutics.

The Benzofuran Scaffold: A Legacy of Therapeutic Success

The benzofuran ring system, a fusion of benzene and furan, is a common motif in compounds exhibiting a wide array of pharmacological activities.[1] These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Prominent drugs such as the antiarrhythmic amiodarone and the antifungal griseofulvin feature this heterocyclic core, underscoring its therapeutic relevance.[1] The versatility of the benzofuran scaffold stems from its rigid, planar structure and the electronic properties conferred by the oxygen heteroatom, which allow for diverse interactions with biological targets.

This compound: Structural Features and Synthetic Strategy

This compound is an attractive starting point for medicinal chemistry campaigns due to its distinct functional groups that serve as handles for derivatization. The 6-amino group offers a site for nucleophilic and basic reactions, while the 3-carboxylate ester can be readily modified.

While a direct, one-pot synthesis for this specific isomer is not prominently described in the literature, a plausible and robust synthetic route can be inferred from established methods for constructing substituted benzofurans. A logical approach involves the initial synthesis of a 6-nitro-substituted precursor, followed by a selective reduction of the nitro group.

Proposed Synthetic Workflow

The proposed synthesis can be dissected into two primary stages: the construction of the 6-nitrobenzofuran-3-carboxylate core and its subsequent reduction.

Synthetic_Workflow cluster_0 Stage 1: Benzofuran Core Synthesis cluster_1 Stage 2: Reduction A Starting Materials (e.g., 4-nitrophenol derivative) B Cyclization Reaction (e.g., with ethyl bromopyruvate) A->B Reagents & Conditions C Ethyl 6-nitrobenzofuran-3-carboxylate B->C D Ethyl 6-nitrobenzofuran-3-carboxylate E Selective Nitro Reduction D->E Reducing Agent (e.g., NaBH4-FeCl2) F This compound E->F

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Inferred)

Stage 1: Synthesis of Ethyl 6-Nitrobenzofuran-3-carboxylate

This stage can be approached through various classical benzofuran syntheses. One common method involves the reaction of a substituted phenol with an α-halo ketone or ester followed by cyclization.

  • O-Alkylation: React 4-nitrophenol with ethyl bromopyruvate in the presence of a suitable base (e.g., K₂CO₃) in an aprotic polar solvent like acetone or DMF. The reaction mixture is typically heated to drive the formation of the ether intermediate.

  • Intramolecular Cyclization: The resulting ether is then subjected to a cyclodehydration reaction. This is often achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent, with heating to promote the intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

  • Purification: The crude product, ethyl 6-nitrobenzofuran-3-carboxylate, is then purified using standard techniques such as recrystallization or column chromatography.

Stage 2: Selective Reduction to this compound

The selective reduction of the nitro group in the presence of an ester is a critical step. Traditional methods like catalytic hydrogenation (e.g., H₂/Pd-C) are effective. However, for improved chemoselectivity and milder conditions, other methods can be employed.

A particularly relevant and efficient method is the use of sodium borohydride in the presence of a transition metal salt, such as iron(II) chloride (FeCl₂).[5] This system has been shown to selectively reduce aromatic nitro groups without affecting ester functionalities.[5]

  • Reaction Setup: Dissolve ethyl 6-nitrobenzofuran-3-carboxylate in a suitable solvent system, such as a mixture of methanol and water.

  • Addition of Reagents: Add FeCl₂ to the solution, followed by the portion-wise addition of NaBH₄ at a controlled temperature (e.g., 0-25 °C) to manage the exothermic reaction.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is worked up by quenching the excess reducing agent, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the final product, this compound, is purified by column chromatography.

Medicinal Chemistry Applications and Derivatization Strategies

The this compound scaffold offers two primary points for diversification, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Derivatization_Strategies cluster_amino 6-Amino Group Modifications cluster_ester 3-Carboxylate Ester Modifications Scaffold This compound 6-Amino Group 3-Carboxylate Ester Amide Amide Formation (Acylation) Scaffold:port1->Amide Sulfonamide Sulfonamide Formation Scaffold:port1->Sulfonamide Alkylation Reductive Amination/ Alkylation Scaffold:port1->Alkylation Heterocycle Heterocycle Formation Scaffold:port1->Heterocycle Acid Hydrolysis to Carboxylic Acid Scaffold:port2->Acid Ester2 Transesterification Scaffold:port2->Ester2 Amide2 Amide Formation Acid->Amide2

Caption: Key derivatization pathways for the this compound scaffold.

Potential Therapeutic Targets

Based on the biological activities of structurally related compounds, derivatives of this compound are promising candidates for several therapeutic areas:

  • Neuroscience: There is strong evidence linking 6-aminobenzofuran derivatives to CNS activity. Specifically, compounds with this motif have been investigated as serotonin (5-HT) receptor modulators and monoamine transporter ligands .[6] The structural similarity of the aminobenzofuran core to endogenous neurotransmitters makes it an ideal starting point for designing agents to treat depression, anxiety, and other neurological disorders. For instance, S-isomers of 5- and 6-methylaminobenzofurans (MABB) have been shown to be efficacious releasing agents at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6]

  • Oncology: Benzofuran derivatives have demonstrated significant potential as anticancer agents.[4] The mechanism of action is often multifaceted, including the inhibition of kinases, interaction with DNA, and induction of apoptosis. The 6-amino group can be functionalized to introduce moieties that target specific enzymes or receptors overexpressed in cancer cells.

  • Infectious Diseases: The benzofuran scaffold is also a viable platform for the development of novel antibacterial and antifungal agents.[7] SAR studies can be directed towards optimizing the scaffold's interaction with microbial targets that are distinct from those in human cells.

Data Summary and Physicochemical Properties

While experimental data for the specific target molecule is scarce, we can tabulate the properties of closely related isomers to provide a baseline for what can be expected.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 3-aminobenzofuran-2-carboxylate39786-35-1C₁₁H₁₁NO₃205.2177-81
Ethyl 5-aminobenzofuran-2-carboxylate174775-48-5C₁₁H₁₁NO₃205.21Not Reported
This compound (Predicted) N/A C₁₁H₁₁NO₃ 205.21 Similar to isomers

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward, albeit inferred, synthetic accessibility and the presence of two distinct functional handles for chemical modification make it an ideal candidate for the rapid generation of diverse compound libraries. The strong precedent for the biological activity of 6-aminobenzofuran derivatives, particularly in neuroscience, provides a clear direction for initial biological screening. As the demand for novel therapeutics continues to grow, the exploration of such versatile and strategically functionalized scaffolds will be paramount to the discovery of the next generation of medicines.

References

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Org. Lett. 2022, 24, 39, 7234–7238. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02905]
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 2019, 9, 27726-27748. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04917g]
  • Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorg. Med. Chem. 2011, 19 (15), 4549-4557. [URL: https://www.researchgate.net/publication/51449195_Novel_benzofuran_derivatives_with_dual_5-HT1A_receptor_and_serotonin_transporter_affinity]
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. 2024, 29(16), 3698. [URL: https://www.mdpi.com/1420-3049/29/16/3698]
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. 2024. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c01594]
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. 2022, 27(23), 8501. [URL: https://www.mdpi.com/1420-3049/27/23/8501]
  • SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. ResearchGate. 2022. [URL: https://www.researchgate.
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  • Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. J. Pharmacol. Exp. Ther. 2020, 373(2), 294-303. [URL: https://jpet.aspetjournals.org/content/373/2/294]
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  • Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorg. Med. Chem. Lett. 2016, 26(3), 969-974. [URL: https://pubmed.ncbi.nlm.nih.gov/26646219/]
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The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Aminobenzofuran-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the discovery and foundational synthesis of aminobenzofuran-3-carboxylates, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to logically unfold the historical context, the core synthetic principles, and the practical execution of the seminal synthetic routes, thereby offering a comprehensive resource for researchers in the field.

Introduction: The Benzofuran Core and the Rise of a Privileged Heterocycle

The story of aminobenzofuran-3-carboxylates begins with the discovery of its parent ring system, benzofuran. In 1870, Sir William Henry Perkin first synthesized the benzofuran ring, laying the groundwork for the exploration of a vast new area of heterocyclic chemistry.[1] Benzofuran derivatives are ubiquitous in nature and form the core of numerous biologically active compounds.[2] This has led to their designation as "privileged structures" in medicinal chemistry, signifying their recurring presence in molecules with diverse pharmacological activities.

The introduction of an amino group and a carboxylate moiety onto the benzofuran scaffold, specifically in the 2- and 3-positions respectively, gives rise to a class of compounds with a unique electronic and steric profile. This specific arrangement has proven to be a fertile ground for the development of novel therapeutic agents, with applications spanning from neuroscience to infectious diseases.

The First Synthesis: A Modern Perspective on a Foundational Transformation

While the initial discovery of the benzofuran ring dates back to the 19th century, the first specific and efficient synthesis of aminobenzofuran-3-carboxylates is a product of modern synthetic methodology. A cornerstone of this chemistry is the intramolecular cyclization of an o-hydroxybenzonitrile derivative, a process conceptually rooted in the principles of the Thorpe-Ziegler cyclization. This reaction provides a powerful and convergent approach to this valuable heterocyclic system.

The key insight underpinning this synthesis is the strategic use of an o-hydroxybenzonitrile as the starting material. The phenolic hydroxyl group serves as the nucleophile for the crucial ring-forming step, while the nitrile group, along with an adjacent ester functionality introduced in a subsequent step, activates the molecule for cyclization and ultimately becomes the amino group of the final product.

Mechanistic Rationale: The Thorpe-Ziegler Cyclization at its Core

The synthesis of ethyl 2-aminobenzofuran-3-carboxylate proceeds through a base-mediated intramolecular condensation. The mechanism can be understood as a variation of the Thorpe-Ziegler cyclization, which is a classical method for the formation of cyclic ketones from dinitriles.[3] In this case, the reaction involves the cyclization of a dinitrile-like precursor, where one of the nitrile groups is replaced by an ester.

The reaction is initiated by the deprotonation of the carbon alpha to the nitrile group, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. The subsequent collapse of the tetrahedral intermediate and tautomerization leads to the formation of the 2-aminobenzofuran-3-carboxylate scaffold.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of Ethyl 2-Aminobenzofuran-3-carboxylate

This section provides a detailed, self-validating protocol for the synthesis of the title compound, based on established modern procedures.

Synthesis of the Key Intermediate: 2-(Cyanomethoxy)benzonitrile

The synthesis begins with the preparation of the key intermediate, 2-(cyanomethoxy)benzonitrile, from the readily available 2-hydroxybenzonitrile.

Reaction Scheme:

G cluster_0 Synthesis of 2-(Cyanomethoxy)benzonitrile 2-hydroxybenzonitrile 2-Hydroxybenzonitrile product 2-(Cyanomethoxy)benzonitrile 2-hydroxybenzonitrile->product chloroacetonitrile Chloroacetonitrile chloroacetonitrile->product K2CO3 K2CO3 DMF DMF G cluster_1 Cyclization to Ethyl 2-Aminobenzofuran-3-carboxylate intermediate 2-(Cyanomethoxy)benzonitrile final_product Ethyl 2-Aminobenzofuran-3-carboxylate intermediate->final_product NaOEt Sodium Ethoxide EtOH Ethanol

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The Synthetic Chemist's Guide to Ethyl 6-Aminobenzofuran-3-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. Among its many derivatives, Ethyl 6-aminobenzofuran-3-carboxylate stands out as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of an amino group and an ethyl carboxylate on the benzofuran core provides synthetic handles for extensive derivatization, enabling the exploration of vast chemical space in the quest for new drugs. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for this compound, its derivatives, and analogs. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and explore the synthesis of structurally diverse analogs, offering a practical resource for researchers, scientists, and professionals in drug development.

The Significance of the Aminobenzofuran Scaffold

The benzofuran moiety is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1] The introduction of an amino group to this privileged scaffold further enhances its potential for molecular interactions with biological targets. The amino group can act as a hydrogen bond donor or acceptor, a basic center, or a nucleophile for further functionalization, making it a critical component in the design of targeted therapies. Specifically, the 6-amino substitution pattern, coupled with a 3-carboxylate ester, offers a unique vector for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Core Synthesis of this compound: A Strategic Approach

The most logical and widely applicable synthetic route to this compound involves a two-step sequence starting from a readily available precursor: the synthesis of an ethyl 6-nitrobenzofuran-3-carboxylate intermediate, followed by the reduction of the nitro group to the desired amine. This strategy allows for the robust construction of the benzofuran core prior to the introduction of the sensitive amino group.

Synthesis of the Key Intermediate: Ethyl 6-Nitrobenzofuran-3-carboxylate

The construction of the 6-nitrobenzofuran-3-carboxylate core can be achieved through several cyclization strategies. A common and effective method involves the reaction of a suitably substituted salicylaldehyde with an α-haloacetate, followed by an intramolecular cyclization.

A plausible synthetic pathway is outlined below:

Synthesis of Ethyl 6-Nitrobenzofuran-3-carboxylate A 2-Hydroxy-5-nitrobenzaldehyde C Ethyl 2-((4-nitro-2-formyl)phenoxy)acetate A->C K2CO3, Acetone, Reflux B Ethyl bromoacetate B->C D Ethyl 6-nitrobenzofuran-3-carboxylate C->D Base (e.g., NaOEt), Ethanol, Reflux (Intramolecular Perkin-like condensation)

Figure 1: General synthetic scheme for Ethyl 6-nitrobenzofuran-3-carboxylate.

Causality Behind Experimental Choices:

  • Starting Materials: 2-Hydroxy-5-nitrobenzaldehyde is a commercially available and relatively inexpensive starting material. The nitro group at the 5-position of the salicylaldehyde will ultimately become the 6-nitro group in the benzofuran product. Ethyl bromoacetate provides the two-carbon unit and the ethyl ester functionality required for the furan ring.

  • O-Alkylation: The first step is a Williamson ether synthesis, where the phenoxide of the salicylaldehyde, generated in situ by a weak base like potassium carbonate, nucleophilically attacks the electrophilic carbon of ethyl bromoacetate. Acetone is a suitable solvent for this reaction.

  • Intramolecular Cyclization: The subsequent intramolecular cyclization is a Perkin-like condensation. A stronger base, such as sodium ethoxide, is typically required to deprotonate the α-carbon of the ester, generating a carbanion. This carbanion then attacks the aldehyde carbonyl group, leading to an aldol-type adduct which, upon dehydration, forms the furan ring.

Reduction of the Nitro Group: The Gateway to the Amino Scaffold

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale of the reaction, the presence of other functional groups, and safety considerations.

Reduction of Ethyl 6-Nitrobenzofuran-3-carboxylate cluster_0 Reduction Methods A Ethyl 6-nitrobenzofuran-3-carboxylate B This compound A->B C Catalytic Hydrogenation (H2, Pd/C) D Metal-Acid Reduction (SnCl2·2H2O, EtOH) E Other Methods (e.g., Fe/NH4Cl, Na2S2O4)

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Ethyl 6-aminobenzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the Suzuki-Miyaura cross-coupling reaction of ethyl 6-aminobenzofuran-3-carboxylate. As a key structural motif in medicinal chemistry and materials science, the targeted functionalization of the aminobenzofuran scaffold is of significant interest. These application notes detail the critical parameters, mechanistic considerations, and optimized protocols for the successful carbon-carbon bond formation at the halogenated position of this electron-rich heterocyclic system. Both a direct coupling approach and a protecting group strategy are presented to address the potential challenges posed by the free amino group.

Introduction: The Significance of Functionalized Aminobenzofurans

Benzofuran derivatives are prevalent scaffolds in a vast array of biologically active compounds and functional materials.[1] The presence of an amino group, as in this compound, offers a valuable handle for further molecular elaboration, making it a crucial building block in drug discovery programs. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2][3][4]

The successful application of the Suzuki coupling to this compound, however, requires careful consideration of the substrate's electronic properties and the potential for catalyst inhibition by the free amino group. This guide provides a detailed exploration of the reaction conditions necessary to achieve high-yield and clean conversion.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodo-substituted this compound), forming a Pd(II) intermediate.[5][6]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

dot graph Suzuki_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; Aryl_Halide [label="Ar-X (Ethyl 6-halobenzofuran-3-carboxylate)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Oxidative_Addition [label="Oxidative\nAddition", shape=plaintext]; PdII_Intermediate [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4"]; Organoboron [label="R-B(OR)₂", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Diorgano [label="Ar-Pd(II)L₂-R", fillcolor="#F1F3F4"]; Reductive_Elimination [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-R (Final Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

Pd0 -> Oxidative_Addition [arrowhead=none]; Aryl_Halide -> Oxidative_Addition; Oxidative_Addition -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [arrowhead=none]; Organoboron -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_Diorgano; PdII_Diorgano -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd0 [label=" Catalyst\nRegeneration"]; } Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Considerations for the Suzuki Coupling of this compound

The presence of the free amino group on the benzofuran ring introduces a key challenge. Primary amines can coordinate to the palladium center, potentially leading to catalyst deactivation and reduced reaction efficiency. To overcome this, two primary strategies can be employed:

  • Direct Coupling with a Tolerant Catalyst System: Utilizing bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.

  • Protecting Group Strategy: Temporarily protecting the amino group, for instance as a carbamate, can prevent its interference with the catalyst. This adds steps for protection and deprotection but can lead to cleaner reactions and higher yields.

Choice of Palladium Catalyst and Ligand

For substrates with potentially coordinating groups like amines, the selection of the palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results.

  • Palladium Precatalysts: Pre-formed palladium(II) precatalysts, such as those developed by Buchwald, are often preferred for their air and moisture stability and their efficient generation of the active Pd(0) species in situ.

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Ligands like SPhos and XPhos have demonstrated high efficacy in the coupling of challenging substrates, including heteroaryl halides.[1]

Selection of the Base

The base plays a crucial role in the transmetalation step. A variety of inorganic and organic bases can be used.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and generally effective. The choice can influence the reaction rate and yield.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed, particularly when milder conditions are required.

Solvent Selection

The choice of solvent can significantly impact the solubility of the reactants and the reaction kinetics.

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used solvents for Suzuki couplings.

  • Solvent Mixtures: A mixture of an organic solvent with water is often employed to facilitate the dissolution of the inorganic base and the boronic acid.

Experimental Protocols

Two detailed protocols are provided below: a direct coupling method and a protecting group strategy. The choice between these will depend on the specific boronic acid used and the desired purity of the final product.

Protocol 1: Direct Suzuki Coupling (Unprotected Amine)

This protocol is suitable for less challenging boronic acids and when a more streamlined synthesis is desired.

Table 1: Reagents and Conditions for Direct Suzuki Coupling

Reagent/ParameterRecommendedAlternativesMolar Equivalents
Ethyl 6-bromo-2-aminobenzofuran-3-carboxylate--1.0
Arylboronic Acid-Arylboronic ester1.2 - 1.5
Palladium CatalystSPhos Pd G3XPhos Pd G3, Pd(PPh₃)₄0.01 - 0.05
Ligand (if not using a precatalyst)SPhosXPhos0.02 - 0.10
BaseK₂CO₃K₃PO₄, Cs₂CO₃2.0 - 3.0
Solvent1,4-Dioxane/H₂O (4:1)Toluene/H₂O, THF/H₂O-
Temperature80-100 °C--
Reaction Time4-12 hours--

Step-by-Step Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add ethyl 6-bromo-2-aminobenzofuran-3-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 eq.).

  • Add the degassed solvent mixture (1,4-dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling via a Boc-Protected Amine

This protocol is recommended for more sensitive boronic acids or when higher purity is required, as it minimizes potential side reactions involving the amino group.

dot graph Protecting_Group_Strategy { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Starting_Material [label="Ethyl 6-aminobenzofuran-\n3-carboxylate", fillcolor="#FFFFFF"]; Boc_Protection [label="Boc Protection\n(Boc)₂O, Base", shape=plaintext]; Protected_Intermediate [label="Ethyl 6-(Boc-amino)benzofuran-\n3-carboxylate", fillcolor="#F1F3F4"]; Suzuki_Coupling [label="Suzuki Coupling\nPd Catalyst, Base,\nR-B(OR)₂", shape=plaintext]; Coupled_Protected [label="Protected Coupled Product", fillcolor="#F1F3F4"]; Deprotection [label="Deprotection\nTFA or HCl", shape=plaintext]; Final_Product [label="Final Coupled Product\n(Free Amine)", fillcolor="#FFFFFF"];

Starting_Material -> Boc_Protection; Boc_Protection -> Protected_Intermediate; Protected_Intermediate -> Suzuki_Coupling; Suzuki_Coupling -> Coupled_Protected; Coupled_Protected -> Deprotection; Deprotection -> Final_Product; } Figure 2: Workflow for the Protecting Group Strategy.

Step 1: Boc Protection of the Amino Group

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or THF.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with aqueous acid, water, and brine. Dry the organic layer and concentrate to obtain the Boc-protected intermediate, which can often be used in the next step without further purification.

Step 2: Suzuki Coupling of the Boc-Protected Substrate

Table 2: Reagents and Conditions for Suzuki Coupling of Boc-Protected Substrate

Reagent/ParameterRecommendedAlternativesMolar Equivalents
Ethyl 6-(Boc-amino)benzofuran-3-carboxylate--1.0
Arylboronic Acid-Arylboronic ester1.2 - 1.5
Palladium CatalystPd(PPh₃)₄Pd(dppf)Cl₂, Pd(OAc)₂0.02 - 0.05
Ligand (if using Pd(OAc)₂)PPh₃-0.04 - 0.10
BaseK₂CO₃Na₂CO₃, K₃PO₄2.0 - 3.0
Solvent1,4-Dioxane/H₂O (4:1)Toluene/H₂O, DMF-
Temperature80-100 °C--
Reaction Time2-8 hours--

Procedure: Follow the same procedure as in Protocol 1, using the Boc-protected starting material.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified Boc-protected coupled product in a suitable solvent such as DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a mild base and extracted.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activity- Increase catalyst loading. - Switch to a more active catalyst system (e.g., a Buchwald precatalyst). - Ensure reagents and solvents are properly degassed.
Poor solubility of reagents- Try a different solvent system (e.g., DMF, toluene).
Decomposition of Boronic Acid Harsh reaction conditions- Lower the reaction temperature. - Use a milder base (e.g., K₃PO₄).
Side Product Formation Homocoupling of the boronic acid- Use a slight excess of the aryl halide. - Ensure thorough degassing of the reaction mixture.
Protodeboronation- Use anhydrous solvents if possible. - Use a boronic ester instead of the acid.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel, functionalized benzofurans. By carefully selecting the reaction conditions, particularly the catalyst system and by considering a protecting group strategy for the amino functionality, high yields of the desired coupled products can be achieved. The protocols outlined in this guide provide a robust starting point for researchers in the field of synthetic and medicinal chemistry.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024, February 29). Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025, August 10). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

  • ResearchGate. (2025, August 9). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. [Link]

  • ACS Publications. (2006, July 26). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Nykaza, T. V. (2012, August 29). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008, December 24). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • Sci-Hub. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

  • ResearchGate. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS Publications. (2011, November 23). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed Central. (2025, June 25). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. [Link]

  • Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • RSC Publishing. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Selvita. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

Sources

Accelerated Synthesis of Aminobenzofuran Scaffolds via a Validated Continuous Flow Platform

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the continuous flow synthesis of 2-aminobenzofurans, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] We present a robust and scalable protocol utilizing a scandium(III) triflate-catalyzed [4+1] cycloaddition of in situ generated ortho-quinone methides (o-QMs) with isocyanides. The transition from batch to a continuous flow regime offers substantial advantages, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and higher throughput, making it an ideal platform for library synthesis and scale-up operations in a drug development context.[2][3] Detailed experimental protocols, a complete system configuration, and in-line analysis strategies for reaction optimization are presented.

Introduction: The Case for Flow Chemistry in Heterocyclic Synthesis

Benzofuran cores are prevalent structural motifs in a wide array of natural products and pharmaceuticals, exhibiting activities such as antifungal, anticancer, and anti-inflammatory properties.[1][4] Specifically, 2-aminobenzofuran derivatives are valued as key building blocks for drug candidates.[4][5] Traditional batch synthesis methods for these compounds can be hampered by challenges related to handling reactive intermediates, ensuring consistent heat management, and achieving linear scalability.[6]

Continuous flow chemistry addresses these limitations by performing reactions in a continuously flowing stream within a network of tubes and reactors.[2] This paradigm shift offers unparalleled control over critical process parameters such as temperature, pressure, and residence time.[7] For reactions involving highly reactive or unstable intermediates, such as the ortho-quinone methides (o-QMs) employed in this protocol, flow chemistry provides a significantly enhanced safety profile by minimizing the instantaneous volume of the hazardous species.[8] This guide provides the scientific rationale and a validated, step-by-step protocol for the synthesis of 2-aminobenzofurans, demonstrating the power of flow chemistry to accelerate the development of valuable pharmaceutical building blocks.

Reaction Mechanism and Strategic Rationale

The selected synthetic route is a scandium triflate (Sc(OTf)₃) mediated formal [4+1] cycloaddition. This reaction provides a direct and efficient pathway to the 2-aminobenzofuran scaffold under mild conditions.[1]

The core transformation proceeds via three key stages:

  • Generation of the Reactive Intermediate: An ortho-hydroxybenzhydryl alcohol (reactant A ) is treated with the Lewis acid catalyst, Sc(OTf)₃, to generate a highly reactive ortho-quinone methide (o-QM) intermediate in situ.

  • Nucleophilic Addition & Cyclization: The o-QM intermediate is immediately intercepted by an isocyanide (reactant B ). The isocyanide acts as a nucleophile, attacking the o-QM.

  • Isomerization: A subsequent intramolecular cyclization and isomerization rapidly yield the stable 2-aminobenzofuran aromatic product (C ).

The decision to implement this specific mechanism in a continuous flow system is underpinned by several key advantages:

  • Taming Reactive Intermediates: The o-QM is generated and consumed within seconds in the flow stream, preventing decomposition or undesired side reactions that can occur in a batch reactor.

  • Enhanced Mixing: The micro-scale dimensions of the flow reactor ensure rapid and highly efficient mixing of the reactant and catalyst streams, which is critical for a fast, catalyst-driven reaction.[9]

  • Precise Thermal Control: Superior heat transfer coefficients in flow reactors prevent the formation of local hot spots, ensuring uniform reaction conditions and minimizing byproduct formation.[2]

G cluster_0 Reaction Pathway A o-Hydroxybenzhydryl Alcohol (A) oQM o-Quinone Methide (Intermediate) A->oQM Lewis Acid Catalysis B Isocyanide (B) B->oQM Cat Sc(OTf)₃ Catalyst Cat->A C 2-Aminobenzofuran (Product C) oQM->C [4+1] Cycloaddition & Isomerization

Caption: Proposed mechanism for the synthesis of 2-aminobenzofurans.

Experimental Setup and Protocol

Reagent Preparation

Prepare the following stock solutions using anhydrous solvent (e.g., Toluene) under an inert atmosphere (Nitrogen or Argon).

SolutionComponentConcentrationSolvent
Stream A o-Hydroxybenzhydryl Alcohol0.1 MToluene
Stream B Isocyanide Derivative0.12 M (1.2 equiv)Toluene
Stream C Scandium(III) Triflate (Sc(OTf)₃)0.01 M (10 mol%)Toluene
Continuous Flow System Configuration

The flow chemistry platform should be assembled as depicted in the workflow diagram below. All tubing and fittings should be chemically resistant (e.g., PFA or ETFE). The system must be assembled in a certified fume hood.

G cluster_pumps Reagent Delivery cluster_reaction Reaction & Monitoring cluster_collection Product Collection pA Pump A (0.1 M Substrate) mixer T-Mixer pA->mixer pB Pump B (0.12 M Isocyanide) pB->mixer pC Pump C (0.01 M Catalyst) pC->mixer reactor Heated Coil Reactor (10 mL PFA, 80 °C) mixer->reactor pat In-line IR/LC (Monitoring) reactor->pat bpr Back Pressure Regulator (100 psi) pat->bpr collection Product Collection Vessel bpr->collection

Sources

Chiral Purity Determination of Racemic Benzofuran Derivatives by High-Performance Liquid Chromatography: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Benzofuran-Based Drug Candidates

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from antimicrobial to anti-cancer agents.[1] Many of these therapeutic agents are chiral, and their enantiomers often exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers in a drug product, making robust enantioselective analytical methods paramount in drug development and quality control.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and reproducibility.[3][4]

This application note provides a comprehensive guide to developing and validating chiral HPLC methods for the separation of racemic benzofuran derivatives. We will delve into the mechanistic principles of chiral recognition, offer a systematic approach to method development, present detailed experimental protocols, and discuss method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

The Foundation of Enantioseparation: Chiral Recognition Mechanisms

The resolution of enantiomers by HPLC is contingent upon the differential, transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5] For this to occur, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers, a concept famously known as Dalgliesh's three-point interaction model. These interactions can be a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[6]

For benzofuran derivatives, which are heterocyclic aromatic compounds, several types of CSPs have proven effective.[7] The choice of CSP is the most critical step in method development.[7]

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely successful for a broad range of chiral compounds.[8] The helical structure of these polymers creates chiral grooves where analyte enantiomers can bind. Chiral recognition is governed by a combination of hydrogen bonding, π-π interactions, and steric fit within these grooves.[6] The aromatic benzofuran ring and any additional functional groups on the derivative are key interaction sites.

  • Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin and teicoplanin, covalently bonded to silica, offer a multi-modal separation mechanism. They possess a complex structure with multiple stereogenic centers, peptide bonds, and aromatic rings, providing numerous sites for hydrogen bonding, ionic interactions, and inclusion complexing.[9][10] These are particularly effective for compounds with amine functionalities, which are common in benzofuran-based drugs.

  • Cyclodextrin-Based CSPs: These consist of cyclic oligosaccharides that form a truncated cone-shaped cavity. Chiral recognition primarily occurs through the inclusion of the hydrophobic part of the analyte (like the benzofuran ring system) into the cavity.[11] Secondary interactions between functional groups on the analyte and the hydroxyl groups at the rim of the cyclodextrin cavity enhance enantioselectivity.[7]

  • Chiral Crown Ether-Based CSPs: These are particularly effective for the resolution of racemic compounds containing a primary amino group.[12] The chiral recognition is achieved through complex formation between the crown ether and the ammonium group of the analyte.[13]

A Systematic Approach to Chiral Method Development

Developing a chiral separation method is often an empirical process, but a systematic screening approach can significantly improve efficiency.[3] The process involves screening different combinations of CSPs and mobile phases.

Diagram of the Chiral Method Development Workflow

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Final Method Start Racemic Benzofuran Derivative Column_Screening Select & Screen CSPs (Polysaccharide, Macrocyclic, Cyclodextrin, Crown Ether) Start->Column_Screening MP_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) Column_Screening->MP_Screening For each CSP Partial_Separation Partial or No Separation MP_Screening->Partial_Separation Good_Separation Good Initial Separation MP_Screening->Good_Separation Partial_Separation->Column_Screening Select different CSP Optimize_MP Optimize Mobile Phase - Modifier type & % - Additives (Acid/Base) Good_Separation->Optimize_MP Optimize_Params Optimize Other Parameters - Flow Rate - Temperature Optimize_MP->Optimize_Params Optimized_Method Optimized Method Optimize_Params->Optimized_Method Validation Method Validation (ICH) - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ/LOD Optimized_Method->Validation Final_Method Final Application Note Protocol Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • For Bulk Drug Substance:

    • Accurately weigh approximately 10 mg of the racemic benzofuran derivative standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase or a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and isopropanol for normal phase). Ensure complete dissolution, using sonication if necessary.[14]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

    • Accurately weigh a portion of the powder equivalent to a single dose of the drug and transfer it to a suitable volumetric flask.

    • Add a suitable solvent (e.g., methanol or acetonitrile) to about 70% of the flask volume.

    • Sonicate for 15-30 minutes to ensure complete extraction of the drug.[14]

    • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

    • Centrifuge or filter the solution to remove excipients. Further dilute the clear supernatant with the mobile phase to a concentration within the calibration range.

HPLC Instrumentation and Initial Screening Conditions

A standard HPLC system equipped with a UV detector is typically sufficient. A photodiode array (PDA) detector is advantageous for confirming peak purity.

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Typical CSPs Polysaccharide-basedCyclodextrin, Macrocyclic Glycopeptide, Polysaccharide (immobilized)Macrocyclic Glycopeptide, Polysaccharide (immobilized)
Mobile Phase n-Hexane / Alcohol (IPA or EtOH)Acetonitrile or Methanol / Water or BufferAcetonitrile or Methanol with additives
Typical Ratio 90:10 (v/v)50:50 (v/v)100% Acetonitrile or Methanol
Additives 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic acid (for acidic analytes)0.1% Formic Acid or Ammonium Acetate buffer0.1% Acetic Acid + 0.05% Triethylamine
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection UV at a suitable wavelength (e.g., 240-280 nm)UV at a suitable wavelength (e.g., 240-280 nm)UV at a suitable wavelength (e.g., 240-280 nm)
Case Study: Chiral Separation of Bufuralol

Bufuralol is a β-adrenoceptor antagonist with a benzofuran structure. A validated HPLC method for its enantiomers has been reported.[9][10]

  • Chromatographic Conditions:

    • Column: Chirobiotic V (Vancomycin CSP), 250 x 4.6 mm, 5 µm.[9]

    • Mobile Phase: Methanol / Glacial Acetic Acid / Triethylamine (100:0.015:0.010, v/v/v).[9][10]

    • Flow Rate: 0.5 mL/min.[9][10]

    • Detection: UV at 254 nm.[9][10]

    • Column Temperature: Ambient.

  • Rationale for Method Choices:

    • The Chirobiotic V column, a macrocyclic glycopeptide CSP, was chosen for its proven ability to resolve compounds with primary or secondary amine groups, such as the one present in bufuralol's side chain.[9]

    • A polar ionic mobile phase was employed. The small amounts of acetic acid and triethylamine act as competitors for the ionic binding sites on the CSP, modulating the retention and improving the peak shape and resolution of the basic bufuralol enantiomers.[9]

Method Validation Protocol (as per ICH Q2(R1))

Once an optimized method is achieved, it must be validated to ensure its suitability for its intended purpose.[2]

  • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities, degradants, or placebo components. This can be done by injecting the individual enantiomers, the racemate, and a placebo sample.

  • Linearity: Analyze a series of solutions with concentrations spanning a defined range (e.g., LOQ to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the enantiomers at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): The analysis is performed by different analysts on different days and with different equipment.

    • The relative standard deviation (%RSD) for both should be ≤ 2%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.

    • These are often determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.

  • Robustness: Deliberately introduce small variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temperature ±5°C) and evaluate the impact on the separation. The resolution between the enantiomers should remain acceptable.

Data Interpretation and System Suitability

  • Resolution (Rs): This is the most critical parameter in chiral separations. A baseline resolution (Rs ≥ 1.5) is desirable for accurate quantification.

  • Enantiomeric Excess (%ee): Calculated as: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

  • System Suitability Tests (SST): Before any analysis, a system suitability solution (containing a known amount of the racemate) is injected to ensure the chromatographic system is performing adequately. Key SST parameters include resolution, tailing factor (should be ≤ 2.0), and the precision of replicate injections (%RSD ≤ 2.0%).

Conclusion

The chiral separation of benzofuran derivatives by HPLC is a critical analytical task in the pharmaceutical industry. A successful and robust method relies on a systematic approach to selecting the appropriate chiral stationary phase and optimizing the mobile phase conditions. Polysaccharide and macrocyclic glycopeptide-based CSPs are often excellent starting points for these heterocyclic compounds. By understanding the principles of chiral recognition and adhering to rigorous validation protocols, researchers and drug development professionals can establish reliable methods to ensure the stereochemical purity and, ultimately, the safety and efficacy of benzofuran-based pharmaceuticals.

References

  • Hyun, M. H. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate. Available at: [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Abdel-Aziz, O., & El-Gindy, A. (2007). HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection. PubMed. Available at: [Link]

  • El-Gindy, A., & Abdel-Aziz, O. (2007). HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Sathish, T., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Thavia, B., & Patel, D. (2017). STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF VILAZODONE HYDROCHLORIDE. ResearchGate. Available at: [Link]

  • El-Shaheny, R., et al. (2015). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • Horner, J. K., & Wolff, J. S. (1964). Preparation of benzofuran derivatives. Google Patents.
  • El-Shaheny, R., et al. (2015). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations.
  • Zhang, T., et al. (2018). Comparative studies of immobilized polysaccharide derivatives chiral stationary phases for enantioseparation of furanocoumarins and dihydroflavones and discussion on chiral recognition mechanism. PubMed. Available at: [Link]

  • Sankar, G., et al. (2014). New validated RP-HPLC method for the determination of Vilazodone hydrochloride – A serotonergic Anti-depressant. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Rahman, A., et al. (2017). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. Available at: [Link]

  • Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. TSI Journals. Available at: [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. Available at: [Link]

  • Thavia, B., & Patel, D. (2017). Stability indicating hplc method for determination of vilazodone hydrochloride. SciSpace. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Ali, I., et al. (2013). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. Available at: [Link]

  • Layton, S. E. (2002). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]

  • D'Orazio, G., & Fanali, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

  • Ali, I., et al. (2012). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. Available at: [Link]

  • Reddy, B. R., et al. (2011). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • Breitbach, Z. S. (2020). Chiral Separations Techniques. Regis Technologies. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Zhang, W., & Xu, D. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • Ismail, O. H., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife. Available at: [Link]

  • Dolar, D., & Gros, M. (2012). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC - PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging Ethyl 6-Aminobenzofuran-3-carboxylate for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a multitude of natural products and synthetic molecules that exhibit a wide array of pharmacological properties, including potent anticancer activity.[2][3] The therapeutic potential of benzofuran derivatives stems from their ability to interact with various biological targets implicated in cancer progression, such as protein kinases, tubulin, and DNA.[2] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

This guide focuses on a particularly promising starting material for the synthesis of novel anticancer agents: ethyl 6-aminobenzofuran-3-carboxylate . This molecule offers two key points for chemical modification: the amino group at the 6-position and the ethyl carboxylate at the 3-position. Strategic derivatization at these sites allows for the exploration of a vast chemical space to develop potent and selective anticancer compounds. The amino group, for instance, can be readily converted into amides, sulfonamides, or used as a handle for building more complex heterocyclic systems, significantly influencing the molecule's interaction with biological targets. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols, or it can be reduced or otherwise transformed.

This document provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for utilizing this compound in the discovery of next-generation cancer therapeutics.

Strategic Approach to Derivatization

The core strategy revolves around the functionalization of the 6-amino and 3-carboxylate groups to generate a library of diverse compounds. The rationale is to create molecules with varied electronic and steric properties to probe the structure-activity relationships (SAR) for specific cancer targets.

Rationale for Targeting the 6-Amino and 3-Carboxylate Positions
  • 6-Amino Position: The amino group serves as a versatile handle for introducing a wide range of substituents. Acylation to form amides or sulfonamides can introduce moieties that can engage in hydrogen bonding and hydrophobic interactions within the binding pockets of target proteins. The position of substituents on the benzofuran ring has been shown to be crucial for anticancer activity, with substitutions at the 6-position often leading to potent compounds.[2]

  • 3-Carboxylate Position: While substitutions at the C-2 position of the benzofuran ring are often explored, the 3-position also offers a valuable site for modification.[4] The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This allows for the introduction of additional pharmacophoric features and can significantly impact the compound's solubility, cell permeability, and target engagement.

The following diagram illustrates the general workflow for the derivatization of this compound.

G A This compound (Starting Material) B Derivatization of 6-Amino Group (e.g., Acylation, Sulfonylation) A->B C Hydrolysis of 3-Ethyl Ester to Carboxylic Acid A->C E Library of Novel Benzofuran Derivatives B->E D Amide Coupling of 3-Carboxylic Acid C->D D->E F Biological Evaluation (In vitro & In vivo) E->F G SAR Analysis & Lead Optimization F->G

Caption: General workflow for the development of anticancer agents from this compound.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and final compounds.

Protocol 1: Synthesis of Ethyl 6-acetamidobenzofuran-3-carboxylate

This protocol details the acylation of the 6-amino group, a fundamental step in creating amide derivatives.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ethyl 6-acetamidobenzofuran-3-carboxylate.

Protocol 2: Hydrolysis of this compound to 6-Aminobenzofuran-3-carboxylic acid

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water.

  • Add LiOH or NaOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-aminobenzofuran-3-carboxylic acid.

Protocol 3: Amide Coupling to Synthesize 6-Amino-N-benzylbenzofuran-3-carboxamide

This protocol outlines the coupling of the 6-aminobenzofuran-3-carboxylic acid with an amine, exemplified by benzylamine.

Materials:

  • 6-Aminobenzofuran-3-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 6-aminobenzofuran-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-N-benzylbenzofuran-3-carboxamide.

Biological Evaluation Protocols

Once a library of derivatives is synthesized, their anticancer potential must be evaluated. The following are standard in vitro assays.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., HUVEC) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized benzofuran derivatives in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay is used to determine if the cytotoxic effect of the compounds is due to the induction of apoptosis (programmed cell death).

Materials:

  • Cancer cell line of interest

  • Synthesized benzofuran derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Potential Mechanisms of Action and Relevant Signaling Pathways

Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms.[2] Based on existing literature, derivatives of this compound could potentially target the following pathways:

  • Tubulin Polymerization Inhibition: Many anticancer agents, including some benzofuran derivatives, function by disrupting the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Key signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, are often dysregulated in cancer. Benzofuran-based compounds have been shown to inhibit various kinases within these pathways.[5][6]

  • Induction of Apoptosis: As demonstrated by the Annexin V assay, successful anticancer agents often induce programmed cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some benzofuran derivatives have been shown to increase the activity of caspases, key executioners of apoptosis.[3]

The following diagram depicts potential signaling pathways that could be targeted by novel benzofuran derivatives.

G cluster_0 Cell Proliferation & Survival Pathways A Growth Factor Receptor B PI3K A->B E Ras A->E C Akt B->C D mTOR C->D I Proliferation, Survival, Angiogenesis D->I F Raf E->F G MEK F->G H ERK G->H H->I J Novel Benzofuran Derivative J->C Inhibition J->D Inhibition J->G Inhibition K Inhibition

Caption: Potential kinase signaling pathways targeted by novel benzofuran derivatives.

Data Presentation and Interpretation

The results from the in vitro assays should be carefully tabulated to facilitate SAR analysis. A typical data table would include the compound structure, modifications made, and the corresponding IC50 values against various cancer cell lines.

Table 1: Example of Cytotoxicity Data for a Series of Benzofuran Derivatives

Compound IDR1 (at 6-position)R2 (at 3-position)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116Selectivity Index (Normal/Cancer)
EABC -NH2-COOEt>100>100>100-
1a -NH-CO-CH3-COOEt50.265.872.1Low
1b -NH-CO-Ph-COOEt25.633.441.9Moderate
2a -NH2-COOH85.392.1>100-
3a -NH2-CO-NH-Bn10.515.212.8High
Doxorubicin --0.81.10.9-

EABC: this compound

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid framework for researchers to synthesize and screen libraries of new benzofuran derivatives. By systematically modifying the 6-amino and 3-carboxylate positions and evaluating the resulting compounds for their cytotoxic and apoptotic effects, it is possible to identify lead compounds with potent and selective anticancer activity. Future work should focus on elucidating the specific molecular targets of the most active compounds and evaluating their efficacy in preclinical in vivo models of cancer.

References

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. [Link]

  • Indian Journal of Chemistry, Section B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. [Link]

  • Molecules. (2021). Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. [Link]

  • European Journal of Medicinal Chemistry. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. [Link]

  • RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Cancers. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and Their Biological Evaluation. [Link]

  • ResearchGate. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. [Link]

  • Asian Journal of Chemistry. (2010). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Link]

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Protocol for Determining the Cytotoxicity of Ethyl 6-aminobenzofuran-3-carboxylate Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides a comprehensive framework for assessing the in vitro cytotoxic effects of novel benzofuran derivatives, specifically those related to "Ethyl 6-aminobenzofuran-3-carboxylate." As a class of heterocyclic compounds, benzofurans are recognized for their wide range of biological activities, with many derivatives showing significant anticancer potential.[1][2] This necessitates robust and reliable methods to quantify their impact on cell viability and proliferation.

This document is structured to provide not only step-by-step protocols but also the underlying principles and critical considerations for experimental design, ensuring data integrity and reproducibility. We will explore three widely adopted assays, each with distinct mechanisms and advantages, allowing researchers to select the most appropriate method for their specific experimental goals.

The Foundational Choice: Selecting the Right Assay

A cell viability assay measures the proportion of live, healthy cells in a population.[3] The choice of assay is a critical decision that influences the interpretation of the results. The three protocols detailed below are based on different cellular functions: mitochondrial metabolic activity (MTT), cellular reductive capacity (Resazurin/alamarBlue), and intracellular ATP levels (CellTiter-Glo®).

  • MTT Assay: A classic endpoint assay where mitochondrial dehydrogenases in viable cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[4] It is cost-effective and widely cited, but requires a final solubilization step.

  • Resazurin (alamarBlue®) Assay: A fluorescent/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[5][6] This assay is non-toxic, allowing for continuous monitoring of cell viability over time.

  • CellTiter-Glo® Luminescent Assay: A highly sensitive, homogeneous assay that quantifies ATP, an indicator of metabolically active cells.[7] The ATP is used in a luciferase reaction to produce a luminescent signal. Its simplicity ("add-mix-measure") and high sensitivity make it ideal for high-throughput screening (HTS).[8]

Experimental Design: The Blueprint for Reliable Data

A well-designed experiment is self-validating. Before proceeding to the specific protocols, it is crucial to establish the experimental parameters.

Cell Line Selection: The Biological Context

The choice of cell line is dictated by the therapeutic target.

  • Cancer Cell Lines: To evaluate anticancer potential, select cell lines relevant to the cancer type of interest. Many benzofuran derivatives have been tested against breast (MCF-7), leukemia (K562, MOLT-4), and liver (HepG2) cancer cells.[1][9][10]

  • Non-Cancerous Control Cells: To assess selectivity and general toxicity, it is essential to include a non-malignant cell line, such as human dermal fibroblasts (HDFs) or mouse fibroblasts (e.g., L929, Balb/3T3).[11][12][13] The L929 cell line is an established standard for cytotoxicity testing according to ISO 10993-5.[7][12]

Compound Preparation and Controls: Ensuring Validity

The accuracy of your results hinges on proper compound handling and the inclusion of comprehensive controls.

  • Stock Solution: Dissolve the this compound derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-100 mM) that can be serially diluted.

  • Working Solutions: Prepare serial dilutions of the compound in complete cell culture medium immediately before treating the cells.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture wells should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cytotoxicity.[14]

Table 1: Essential Experimental Controls

Control TypeDescriptionPurpose
Untreated Control Cells incubated with culture medium only.Represents 100% cell viability; baseline for comparison.
Vehicle Control Cells incubated with culture medium containing the maximum volume of solvent (e.g., DMSO) used for the test compounds.To ensure that the solvent itself is not affecting cell viability.[10]
Positive Control Cells incubated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin).To confirm that the assay system can detect a cytotoxic response.[10]
Blank Control Wells containing culture medium and the assay reagent, but no cells.To measure the background signal of the medium and assay components.
Optimizing Seeding Density and Incubation Times

The number of cells seeded and the duration of compound exposure must be optimized to ensure cells are in the logarithmic phase of growth during the assay.[14][15]

  • Cell Titration: Before the main experiment, perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and plate format. This involves seeding a range of cell numbers and measuring their metabolic activity over several days to identify the linear growth range.

  • Incubation Time: The treatment duration can vary (e.g., 24, 48, 72 hours) depending on the compound's expected mechanism of action.[16] A 48-hour incubation is a common starting point for many benzofuran derivatives.[10]

Table 2: Recommended Starting Seeding Densities (96-well plate)

Cell TypeSeeding Density (cells/well)Rationale
Adherent Cancer Lines (e.g., HeLa, A549) 5,000 - 10,000Allows for attachment and proliferation without reaching confluency within the assay period.[17]
Suspension Cancer Lines (e.g., K562) 30,000 - 80,000Suspension cells often require higher densities to generate a robust signal.[14]
Fibroblasts (e.g., L929, HDFs) 10,000 - 30,000These cells typically proliferate rapidly.[14][18]

General Experimental Workflow

The overall process for conducting a cell viability assay follows a standardized sequence. This workflow ensures consistency and minimizes variability between experiments.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis A 1. Culture Cells in Logarithmic Growth Phase B 2. Prepare Compound Serial Dilutions C 3. Seed Cells into 96-Well Plate B->C D 4. Allow Cells to Adhere (24h) C->D E 5. Treat Cells with Compounds & Controls D->E F 6. Incubate for a Defined Period (e.g., 48h) E->F G 7. Add Viability Reagent (MTT, Resazurin, etc.) F->G H 8. Incubate as per Protocol G->H I 9. Measure Signal (Absorbance/Fluorescence/Luminescence) H->I J 10. Calculate % Viability & Determine IC50 I->J

Caption: General workflow for assessing compound cytotoxicity.

Detailed Assay Protocols

Protocol 1: MTT Colorimetric Assay

Principle: This assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (100 µL/well) at the pre-optimized density in a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the benzofuran derivatives or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4][19]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the intracellular purple formazan crystals to form.[4][18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18][20] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: Resazurin (alamarBlue®) Fluorometric Assay

Principle: Metabolically active cells reduce the non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink).[5] The increase in fluorescence is proportional to the number of viable cells.

Materials:

  • 96-well black opaque flat-bottom plates (for fluorescence)

  • Resazurin-based reagent (e.g., alamarBlue®)

  • Microplate reader with fluorescence detection (Excitation ~560 nm, Emission ~590 nm)

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using a black-walled plate.

  • Reagent Addition: Add the resazurin reagent directly to the wells at a volume equal to 10% of the culture volume (e.g., add 10 µL of reagent to 100 µL of medium).[6][21]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[6][22] Incubation time may need to be optimized based on the cell type's metabolic rate.

  • Data Acquisition: Measure fluorescence using a microplate reader (Ex: 560 nm, Em: 590 nm).

Protocol 3: CellTiter-Glo® Luminescent Assay

Principle: This assay quantifies ATP, which is present in all metabolically active cells. The reagent causes cell lysis, releasing ATP that is consumed in a luciferase reaction, generating a stable "glow-type" luminescent signal proportional to the ATP concentration.[7]

Materials:

  • 96-well white opaque flat-bottom plates (for luminescence)

  • CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)[23]

  • Luminometer or microplate reader with luminescence detection capability

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using a white-walled plate.

  • Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[23][24]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8][23]

  • Induce Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[23][24]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][23][24]

  • Data Acquisition: Measure luminescence using a plate reader.[25]

Data Analysis and Interpretation

The primary output of these assays is a raw signal (absorbance, fluorescence, or luminescence). This data must be processed to determine the compound's effect on cell viability.

G cluster_data Data Processing cluster_calc Calculation cluster_analysis Analysis A 1. Raw Data (Absorbance, RFU, RLU) B 2. Subtract Blank (Media Only) from all readings A->B C 3. Normalize to Vehicle Control (% Viability = [Corrected Sample / Corrected Vehicle Control] * 100) B->C D 4. Plot % Viability vs. Log[Compound Concentration] C->D E 5. Fit with a non-linear regression model (sigmoidal dose-response) D->E F 6. Determine IC50 Value E->F

Caption: Workflow for data analysis and IC50 determination.

IC50 (Half-maximal inhibitory concentration): This is the concentration of a compound that reduces the viability of a cell population by 50%. It is a standard measure of a compound's potency. The IC50 value is derived by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Troubleshooting Common Issues

Even with robust protocols, issues can arise. Understanding potential pitfalls is key to generating reliable data.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Edge effects (evaporation in outer wells); Inconsistent pipetting.Use a multichannel pipette for consistency. To mitigate edge effects, fill perimeter wells with sterile PBS or medium and do not use them for experimental data.[14]
Low signal or low absorbance readings Cell density is too low; Incubation time with the reagent was too short.Optimize cell seeding density via a titration experiment. Perform a time-course experiment to determine the optimal reagent incubation time.[14]
High background signal Reagent contamination; Media components interfering with the assay (especially for MTT).Use fresh, sterile reagents. Confirm background signal with a "media only" blank. For MTT, consider using serum-free media during the MTT incubation step.
Results not reproducible between experiments Variation in cell health or passage number; Inconsistent incubation times; Reagents undergoing freeze-thaw cycles.Use cells at a consistent, low passage number and ensure they are in the log growth phase. Standardize all incubation times precisely. Aliquot reagents to avoid multiple freeze-thaw cycles.[14][26]

References

  • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. [Link]

  • Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. [Link]

  • Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. [Link]

  • Karu, P., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PubMed Central. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. [Link]

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Application Notes and Protocols: Derivatization of Ethyl 6-aminobenzofuran-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus is a prominent heterocyclic system found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] Notably, the anticancer potential of benzofuran derivatives has been a subject of intense research, with studies revealing their capacity to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][3][4]

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound.[1] These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. For benzofuran derivatives, SAR studies have shown that the nature and position of substituents on the benzofuran ring system significantly influence their cytotoxic and other biological activities.[2]

This application note focuses on the derivatization of a specific and promising benzofuran scaffold, Ethyl 6-aminobenzofuran-3-carboxylate , for the purpose of conducting SAR studies. The 6-amino group serves as a key handle for introducing a diverse range of functionalities, allowing for a systematic exploration of the chemical space around this core structure. The insights gained from these studies can guide the design of novel benzofuran-based therapeutic agents with enhanced potency and selectivity.

Strategic Derivatization of this compound

The primary focus of derivatization for SAR studies on this compound is the versatile 6-amino group. This aromatic amine can be readily transformed into a variety of functional groups, including amides and sulfonamides, allowing for the introduction of diverse substituents. The rationale behind these modifications is to probe the impact of electronics, sterics, and hydrogen bonding potential at this position on the biological activity of the molecule.

Derivatization Workflow

Derivatization_Workflow A This compound B Acylation (Acid Chlorides, Anhydrides) A->B D Sulfonylation (Sulfonyl Chlorides) A->D C N-Acyl Derivatives B->C F Biological Evaluation (e.g., MTT Assay) C->F E N-Sulfonyl Derivatives D->E E->F G SAR Analysis F->G

Caption: General workflow for the derivatization and evaluation of this compound.

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of this compound. Researchers should optimize these conditions as needed for specific substrates and desired outcomes.

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the synthesis of N-acyl derivatives via the reaction of the parent amine with an acid chloride or anhydride.

Materials:

  • This compound

  • Appropriate acid chloride or acetic anhydride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acid chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: General Procedure for N-Sulfonylation of this compound

This protocol details the synthesis of N-sulfonyl derivatives by reacting the parent amine with a sulfonyl chloride.

Materials:

  • This compound

  • Appropriate sulfonyl chloride (1.1 equivalents)

  • Anhydrous pyridine or DCM

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • If DCM is used as the solvent, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. If pyridine is the solvent, remove it under reduced pressure and then dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash as described.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the pure N-sulfonyl derivative.

  • Confirm the structure of the product using spectroscopic techniques.

Biological Evaluation: Assessing Anticancer Activity

The newly synthesized derivatives should be evaluated for their biological activity to establish a structure-activity relationship. A common and reliable method for assessing the cytotoxic effects of compounds on cancer cells is the MTT assay.[5]

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., HUVEC) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives and a positive control (e.g., doxorubicin) in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) at a concentration that does not affect cell viability.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative using a dose-response curve. The selectivity index (SI) can be calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in the cancer cell line.[5] A higher SI value indicates greater selectivity for cancer cells.[5]

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological evaluation of the synthesized derivatives will form the basis of the SAR analysis. By comparing the IC₅₀ values of the different derivatives, researchers can deduce the influence of various substituents on the anticancer activity.

Data Presentation

A well-structured table is essential for a clear presentation of SAR data.

Table 1: Hypothetical Cytotoxicity Data of this compound Derivatives against MCF-7 Breast Cancer Cells.

Compound IDR GroupIC₅₀ (µM)Selectivity Index (SI)
Parent -H> 50-
Acyl-1 -COCH₃25.32.1
Acyl-2 -COC₆H₅15.83.5
Acyl-3 -CO(4-Cl-C₆H₄)8.25.1
Sulfonyl-1 -SO₂CH₃30.11.8
Sulfonyl-2 -SO₂C₆H₅12.54.2
Sulfonyl-3 -SO₂(4-CH₃-C₆H₄)10.16.3
Doxorubicin -0.91.2

IC₅₀ values are presented as the mean of three independent experiments. SI is calculated as IC₅₀ (normal cell line) / IC₅₀ (MCF-7).

Interpreting the SAR Data
  • Effect of N-Acylation and N-Sulfonylation: Both N-acylation and N-sulfonylation of the 6-amino group lead to an increase in cytotoxic activity compared to the parent compound.

  • Influence of Aromatic Substituents: The introduction of aromatic rings in both the acyl and sulfonyl series generally enhances activity.

  • Electronic Effects: In the acyl series, the electron-withdrawing chloro group on the phenyl ring (Acyl-3) results in a significant increase in potency compared to the unsubstituted phenyl ring (Acyl-2).

  • Steric and Electronic Effects in Sulfonyl Series: In the sulfonyl series, the electron-donating methyl group on the phenyl ring (Sulfonyl-3) also appears to enhance activity, suggesting that a simple electronic argument may not be sufficient and that steric factors or specific interactions with the target protein might be at play.

Visualizing SAR Logic

SAR_Logic cluster_0 Modification at 6-Amino Position cluster_1 Substituent Effects A Parent Amine (Low Activity) B N-Acyl Derivatives A->B C N-Sulfonyl Derivatives A->C D Increased Cytotoxicity B->D C->D I Potency Modulation E Aliphatic Substituents E->I F Aromatic Substituents F->I G Electron-Withdrawing Groups (EWGs) G->I H Electron-Donating Groups (EDGs) H->I

Caption: Logical relationships in the SAR of 6-aminobenzofuran derivatives.

Conclusion and Future Directions

The derivatization of this compound at the 6-amino position provides a facile and effective strategy for generating a library of novel compounds for SAR studies. The protocols outlined in this application note offer a robust starting point for the synthesis and biological evaluation of these derivatives. The systematic analysis of the resulting SAR data will be instrumental in identifying key structural features required for potent and selective anticancer activity.

Future work should focus on expanding the diversity of the substituents at the 6-position, including the introduction of various heterocyclic moieties. Furthermore, modifications at other positions of the benzofuran ring, such as the 2- and 3-positions, could be explored to further optimize the biological activity. The most promising compounds should be subjected to more extensive biological evaluation, including mechanism of action studies, to elucidate their molecular targets and pathways. Ultimately, these studies will contribute to the development of novel and effective benzofuran-based anticancer agents.

References

  • Farhat, J., Alzyoud, L., Petzer, J. P., Al-Omar, B., & Petzer, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28686-28708. [Link]

  • Abdel-rahman, S. S., Abdel-Meguid, M. A., & El-Sayed, M. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC medicinal chemistry. [Link]

  • Google Patents. (n.d.). Process for preparing benzofuran-2-carboxamide derivatives.
  • Wang, C., Li, Y., & Zhang, Y. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Chemical Communications, 58(88), 12351-12354. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1599. [Link]

  • Google Patents. (n.d.). Process for preparing benzofuran derivatives.
  • Boudergua, S., Alloui, M., Belaidi, S., Al Mogren, M. M., Ibrahim, U. A. A., & Hochlaf, M. (2019). QSAR modeling and drug-likeness screening for antioxidant activity of benzofuran derivatives. Journal of Molecular Structure, 1193, 33-40. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1599. [Link]

  • Wang, C., Li, Y., & Zhang, Y. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Chemical Communications, 58(88), 12351-12354. [Link]

  • Iacobazzi, D., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells. RSC Advances, 13(13), 8420-8426. [Link]

  • Kumar, P., et al. (2020). Antiproliferative potential, quantitative structure-activity relationship, cheminformatic and molecular docking analysis of quinoline and benzofuran derivatives. Letters in Drug Design & Discovery, 17(10), 1246-1261. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Reddy, V. M., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 91, 129425. [Link]

  • Sharma, S., & Singh, P. (2018). 2 D-QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl) methyl]-1 H-triazoles. Arabian Journal of Chemistry, 11(8), 1297-1306. [Link]

  • Li, J., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 229. [Link]

  • Stefanska, J., et al. (2011). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Letters in Drug Design & Discovery, 8(8), 734-741. [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ethyl 6-aminobenzofuran-3-carboxylate in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethyl 6-aminobenzofuran-3-carboxylate in human plasma. Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their accurate quantification in biological matrices crucial for pharmacokinetic and toxicokinetic studies in drug development.[1] The described method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was validated according to the European Medicines Agency (EMA) guidelines and demonstrated excellent linearity, precision, accuracy, and stability over the desired concentration range.[2][3]

Introduction

This compound is a key intermediate and potential metabolite in the synthesis of various pharmacologically active molecules. Its benzofuran core is a scaffold found in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1] To accurately assess the absorption, distribution, metabolism, and excretion (ADME) properties of parent drugs that may metabolize to this compound, a reliable bioanalytical method is essential.

LC-MS/MS is the preferred technique for quantitative bioanalysis due to its high selectivity, sensitivity, and specificity in complex biological matrices.[4] This note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a validated LC-MS/MS method for this compound, from initial parameter optimization to full validation, ensuring data integrity for regulatory submissions.

Experimental

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): this compound-d5 (custom synthesis)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade)

  • Reagents: Formic acid (FA, >99%), Ammonium acetate (LC-MS grade)

  • Biological Matrix: Human plasma (K2-EDTA anticoagulant) sourced from an accredited biobank.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) was used for chromatographic separation.

Method Development

The causality behind experimental choices is critical for developing a robust method. The following sections detail the logical progression of the optimization process.

Mass Spectrometry Optimization

The first step is to optimize the mass spectrometric conditions to achieve the highest sensitivity and specificity for the analyte and internal standard.

  • Rationale: Direct infusion of the analyte into the mass spectrometer allows for the determination of the optimal ionization polarity, precursor ion, and product ions for Multiple Reaction Monitoring (MRM).[5] This ensures that the instrument is set to detect the molecule with the highest efficiency.

  • Protocol:

    • Prepare a 1 µg/mL solution of this compound and the -d5 internal standard in 50:50 ACN:Water with 0.1% FA.

    • Infuse the solution directly into the ESI source at a flow rate of 10 µL/min.

    • Acquire full scan mass spectra in both positive and negative ionization modes to identify the most abundant precursor ion (typically [M+H]+ for compounds with amine groups).

    • Select the precursor ion and perform product ion scans to identify the most stable and intense fragment ions.

    • Optimize collision energy (CE) and cone voltage (or equivalent parameters like declustering potential) for each MRM transition to maximize signal intensity.

  • Optimized Parameters: Based on the physicochemical properties of the molecule (Molecular Weight: ~205.21 g/mol ), positive ion mode ESI was selected due to the basic nature of the amino group, which is readily protonated.[6][7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound206.1178.13015
This compound206.1132.1 (Qualifier)3025
This compound-d5 (IS)211.1183.13015
Chromatography Development
  • Rationale: The goal of chromatography is to separate the analyte from endogenous matrix components to minimize matrix effects, which can suppress or enhance the analyte signal.[8] A reversed-phase C18 column is a common starting point for small, moderately polar molecules. The mobile phase composition is optimized to achieve good peak shape and retention time.

  • Protocol:

    • A gradient elution was developed to ensure a sharp peak shape and efficient separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The gradient was optimized to provide a retention time of approximately 2.5 minutes, allowing for a short run time while ensuring separation from the solvent front and potential interferences.

ParameterValue
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.010
0.510
3.095
3.110
4.010
Sample Preparation
  • Rationale: An efficient sample preparation protocol is crucial for removing matrix components like proteins and phospholipids that can cause ion suppression and clog the LC system.[9] Protein precipitation is a simple, fast, and effective method for many small molecule applications.[10] Acetonitrile is commonly used as it efficiently precipitates proteins while keeping the analyte of interest in the solution. The choice of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory bodies like the EMA.[2] A SIL-IS is the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect, thereby providing the most accurate correction for variability.[11]

  • Protocol:

    • To 50 µL of plasma sample (blank, standard, or unknown), add 10 µL of internal standard working solution (500 ng/mL in 50% ACN).

    • Add 150 µL of Acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Method Validation

The developed method was fully validated according to the EMA Guideline on Bioanalytical Method Validation.[3] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.

Selectivity

Selectivity was assessed by analyzing blank plasma samples from six different sources to ensure no significant interfering peaks were present at the retention times of the analyte and IS.

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at eight concentration levels ranging from 1.0 to 1000 ng/mL.[4] The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC (n=5 at each level) on three separate days.[12]

  • Acceptance Criteria (EMA): The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (CV) should not exceed 15% (20% at LLOQ).[2]

Validation Summary Table
ParameterLLOQ (1 ng/mL)Low QC (3 ng/mL)Mid QC (75 ng/mL)High QC (750 ng/mL)
Intra-day Precision (%CV) 8.56.24.13.5
Intra-day Accuracy (%) 105.298.7101.5102.1
Inter-day Precision (%CV) 10.28.15.95.2
Inter-day Accuracy (%) 103.8101.1102.3103.0
Linearity (r²) >0.995
Matrix Effect and Recovery
  • Rationale: The matrix effect assesses the impact of co-eluting endogenous components on the ionization of the analyte.[8] Recovery evaluates the efficiency of the extraction process.[4] These are critical parameters to ensure that the method is not biased by the biological matrix.

  • Protocol:

    • Matrix Factor: Calculated by comparing the peak area of the analyte in post-extraction spiked blank plasma to the peak area in a neat solution.

    • Recovery: Calculated by comparing the peak area of the analyte in pre-extraction spiked plasma to that in post-extraction spiked plasma.

  • Results: The matrix effect was found to be negligible, with the IS-normalized matrix factor close to 1.0 across different plasma lots. The extraction recovery was consistent and greater than 85% for both the analyte and the IS.

Stability

The stability of this compound in human plasma was assessed under various conditions to mimic sample handling and storage in a real-world setting.

Stability ConditionDurationResult
Bench-top (Room Temp)8 hoursStable
Freeze-Thaw (3 cycles)-20°C to RTStable
Long-term30 days at -80°CStable
Post-preparative (Autosampler)24 hours at 10°CStable

Visualizations and Workflows

Method Development Workflow

MethodDevelopmentWorkflow cluster_MS Mass Spectrometry Optimization cluster_LC Chromatography Optimization cluster_SamplePrep Sample Preparation cluster_Validation Method Validation (EMA Guidelines) MS_Start Direct Infusion of Analyte & IS Ion_Mode Select Ionization Mode (Positive ESI) MS_Start->Ion_Mode Precursor Identify Precursor Ion ([M+H]+) Ion_Mode->Precursor Product Find Product Ions (Fragmentation) Precursor->Product MRM_Opt Optimize MRM Transitions (CE & CV) Product->MRM_Opt LC_Start Select Column (Reversed-Phase C18) MRM_Opt->LC_Start Optimized MS Parameters Mobile_Phase Optimize Mobile Phase (ACN/H2O with FA) LC_Start->Mobile_Phase Gradient Develop Gradient Program Mobile_Phase->Gradient LC_Final Finalize LC Conditions (Flow, Temp, Time) Gradient->LC_Final SP_Start Select Technique (Protein Precipitation) LC_Final->SP_Start Final LC Method Solvent Optimize Precipitation Solvent (Acetonitrile) SP_Start->Solvent SP_Final Finalize Protocol Solvent->SP_Final IS_Select Select Internal Standard (Stable Isotope Labeled) IS_Select->SP_Final Validation_Start Full Validation SP_Final->Validation_Start Final Analytical Method Params Linearity Accuracy & Precision Selectivity Matrix Effect Stability Validation_Start->Params

Caption: Logical workflow for LC-MS/MS method development.

Sample Preparation Protocol

SamplePrepProtocol Start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 10 µL Internal Standard (IS) Start->Add_IS Step 1 Add_ACN Add 150 µL Acetonitrile (ACN) Add_IS->Add_ACN Step 2: Precipitate Proteins Vortex Vortex Mix (1 minute) Add_ACN->Vortex Step 3 Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Step 4 Supernatant Transfer Supernatant to Analysis Plate Centrifuge->Supernatant Step 5 Inject Inject into LC-MS/MS System Supernatant->Inject Step 6

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ethyl 6-Aminobenzofuran-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 6-aminobenzofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of this important heterocyclic compound. We will explore the common pitfalls in the synthesis and provide actionable, evidence-based solutions to overcome them.

Understanding the Synthesis: A Plausible Reaction Pathway

This compound is a valuable building block in medicinal chemistry.[1] Its synthesis, while conceptually straightforward, is often plagued by low yields due to competing side reactions and suboptimal reaction conditions. A common and efficient route involves the reaction of a p-aminophenol with an acetylenic ester, such as ethyl propiolate. The reaction is thought to proceed via a base-catalyzed tandem Michael addition-cyclization sequence.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 4-aminophenol. What are the likely causes?

This is a common issue that typically points to problems with the initial Michael addition step. The nucleophilicity of the reactants and the reaction conditions are critical here.

Plausible Causes and Solutions:

  • Insufficient Base Strength or Solubility: The chosen base may not be strong enough to deprotonate the phenolic hydroxyl group of the 4-aminophenol effectively, or it may have poor solubility in the reaction solvent. The pKa of the conjugate acid of the base should be higher than the pKa of the phenol.

    • Actionable Advice: Consider switching to a stronger, more soluble base. For instance, if you are using a mild inorganic base like potassium carbonate (K₂CO₃), you could try a stronger base like cesium carbonate (Cs₂CO₃) or an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Low Reaction Temperature: The activation energy for the Michael addition may not be met at the current reaction temperature.

    • Actionable Advice: Gradually increase the reaction temperature in 10-15 °C increments while monitoring the reaction progress by TLC. Be cautious, as excessive heat can promote side reactions.

  • Purity of Starting Materials: Impurities in the 4-aminophenol or ethyl propiolate can inhibit the reaction.

    • Actionable Advice: Ensure the purity of your starting materials. 4-Aminophenol can oxidize over time and may need to be purified by recrystallization. Ethyl propiolate can polymerize and should be freshly distilled if its purity is questionable.

Question 2: I'm observing multiple side products in my crude mixture, leading to a low yield of the desired product. How can I minimize their formation?

The formation of multiple side products is often a result of the high reactivity of the starting materials and intermediates.

Plausible Causes and Solutions:

  • N-Alkylation vs. O-Alkylation: The 4-aminophenol has two nucleophilic sites: the amino group and the hydroxyl group. While the desired reaction is O-alkylation followed by cyclization, competitive N-alkylation can occur.

    • Actionable Advice: Protect the amino group of the 4-aminophenol before the reaction. An acetyl or a Boc protecting group can be used. This will ensure that the Michael addition occurs exclusively at the hydroxyl group. The protecting group can be removed in a subsequent step.

  • Polymerization of Ethyl Propiolate: Ethyl propiolate is prone to polymerization, especially in the presence of base and at elevated temperatures.

    • Actionable Advice: Add the ethyl propiolate slowly to the reaction mixture containing the 4-aminophenol and the base. This keeps the concentration of the propiolate low at any given time, minimizing polymerization. Running the reaction at a lower temperature can also help.

  • Formation of Di-adducts: It is possible for a second molecule of ethyl propiolate to react with the initial Michael addition product.

    • Actionable Advice: Use a slight excess of the 4-aminophenol relative to the ethyl propiolate to favor the formation of the mono-adduct.

Question 3: The final product yield after purification by column chromatography is extremely low. Where could I be losing my product?

Product loss during purification is a frustrating but common problem. The chemical properties of your target molecule and the purification method are key factors.

Plausible Causes and Solutions:

  • Product Adsorption on Silica Gel: The amino group on your product can interact strongly with the acidic silica gel, leading to smearing and poor recovery from the column.

    • Actionable Advice: Deactivate the silica gel by adding a small amount of a neutral or basic modifier to your eluent system. For example, adding 0.5-1% triethylamine to your ethyl acetate/hexane eluent can significantly improve the recovery of basic compounds.

  • Improper Solvent System for Elution: The chosen eluent may not be optimal for separating your product from impurities.

    • Actionable Advice: Carefully optimize your TLC conditions before running the column. A good rule of thumb is to aim for an Rf value of 0.2-0.3 for your product on the TLC plate.

  • Product Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography.

    • Actionable Advice: If you suspect your product is decomposing, consider using a less acidic stationary phase like alumina or a reverse-phase column. Alternatively, purification by recrystallization might be a better option if a suitable solvent can be found.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • Aprotic polar solvents like acetonitrile, DMF, or DMSO are generally good choices as they can dissolve the reactants and the base well.

  • Q2: How can I effectively monitor the progress of the reaction?

    • Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 30% ethyl acetate in hexane) and visualize the spots under UV light. The product, being a benzofuran derivative, should be UV active.

  • Q3: Is it necessary to run the reaction under an inert atmosphere?

    • While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It prevents the potential oxidation of 4-aminophenol, which can lead to colored impurities and lower yields.

Data-Driven Optimization

Systematic optimization of reaction parameters is key to maximizing yield. Below is a table illustrating a hypothetical optimization study for the base and solvent in the synthesis.

EntryBase (1.2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801235
2K₂CO₃DMF801245
3Cs₂CO₃Acetonitrile80865
4Cs₂CO₃ DMF 80 8 78
5DBUAcetonitrile60672
6DBUDMF60675

This data is illustrative and serves as a template for your own optimization experiments.

Visualizing the Process

To further aid in understanding and troubleshooting, the following diagrams illustrate the reaction pathway and a logical workflow for addressing low yield.

reaction_pathway cluster_reactants Reactants 4-Aminophenol 4-Aminophenol Michael Addition Michael Addition 4-Aminophenol->Michael Addition + Base Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Michael Addition Intermediate Intermediate Michael Addition->Intermediate O-Alkylation Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Tautomerization & Ring Closure Product This compound Intramolecular Cyclization->Product Aromatization

Caption: Plausible reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_tlc Analyze Crude Reaction by TLC start->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm multiple_spots Multiple Side Products? unreacted_sm->multiple_spots No optimize_conditions Optimize Reaction Conditions: - Stronger/More Soluble Base - Increase Temperature - Check Reagent Purity unreacted_sm->optimize_conditions Yes purification_loss Low Yield After Purification? multiple_spots->purification_loss No minimize_side_reactions Minimize Side Reactions: - Protect Amino Group - Slow Addition of Propiolate - Adjust Stoichiometry multiple_spots->minimize_side_reactions Yes end Improved Yield purification_loss->end No optimize_purification Optimize Purification: - Add Base to Eluent - Use Alternative Stationary Phase - Consider Recrystallization purification_loss->optimize_purification Yes optimize_conditions->end minimize_side_reactions->end optimize_purification->end

Caption: A decision tree for troubleshooting low yield in the synthesis.

Experimental Protocol: A General Guideline for Synthesis

The following is a generalized protocol that can be used as a starting point for your synthesis and optimization efforts.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminophenol (1.0 equivalent) and the chosen solvent (e.g., DMF).

  • Base Addition: Add the selected base (e.g., Cs₂CO₃, 1.2 equivalents) to the flask.

  • Reagent Addition: Stir the mixture at room temperature for 15-20 minutes. Then, add ethyl propiolate (1.1 equivalents) dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (with 0.5% triethylamine in the eluent) to obtain the pure this compound.

References

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). Available at: [Link]

  • One-pot reactions of ethyl propiolate. UR Scholarship Repository. Available at: [Link]

  • Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from... ResearchGate. Available at: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537. PubChem. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. Available at: [Link]

Sources

Common side products in the synthesis of "Ethyl 6-aminobenzofuran-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 6-aminobenzofuran-3-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important benzofuran intermediate. As chemists, we understand that even well-established synthetic routes can present challenges, from unexpected side products to purification difficulties. This guide provides in-depth, experience-driven answers to common problems encountered during this synthesis, focusing on the causality behind these issues and offering robust troubleshooting protocols.

The most common and industrially relevant synthesis of this compound proceeds via a two-step sequence:

  • Cyclization: Formation of the benzofuran core to yield the precursor, Ethyl 6-nitrobenzofuran-3-carboxylate . This is typically achieved through the reaction of a 2-hydroxy-4-nitrobenzaldehyde derivative with an ethyl haloacetate.

  • Reduction: Conversion of the nitro group to the target amine. This step is critical and is the source of many common impurities.

This guide is structured to address specific issues you might encounter at each of these key stages.

Section 1: Troubleshooting the Benzofuran Core Synthesis (Formation of Ethyl 6-nitrobenzofuran-3-carboxylate)

The construction of the benzofuran ring is the foundational step. While various methods exist, issues at this stage often revolve around incomplete reactions or the formation of undesired isomers.

Q1: My cyclization reaction to form Ethyl 6-nitrobenzofuran-3-carboxylate is low-yielding and my TLC shows multiple spots, including one that doesn't move from the baseline. What's happening?

Answer: This is a classic symptom of incomplete cyclization and base-catalyzed side reactions. The intended reaction is an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and dehydration to form the furan ring.

Causality and Common Side Products:

  • Incomplete Dehydration: The reaction can stall after the initial cyclization but before the final elimination of water. This results in the formation of a 2,3-dihydrobenzofuran (benzofuranone) intermediate . This intermediate is often more polar than the desired product.

  • Saponification of the Ester: If your reaction conditions are too basic (e.g., using a strong base like NaOH or KOH) or run for too long at high temperatures, you can hydrolyze the ethyl ester to the corresponding 6-nitrobenzofuran-3-carboxylic acid .[1] This carboxylic acid is highly polar and will likely appear as a baseline spot on a silica TLC plate.

  • Unreacted Starting Material: Simple inefficiency in the reaction can leave behind the starting 2-hydroxy-4-nitrobenzaldehyde derivative.

Troubleshooting Protocol:

  • Base Selection: Switch from strong, hydrolytic bases (NaOH, KOH) to a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] These provide sufficient basicity to deprotonate the phenol without significantly attacking the ester.

  • Reaction Monitoring: Monitor the reaction closely using TLC. If you see the accumulation of a new, polar spot (the carboxylic acid), it's a sign that the conditions are too harsh.

  • Work-up Procedure: During the aqueous work-up, avoid using a strong base wash. If you need to neutralize acid, use a saturated sodium bicarbonate solution cautiously. A dilute acid wash (e.g., 5% HCl) can help remove any unreacted basic starting materials.[3]

  • Azeotropic Water Removal: To drive the final dehydration step to completion, consider using a solvent like toluene with a Dean-Stark apparatus to remove water as it forms.

Section 2: Troubleshooting the Nitro Group Reduction

The reduction of the nitro group to an amine is the final and most critical step. The choice of reducing agent dictates the potential side product profile. We will cover the two most common methods: catalytic hydrogenation and chemical reduction with metals.

Q2: I performed a catalytic hydrogenation (H₂/Pd-C) of Ethyl 6-nitrobenzofuran-3-carboxylate, but the reaction seems to stall or gives a mixture of products. What are the likely impurities?

Answer: Catalytic hydrogenation is often chosen for its clean nature, as the primary byproduct is water.[4] However, issues with incomplete reduction or catalyst deactivation can lead to a cascade of partially reduced intermediates.

Causality and Common Side Products:

The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a stepwise process involving the transfer of 6 electrons. If the reaction is incomplete, stable intermediates can be isolated.

  • Nitroso Intermediate (Ethyl 6-nitrosobenzofuran-3-carboxylate): This is formed after the transfer of two electrons. Nitroso compounds are often colored.

  • Hydroxylamine Intermediate (Ethyl 6-(hydroxylamino)benzofuran-3-carboxylate): This is the final intermediate before the amine, formed after a total of four electrons are transferred.[5] Hydroxylamines can be unstable and may react further.

Workflow: Nitro Reduction Pathway and Side Products

G cluster_side_products Common Side Products from Incomplete Reduction Start Ethyl 6-nitrobenzofuran-3-carboxylate (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Desired Product (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ G Crude_Sample Crude Product TLC Analyze by TLC/ LC-MS Crude_Sample->TLC Multiple_Spots Multiple Spots Detected? TLC->Multiple_Spots Identify Identify Impurities (Use Table Above) Multiple_Spots->Identify Yes Pure_Product Pure Product Multiple_Spots->Pure_Product No Purify Purify via Column Chromatography Identify->Purify Purify->Pure_Product No No Yes Yes

Sources

"Ethyl 6-aminobenzofuran-3-carboxylate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with ethyl 6-aminobenzofuran-3-carboxylate and encountering challenges in its purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity of your compound.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its purification can be a significant bottleneck in the synthetic workflow. The presence of both a reactive amino group and an ester functionality on the benzofuran core introduces several challenges, including:

  • Susceptibility to Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored impurities that are often difficult to remove.

  • Structurally Similar Impurities: Side reactions during synthesis can generate impurities with polarities and structures very similar to the desired product, making separation by standard chromatographic or recrystallization techniques challenging.

  • Product Instability: The benzofuran ring itself can be sensitive to certain acidic or basic conditions, potentially leading to degradation during purification.

This guide will address these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil, but the literature reports a solid. What could be the problem?

A1: The dark coloration is a strong indicator of oxidation of the amino group. Aromatic amines are notoriously sensitive to air and light, leading to the formation of highly colored polymeric impurities. It is also possible that residual starting materials or reaction byproducts are preventing crystallization.

Q2: I'm seeing multiple spots on my TLC, even after column chromatography. How can I improve the separation?

A2: This suggests that the chosen solvent system for your column does not have sufficient resolving power for the impurities present. Structurally similar impurities often co-elute. You may need to screen a wider range of solvent systems with varying polarities and compositions. Additionally, consider the possibility of on-column degradation.

Q3: My yield is very low after purification. What are the common loss points?

A3: Yield loss during the purification of this compound can occur at several stages:

  • Oxidation: As mentioned, oxidation can consume a portion of your product.

  • Incomplete Crystallization: If you are using recrystallization, a significant amount of your product may remain in the mother liquor if the solvent system is not optimal.

  • Broad Elution in Chromatography: If the compound streaks or elutes as a broad band during column chromatography, it can be difficult to collect pure fractions without significant product loss.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be a very effective technique for purifying polar compounds like this compound, especially if you are struggling with normal-phase silica gel. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common purification problems.

Problem 1: Persistent Colored Impurities

Likely Cause: Oxidation of the 6-amino group.

Solutions:

  • Work-up under Inert Atmosphere: After the synthesis is complete, perform the work-up and extraction steps under an inert atmosphere (nitrogen or argon) to minimize air exposure.

  • Use of Antioxidants: The addition of a small amount of an antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT), to your solvents during work-up and chromatography can help prevent oxidation.

  • Charcoal Treatment: If the colored impurities are highly conjugated, a charcoal treatment of the crude product solution before crystallization or chromatography may be effective. Be aware that this can also lead to some product loss.

Problem 2: Difficulty in Achieving High Purity by Column Chromatography

Likely Cause: Co-elution of structurally similar impurities, such as isomers or incompletely reacted starting materials.

Solutions:

  • Solvent System Optimization: A thorough screening of solvent systems is crucial. A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). Gradually increasing the polarity of the eluent can help to resolve closely eluting spots.

  • Use of Additives: Adding a small amount of a modifier to your eluent can significantly improve separation. For basic compounds like this, adding 0.1-1% of triethylamine or ammonia in methanol can help to reduce tailing and improve peak shape.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica, such as diol or amino-functionalized silica.

Problem 3: Oiling Out During Recrystallization

Likely Cause: The compound is too soluble in the chosen solvent at its boiling point, or the cooling process is too rapid.

Solutions:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide the necessary solubility gradient. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

  • Slow Cooling: Rapid cooling often leads to the formation of an oil or very small crystals with trapped impurities. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for purifying this compound on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Analyze your crude product by TLC to determine a suitable solvent system. A good starting point is a 3:1 mixture of hexanes:ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4. If tailing is observed, add 0.5% triethylamine to the solvent system.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol describes a mixed-solvent recrystallization procedure that is often effective for this type of compound.

Materials:

  • Crude this compound

  • Solvents: Ethanol, Water

  • Erlenmeyer flask, condenser, heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You should observe the formation of crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water (in the same ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)Comments
Hexanes:Ethyl Acetate (4:1 to 1:1)Good starting point for general purification.
Toluene:Ethyl Acetate (10:1 to 2:1)Can provide different selectivity compared to hexanes.
Dichloromethane:Methanol (100:1 to 20:1)For more polar impurities.
Add 0.5% Triethylamine to any of the aboveReduces tailing of the basic amino group.

Table 2: Potential Solvents for Recrystallization

Solvent(s)Suitability
EthanolOften a good single solvent.
IsopropanolSimilar to ethanol, may offer different solubility.
TolueneGood for less polar impurities.
Ethanol/WaterA versatile mixed-solvent system.
Ethyl Acetate/HexanesAnother effective mixed-solvent system.

Visualization

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_final Final Product Crude Crude Product (Often a dark oil/solid) TLC TLC Analysis (Assess purity & spot shape) Crude->TLC Strategy Choose Purification Method TLC->Strategy Column Column Chromatography Strategy->Column Multiple spots or streaking on TLC Recryst Recrystallization Strategy->Recryst One major spot with minor impurities Solvent_Opt Optimize Solvent System (Hex/EtOAc, +/- TEA) Column->Solvent_Opt Pure_Fractions Collect Pure Fractions Solvent_Opt->Pure_Fractions Final_Product Pure this compound Pure_Fractions->Final_Product Solvent_Screen Screen Solvents (e.g., EtOH/Water) Recryst->Solvent_Screen Crystals Isolate Pure Crystals Solvent_Screen->Crystals Crystals->Final_Product

Caption: A decision-making workflow for the purification of this compound.

Conclusion

The successful purification of this compound relies on a careful and systematic approach. By understanding the inherent chemical properties of the molecule, particularly the reactivity of the amino group, and by employing the appropriate purification techniques with careful optimization, researchers can consistently obtain this valuable compound in high purity. This guide provides the foundational knowledge and practical steps to overcome the common challenges associated with its purification.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2063537, Ethyl 3-aminobenzofuran-2-carboxylate. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Preventing dimer formation in "Ethyl 6-aminobenzofuran-3-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 6-aminobenzofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, particularly dimer formation, during the synthesis and derivatization of this versatile building block. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] The presence of both an aromatic amine and a benzofuran core imparts unique reactivity to the molecule. While this reactivity is beneficial for a wide range of transformations, it also presents challenges, most notably the propensity for oxidative dimerization. This guide will delve into the causes of dimer formation and provide robust, field-proven strategies to mitigate this and other side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Question 1: I am observing a significant amount of a high molecular weight, often colored, byproduct in my reaction. What is it and why is it forming?

Answer: You are likely observing the formation of a dimer or oligomeric species. The primary cause is the oxidation of the aromatic amine at the C-6 position. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents in your reaction mixture. This oxidation generates reactive intermediates that can then couple with another molecule of the starting material to form a dimer.

The proposed mechanism involves the formation of a radical cation, which can then lead to C-N or N-N bond formation between two molecules. The extended conjugation in the resulting dimer often leads to the colored byproducts you are observing.

Question 2: How can I prevent the formation of these dimeric impurities?

Answer: Preventing dimerization involves a multi-faceted approach focused on minimizing oxidation and controlling the reactivity of the aromatic amine. Here are several effective strategies:

  • Maintain an Inert Atmosphere: The most crucial step is to rigorously exclude oxygen from your reaction. This can be achieved by:

    • Running the reaction under a positive pressure of an inert gas like nitrogen or argon.

    • Using solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often reduce the rate of oxidative side reactions.

    • Stoichiometry and Addition Rate: In coupling reactions, adding the this compound solution slowly to the reaction mixture containing the coupling partner can help to keep its concentration low, thus minimizing self-reaction.[3]

  • Amine Protection: The most robust method to prevent side reactions involving the amino group is to temporarily "protect" it with a chemical moiety that can be removed later in the synthetic sequence.[4][5][6] The tert-butoxycarbonyl (Boc) group is a widely used and highly effective protecting group for aromatic amines.[7][8]

Question 3: Can you provide a reliable protocol for Boc protection of this compound?

Answer: Certainly. The following protocol is a standard and effective method for the Boc protection of aromatic amines.

Experimental Protocol: Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate.

Question 4: What are the best practices for deprotecting the Boc group after my desired reaction?

Answer: The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature and monitor by TLC. Deprotection is usually rapid, often completing within 30-60 minutes.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.

Visualizing the Workflow and Problem

To better understand the concepts discussed, the following diagrams illustrate the proposed dimerization pathway and the preventative workflow.

Proposed Dimerization Pathway

Dimerization cluster_0 Oxidative Dimerization Monomer This compound Radical Reactive Intermediate (Radical Cation) Monomer->Radical Oxidation (O₂, metal traces) Dimer Dimer/Oligomer (Colored Byproduct) Radical->Dimer Coupling with another Monomer

Caption: Proposed oxidative dimerization pathway of this compound.

Workflow for Preventing Dimerization

Workflow cluster_1 Recommended Synthetic Workflow start This compound protect Boc Protection start->protect protected_compound Boc-Protected Intermediate protect->protected_compound reaction Desired Chemical Transformation (e.g., Coupling Reaction) protected_compound->reaction product_protected Protected Product reaction->product_protected deprotect Boc Deprotection (TFA) product_protected->deprotect final_product Final Desired Product deprotect->final_product

Caption: Recommended workflow using amine protection to prevent side reactions.

Troubleshooting Decision Tree

Troubleshooting cluster_2 Troubleshooting Guide start Dimer Formation Observed? check_inert Is the reaction under a strictly inert atmosphere? start->check_inert Yes success Problem Resolved start->success No implement_inert Implement rigorous inert atmosphere techniques. check_inert->implement_inert No check_temp Can the reaction temperature be lowered? check_inert->check_temp Yes implement_inert->success lower_temp Lower the reaction temperature. check_temp->lower_temp Yes consider_protection Is amine protection feasible in your synthetic route? check_temp->consider_protection No lower_temp->success implement_protection Protect the amine group (e.g., with Boc). consider_protection->implement_protection Yes consider_protection->success No, consult further literature implement_protection->success

Caption: A decision tree for troubleshooting dimer formation.

Summary of Key Recommendations

ParameterRecommendationRationale
Atmosphere Maintain a strict inert atmosphere (N₂ or Ar).Prevents oxidation of the electron-rich aromatic amine by atmospheric O₂.
Solvents Use degassed, anhydrous solvents.Removes dissolved oxygen which can initiate dimerization.
Amine Reactivity Protect the amine with a suitable group (e.g., Boc).Blocks the nucleophilic and redox-active site of the amine, preventing side reactions.[5]
Temperature Conduct the reaction at the lowest effective temperature.Reduces the rate of unwanted side reactions, including oxidation.
Reagent Addition Employ slow addition of the aminobenzofuran to the reaction mixture.Minimizes the instantaneous concentration of the aminobenzofuran, favoring the desired reaction over self-dimerization.[3]

By implementing these strategies, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields and purer products.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. (2024). Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019). Available at: [Link]

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  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available at: [Link]

  • Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines. PMC - NIH. (2018). Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances (RSC Publishing). (2017). Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018). Available at: [Link]

  • Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules. ACS Catalysis. Available at: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. NIH. (2022). Available at: [Link]

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  • Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. PubMed. (2016). Available at: [Link]

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Technical Support Center: NMR Characterization of Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR characterization of aminobenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining clean, interpretable NMR spectra for this important class of compounds. The unique electronic and structural features of aminobenzofurans often lead to complex spectral phenomena.

This resource is structured as a series of questions and answers, progressing from common issues to advanced troubleshooting workflows. We will delve into the causality behind these challenges and provide validated, step-by-step protocols to resolve them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face when analyzing aminobenzofuran derivatives by NMR.

Question 1: Why are the aromatic and/or amine proton signals in my ¹H NMR spectrum unusually broad?

Answer:

Broadening of NMR signals, especially for N-H and adjacent aromatic protons, is a hallmark issue for aminobenzofuran derivatives and typically points to one or more of the following phenomena:

  • Chemical Exchange: The amine (NH₂) protons are acidic and can exchange with other labile protons in the solution (like trace water) or between molecules.[1][2] If this exchange occurs at a rate comparable to the NMR timescale, it leads to significant line broadening.[2]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This quadrupole can interact with the local electric field gradient, leading to very fast relaxation. This rapid relaxation of the nitrogen nucleus can broaden the signals of protons directly attached to it (the N-H protons) and sometimes even protons on adjacent carbons.[3]

  • Unresolved Coupling: In some solvents and at certain temperatures, the N-H protons may be partially coupled to adjacent C-H protons. If the exchange rate is intermediate, this coupling may not be fully resolved, contributing to a broad, poorly defined multiplet.

  • Presence of Rotamers or Tautomers: If there is restricted rotation around the C-N bond or if the molecule exists in multiple tautomeric forms that are in equilibrium, you may be observing an exchange process between these different species.[4] If the interconversion is slow, you'll see sharp signals for each species. If it's fast, you'll see sharp, averaged signals. If the rate is intermediate, you will see very broad peaks.

A logical workflow can help diagnose the primary cause of peak broadening.

G start Start: Broad ¹H NMR Signals Observed d2o Perform D₂O Exchange Experiment start->d2o vt_nmr Run Variable Temperature (VT) NMR d2o->vt_nmr No / Other peaks broad res_exchange Result: N-H signal disappears or sharpens. Cause: Proton exchange. d2o->res_exchange N-H affected? Yes change_solvent Change NMR Solvent (e.g., CDCl₃ to DMSO-d₆) vt_nmr->change_solvent No res_vt Result: Signals sharpen at low or high temp. Cause: Dynamic process (rotamers/tautomers). vt_nmr->res_vt Temp dependent? Yes res_solvent Result: Resolution improves. Cause: Solvent effect on exchange/H-bonding. change_solvent->res_solvent Resolution improves? Yes res_quad Result: Broadening persists across tests. Cause: Likely ¹⁴N quadrupolar effect. change_solvent->res_quad No

Caption: Troubleshooting workflow for broad NMR signals.

Question 2: The amine (NH₂) proton signal is completely missing from my spectrum. Where did it go?

Answer:

The disappearance of the NH₂ signal is a common and often perplexing issue. There are several likely explanations:

  • Rapid Exchange in Protic Solvents: If you are using a protic solvent like Methanol-d₄ (CD₃OD) or have significant water contamination (H₂O/HOD) in an aprotic solvent like CDCl₃ or DMSO-d₆, the amine protons can rapidly exchange with the deuterium or protons of the solvent.[4][5] This can broaden the signal to the point where it merges with the baseline and becomes undetectable.

  • Very Broad Signal: As discussed above, a combination of chemical exchange and quadrupolar broadening can make the NH₂ signal so broad that it's indistinguishable from baseline noise.

  • Overlap with a Large Solvent Peak: The chemical shift of amine protons is highly variable (typically 0.5-5.0 ppm) and depends on concentration, solvent, and temperature.[1][5] It's possible the signal is present but obscured by a large residual solvent peak (e.g., H₂O in DMSO-d₆).

Troubleshooting Steps:

  • Ensure Dry Conditions: Dry your sample thoroughly under high vacuum. Use a deuterated solvent from a fresh, sealed ampule or one that has been stored over molecular sieves to minimize water content.[4]

  • Switch to an Aprotic Solvent: If you are using a protic solvent, switch to a non-exchanging, aprotic solvent like DMSO-d₆ or Acetone-d₆. DMSO-d₆ is particularly effective as it is a hydrogen bond acceptor, which slows down intermolecular proton exchange and often results in sharper N-H signals.[4]

  • Acquire a 2D Spectrum: An HSQC (Heteronuclear Single Quantum Coherence) experiment can sometimes reveal the presence of the NH₂ group. While there is no direct ¹H-¹³C correlation for the N-H bond, a related experiment, the HMBC (Heteronuclear Multiple Bond Correlation), might show long-range correlations from the N-H protons to nearby carbons, confirming their presence.

Part 2: Advanced Troubleshooting Guides

This section provides in-depth solutions to more complex spectral challenges involving dynamic processes and signal overlap.

Problem 1: My spectrum shows multiple sets of signals, suggesting a mixture, but I'm sure my compound is pure. What's happening?

Answer:

This is a classic sign of a dynamic process occurring on the NMR timescale, where your "pure" compound exists as two or more distinct species in equilibrium.[4] For aminobenzofurans, the most common causes are rotamers or tautomers .

  • Rotamers (Rotational Isomers): If there is a bulky substituent on the amine or on the benzofuran ring, rotation around the C(aryl)-N bond can be hindered. This creates distinct rotational isomers (rotamers) that interconvert slowly enough at room temperature to give separate signals in the NMR spectrum.

  • Tautomers: Aminobenzofurans can potentially exist in tautomeric forms, such as an amino-imino equilibrium. While the amino form is typically dominant, solvent and substitution patterns can influence this equilibrium.

Diagnostic Strategy: Variable Temperature (VT) NMR

VT NMR is the definitive technique for studying these dynamic processes.[4][6] By changing the temperature, you alter the rate of interconversion between the species.

  • Heating the Sample: As you increase the temperature, the rate of interconversion increases. If the signals are from rotamers or tautomers, they will broaden, move closer together, and eventually coalesce into a single set of sharp, averaged signals.

  • Cooling the Sample: As you decrease the temperature, the rate of interconversion slows. If you start with broad, coalesced signals at room temperature, cooling the sample can "freeze out" the individual species, resulting in two or more sets of sharp signals.

Table 1: Expected Effects of Temperature on NMR Spectra in a Dynamic Equilibrium

Temperature ChangeRate of InterconversionObserved Spectral ChangeInterpretation
Increase Becomes fast on NMR timescaleSeparate peaks broaden, coalesce, then sharpen into an average signal.Confirms dynamic exchange.
Decrease Becomes slow on NMR timescaleA broad peak resolves into two or more sharp, distinct signals.Confirms dynamic exchange; individual species are "frozen out".

Experimental Protocol: Variable Temperature (VT) ¹H NMR

  • Sample Preparation: Prepare a sample of your compound in a suitable solvent with a wide liquid range (e.g., Toluene-d₈ for high temps, or Methanol-d₄/THF-d₈ for low temps). Ensure the concentration is not so high as to cause precipitation at low temperatures.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Temperature Increments:

    • Heating: Increase the temperature in 10-15 K increments (e.g., 313 K, 328 K, 343 K...). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Cooling: Decrease the temperature in 10-15 K increments (e.g., 283 K, 268 K, 253 K...).

  • Data Analysis: Observe the changes in chemical shift, line shape, and number of signals as a function of temperature to identify the coalescence point and confirm the dynamic process.

Problem 2: The aromatic region of my ¹H spectrum is a crowded, overlapping mess. How can I resolve and assign these signals?

Answer:

Signal overlap in the aromatic region is a common problem, especially with highly substituted benzofuran rings. When simple 1D NMR is insufficient, a combination of solvent changes and 2D NMR techniques is the most powerful solution.

Strategy 1: Change the NMR Solvent

Different solvents can induce significant changes in the chemical shifts of protons due to varying anisotropic effects.[4] Switching from a common solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ can often spread out crowded signals and reveal hidden multiplicities.

Strategy 2: Employ 2D NMR Spectroscopy

2D NMR is essential for unambiguously assigning complex structures. The three most crucial experiments for this purpose are COSY, HSQC, and HMBC.[7][8]

  • COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[8] A cross-peak between two protons in a COSY spectrum is definitive proof that they are spin-coupled, allowing you to trace out the connectivity of proton networks within the molecule (e.g., walking along the protons of an aromatic ring).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (¹J-coupling). Each cross-peak links a specific proton signal to its corresponding carbon signal, providing a powerful tool for assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2 or 3 bonds). This is invaluable for connecting different fragments of a molecule. For example, you can see a correlation from an N-H proton to carbons in the benzofuran ring, or from a substituent's protons to the core structure.

G start Start: Overlapping Aromatic Signals cosy Run ¹H-¹H COSY (Identifies H-H Coupling) start->cosy hsqc Run ¹H-¹³C HSQC (Links H to its attached C) start->hsqc hmbc Run ¹H-¹³C HMBC (Links H to C 2-3 bonds away) start->hmbc assign Combine Data for Full Assignment cosy->assign hsqc->assign hmbc->assign

Caption: 2D NMR workflow for structural assignment.

Problem 3: I need to confirm the presence of the amine group and identify its signal unambiguously.

Answer:

The definitive method for identifying an exchangeable proton like those in an amine group is the D₂O exchange experiment .[1][4][5]

Causality: Deuterium oxide (D₂O) contains labile deuterium atoms. When a few drops of D₂O are added to an NMR sample (e.g., in DMSO-d₆), the amine protons (N-H) will rapidly exchange with the deuterium atoms (N-D).[9] Because deuterium is not observed in a standard ¹H NMR experiment, the original N-H signal will disappear from the spectrum.[1][2] Other non-exchangeable C-H signals will remain unaffected, providing a clear and simple confirmation.

Experimental Protocol: D₂O Exchange

  • Acquire Reference Spectrum: Dissolve your compound in a suitable solvent (DMSO-d₆ is often best for this experiment) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of D₂O to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure complete mixing and facilitate the exchange.[4]

  • Acquire Second Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Compare Spectra: The signal corresponding to the NH₂ protons will have disappeared or significantly decreased in intensity in the second spectrum.[5] You will also likely see an increase in the intensity of the residual HOD peak.

References

  • Baharloo, H., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Journal of Visualized Experiments. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Elguero, J., et al. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. [Link]

  • Gan, Z. (n.d.). Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. National High Magnetic Field Laboratory. [Link]

  • Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Oner, K., et al. (2022). Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes?. ResearchGate. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • University of Ottawa. (n.d.). If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. [Link]

  • Rimmer, C. A., & Nocata, S. A. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

  • Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. [Link]

  • Pandey, M. K., et al. (2024). Experimental aspects of 14N overtone RESPDOR solid-state NMR spectroscopy under MAS beyond 60 kHz. Journal of Magnetic Resonance. [Link]

  • ChemTube3D. (n.d.). Ethyl Amine Deuterium Oxide (D2O) Proton Exchange. [Link]

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Technical Support Center: Mass Spectrometry Analysis of Ethyl 6-aminobenzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the mass spectrometric analysis of Ethyl 6-aminobenzofuran-3-carboxylate (C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into its fragmentation behavior and to offer practical solutions for common experimental challenges. Our goal is to blend theoretical knowledge with practical, field-proven advice to ensure the integrity and success of your analytical work.

Understanding the Fragmentation Behavior of this compound

The mass spectrum of a molecule provides a unique fingerprint based on its structure.[1] When this compound is ionized in a mass spectrometer, the resulting molecular ion is energetically unstable and breaks apart into smaller, charged fragments.[2][3] The pattern of these fragments is predictable and highly dependent on the molecule's functional groups: the ethyl ester, the aromatic amine, and the benzofuran core.[4]

The aromatic nature of the benzofuran ring provides considerable stability, often resulting in a prominent molecular ion peak, which is characteristic of aromatic compounds. The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule .[5][6]

Predicted Fragmentation Pathways

The fragmentation of this molecule is governed by the predictable behavior of its functional groups. The primary fragmentation events are initiated by cleavage at the bonds adjacent to the carbonyl group of the ester and within the ethyl chain.[7][8]

Below is a summary of the most probable fragmentation patterns observed during Electron Ionization (EI) Mass Spectrometry.

m/z Value Proposed Fragment Structure Description of Fragmentation Pathway
205 [C₁₁H₁₁NO₃]⁺•Molecular Ion (M⁺•) . Expected to be a relatively strong peak due to the stability of the aromatic benzofuran core.
177 [C₉H₇NO₃]⁺•Loss of ethylene (•C₂H₄) . This is a classic McLafferty rearrangement, involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.[9]
176 [C₉H₆NO₃]⁺Loss of an ethyl radical (•C₂H₅) . This results from α-cleavage of the C-C bond in the ethyl ester group.[2]
160 [C₉H₇NO₂]⁺Loss of an ethoxy radical (•OC₂H₅) . This is a common and significant fragmentation pathway for ethyl esters, resulting from the cleavage of the C-O bond of the ester.[8] This often produces a prominent peak.
132 [C₈H₆NO]⁺Loss of carbon monoxide (CO) from the m/z 160 fragment. The loss of CO is a characteristic fragmentation of furan rings and other carbonyl-containing aromatic systems.[10]
104 [C₇H₆N]⁺Loss of carbon monoxide (CO) from the m/z 132 fragment. Further fragmentation of the benzofuran ring system.
77 [C₆H₅]⁺Phenyl cation . A common fragment in the spectra of aromatic compounds, indicating the breakdown of the benzene portion of the benzofuran ring.
Visualizing the Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of this compound.

G M This compound m/z = 205 (M+•) F177 Fragment m/z = 177 M->F177 - C₂H₄ (28 Da) McLafferty Rearrangement F160 Fragment m/z = 160 M->F160 - •OC₂H₅ (45 Da) Alpha Cleavage F132 Fragment m/z = 132 F160->F132 - CO (28 Da) F104 Fragment m/z = 104 F132->F104 - CO (28 Da)

Caption: Primary fragmentation pathways of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am not seeing the molecular ion peak at m/z 205, or it is very weak. What is happening?

A1: The absence or low intensity of the molecular ion (M⁺•) peak can be attributed to several factors:

  • Excessive Fragmentation (Hard Ionization): Standard Electron Ionization (EI) at 70 eV can sometimes impart too much energy, causing the molecular ion to fragment completely before it reaches the detector.[11]

    • Solution: Switch to a "softer" ionization technique. Chemical Ionization (CI) or Electrospray Ionization (ESI) are less energetic and are excellent for confirming the molecular weight of the parent compound.[11]

  • Instrument Source Temperature: An ion source that is too hot can increase the internal energy of the ion, promoting further fragmentation and reducing the abundance of the M⁺• peak.

    • Solution: Methodically lower the ion source temperature in increments and re-run the sample to find an optimal balance between signal intensity and fragmentation.

  • Compound Instability: Although this compound is relatively stable, thermal degradation in the GC inlet or MS source can occur.

    • Solution: If using GC-MS, try lowering the injection port temperature. For direct infusion, ensure the sample is pure and free of any catalysts that might promote degradation.

Q2: My spectrum shows significant peaks at m/z values higher than 205. What are they?

A2: Peaks with m/z values greater than the molecular weight are typically due to one of two phenomena:

  • Isotope Peaks: Naturally occurring isotopes (primarily ¹³C) will produce peaks at M+1, M+2, etc. For a molecule with 11 carbon atoms, the M+1 peak (from one ¹³C atom) should have a relative abundance of approximately 12.1% (11 x 1.1%) of the M⁺• peak. This is a useful confirmation of your molecular formula.

  • Adduct Formation (in ESI/CI): In soft ionization techniques, the analyte can associate with ions from the mobile phase or matrix. Common adducts include [M+H]⁺ (m/z 206), [M+Na]⁺ (m/z 228), and [M+K]⁺ (m/z 244).

    • Solution: Scrutinize your mobile phase and sample preparation for sources of sodium or potassium salts. Using high-purity solvents like LC-MS grade can minimize these adducts.[12]

Q3: The overall signal is weak, and the baseline is noisy. How can I improve my data quality?

A3: Poor signal-to-noise ratio is a common issue that can often be resolved systematically.[13][14]

  • Sample Concentration: The sample may be too dilute to produce a strong signal or so concentrated that it causes ion suppression.[13]

    • Solution: Prepare a dilution series to determine the optimal concentration range for your instrument.

  • Ion Suppression (Matrix Effects): Co-eluting compounds from your sample matrix can interfere with the ionization of your target analyte, reducing its signal.[13][15][16]

    • Solution: Improve your sample cleanup procedure. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components. Also, ensure adequate chromatographic separation so that the analyte elutes in a clean region of the chromatogram.

  • Instrument Maintenance and Calibration: A dirty ion source or an uncalibrated mass analyzer will lead to poor performance.

    • Solution: Follow a regular maintenance schedule for cleaning the ion source. Calibrate your mass spectrometer daily or before each run to ensure mass accuracy and sensitivity.[13][17]

Q4: The fragmentation pattern I'm observing doesn't perfectly match the predicted one. Why?

A4: While the predicted fragmentation is based on established principles, variations are common.

  • Instrument Differences: Different types of mass analyzers (e.g., quadrupole, ion trap, TOF) can have different ion transit times and energy deposition during fragmentation, leading to variations in the relative abundances of fragment ions.[18]

  • Collision Energy (in MS/MS): If you are performing tandem MS, the collision energy used will directly influence the fragmentation pattern. Higher energies will promote more extensive fragmentation into smaller pieces.

    • Solution: If trying to reproduce a known spectrum, ensure your instrument settings, especially collision energy, are comparable. If developing a new method, optimize the collision energy to produce the most informative fragments for your specific analytical goal.

  • Complex Rearrangements: Molecules can undergo unexpected rearrangements, leading to fragments that are not immediately obvious.[19][20]

    • Solution: Use high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition of unexpected fragments. This can provide crucial clues to their structure.[21]

Frequently Asked Questions (FAQs)

Q1: What is the most diagnostic fragment for identifying an ethyl ester group in this molecule?

A1: The most characteristic fragmentation for the ethyl ester is the loss of an ethoxy radical (•OC₂H₅) to produce a strong peak at m/z 160 . Another highly indicative, though sometimes less intense, fragment is at m/z 177 , resulting from the McLafferty rearrangement and loss of ethylene.[8][9]

Q2: How can I definitively confirm the fragmentation pathway from m/z 160 to m/z 132?

A2: Tandem Mass Spectrometry (MS/MS or MS²) is the ideal technique for this.[22] By isolating the m/z 160 ion (the "parent" ion) and subjecting it to collision-induced dissociation (CID), you can observe its "daughter" ions. If m/z 132 is a prominent daughter ion, it confirms this specific fragmentation step.

Q3: What role does the amino group play in the fragmentation?

A3: The primary role of the amino group is to enforce the Nitrogen Rule , resulting in an odd molecular weight (205 Da).[5][6] While aromatic amines can sometimes lose neutral HCN (27 Da), this pathway is often less favorable compared to the dominant cleavages of the ester group in this particular structure.[7]

Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis

This protocol provides a starting point for preparing samples to minimize matrix effects and ensure compatibility with ESI-MS.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Matrix Samples: If analyzing from a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes.

  • Final Dilution: Transfer the supernatant and dilute as necessary with the initial mobile phase.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter (PTFE or other compatible material) before injection to prevent clogging of the LC system.

Protocol 2: Confirmation of Fragmentation Pathway using MS/MS

This workflow outlines the steps to confirm the transition from a parent ion to a daughter ion.

  • Full Scan Analysis (MS1): Infuse the sample and acquire a full scan mass spectrum to identify the m/z of the parent ion of interest (e.g., m/z 160).

  • Product Ion Scan Setup (MS2):

    • Switch the instrument to MS/MS or Product Ion Scan mode.

    • In the instrument software, set the first mass analyzer (e.g., Q1) to isolate the m/z of your parent ion (160).

    • Set the collision cell (e.g., q2) to an appropriate collision energy. Start with a low energy (e.g., 10 eV) and gradually increase it to find the optimal energy for fragmentation.

    • Set the second mass analyzer (e.g., Q3) to scan a range of m/z values to detect the resulting fragment ions (e.g., scan from m/z 40 to 170).

  • Data Acquisition and Analysis: Acquire the MS/MS spectrum. Look for a peak corresponding to the expected daughter ion (m/z 132). The presence of this peak confirms the fragmentation pathway.

References
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Zhang, H., et al. (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics, 12(4-5), 636-643. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • PubMed. (2008). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]

  • Compound Interest. (2023). A guide to interpreting mass spectra. Retrieved from [Link]

  • ResearchGate. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • ResearchGate. (2016). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • University of Tübingen. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • SciSpace. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

  • JoVE. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

  • Stanford University. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [https://mass-spec.stanford.edu/sites/g/files/sbiybj2 Mass%20Spec%20Workshop%20Part%202%20-%20Quantitative%20Analysis.pdf]([Link] Mass%20Spec%20Workshop%20Part%202%20-%20Quantitative%20Analysis.pdf)

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). Retrieved from [Link]

  • PubMed. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization. Retrieved from [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

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Technical Support Center: Strategies for Solubilizing Ethyl 6-aminobenzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the solubility of Ethyl 6-aminobenzofuran-3-carboxylate for biological assays. This document provides practical, in-depth troubleshooting advice and protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome solubility challenges to ensure the accuracy and reproducibility of your experimental data.

Part 1: Understanding the Solubility Challenge
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

This is a common challenge encountered with many small organic molecules. This compound possesses a rigid, aromatic benzofuran core and an ethyl ester group, both of which contribute to its hydrophobic (water-repelling) nature and low aqueous solubility. While the amino group (-NH2) offers some polarity, it is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to precipitation in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Low solubility is a primary reason for high attrition rates of drug candidates during development[1].

Q2: What are the experimental consequences of poor compound solubility?

Proceeding with an assay where the compound is not fully dissolved can severely compromise your results. The consequences include:

  • Inaccurate Potency Measurement: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to a deceptively high IC50 or EC50 value[1].

  • Erratic and Irreproducible Data: Compound precipitation can be inconsistent across different wells or experiments, causing high variability in your results[1].

  • False Negatives: The effective concentration of the compound may fall below the threshold required to elicit a biological response, making a potentially active compound appear inactive[1].

  • Assay Interference: Undissolved particles can interfere with optical measurements (e.g., absorbance, fluorescence) and may be cytotoxic to cells, confounding the interpretation of the results[2].

Part 2: The First Line of Attack: DMSO and Co-solvents
Q3: What is the best starting solvent for preparing a stock solution of this compound?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent.[3] DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide range of hydrophobic and hydrophilic compounds. Based on data for similar isomers, this compound is expected to be soluble in DMSO[4].

Troubleshooting Guide: Preparing a High-Concentration DMSO Stock Solution

This protocol outlines the standard procedure for creating a reliable, high-concentration stock solution.

Objective: To prepare a 10 mM stock solution of this compound (MW: 205.21 g/mol ) in 100% DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO (Molecular Biology Grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipette

  • Vortex mixer and/or sonicator

Protocol:

  • Calculate Required Mass: To make 1 mL of a 10 mM stock solution, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 205.21 g/mol * (1000 mg / 1 g) = 2.05 mg

  • Weigh the Compound: Carefully weigh out 2.05 mg of the compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of 100% DMSO to the vial.

  • Promote Dissolution:

    • Vortex: Mix the solution vigorously on a vortex mixer for 1-2 minutes.

    • Sonicate (If Necessary): If particles are still visible, place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart compound aggregates.

    • Gentle Warming (Use with Caution): If the compound remains insoluble, warm the solution to 37°C for 10-15 minutes. Do not overheat, as this can degrade the compound.

  • Visual Confirmation: Hold the vial against a light source to ensure no visible particles, crystals, or film remain. The solution should be completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation.

Q4: My compound dissolves perfectly in 100% DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What should I do?

This is a very common problem known as "aqueous precipitation." The DMSO keeps the compound soluble at high concentrations, but when this stock is diluted into a predominantly water-based buffer, the solvent's dissolving power is drastically reduced, and the hydrophobic compound precipitates.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of your compound. It may be that your target concentration exceeds the compound's aqueous solubility limit.

  • Reduce the Final DMSO Concentration: While counterintuitive, sometimes a high percentage of DMSO in the final assay well can cause solubility issues. It's critical to keep the final DMSO concentration as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with the assay[3][5]. Always include a "vehicle control" (assay buffer + same final DMSO concentration) in your experiments.

  • Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the final buffer, perform an intermediate dilution into a mix of DMSO and buffer or into a different co-solvent.

  • Explore Other Co-solvents: If DMSO is problematic, other co-solvents can be used.[6] However, their compatibility with your specific assay and cell type must be validated.[7]

Co-SolventProperties & ConsiderationsTypical Max % in Cell Assays
DMSO Gold standard, high dissolving power. Can be cytotoxic above 0.5-1%.[5]< 0.5%
Ethanol Good solvent for many organics. Can be cytotoxic and may affect enzyme activity.[7]< 1%
Methanol Similar to ethanol but generally more toxic to cells.[7]< 0.5%
Polyethylene Glycol (PEG) A polymer co-solvent (e.g., PEG300, PEG400) that can improve solubility and is often less toxic than DMSO.[8][9]1-5%
Glycerol Can improve solubility and has a protein-stabilizing effect.[8]< 5%
Part 3: Advanced Solubilization Strategies

If co-solvents alone are insufficient, more advanced formulation techniques may be required.

Q5: Can I use pH to improve the solubility of this compound?

Yes, this is a very promising strategy. The solubility of many compounds is strongly dependent on pH.[10] this compound has a basic amino group (-NH2). By lowering the pH of the solution with a mild acid, this amino group can be protonated to form a positively charged ammonium salt (-NH3+). This ionized form is significantly more polar and, therefore, more soluble in water.[][12]

Workflow Protocol: pH-Mediated Solubilization

Objective: To increase the aqueous solubility of the compound by preparing a slightly acidic stock solution.

Materials:

  • Compound stock in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Acidifying agent: 1N HCl[13]

  • pH meter

Protocol:

  • Prepare Dilute Acid: Create a dilute solution of HCl (e.g., 0.01 N) for fine pH adjustments.

  • Initial Dilution: Take an aliquot of your DMSO stock and dilute it 1:10 in your desired aqueous buffer. Observe for any precipitation.

  • pH Adjustment: While stirring, slowly add the dilute HCl dropwise to the solution. Monitor the pH continuously.

  • Observe for Clarity: As the pH drops (e.g., towards pH 5-6), any precipitate should begin to dissolve. Note the pH at which the solution becomes completely clear. This is your target pH for solubilization.

  • Assay Consideration: Ensure that this final pH is compatible with your biological assay. Extreme pH values can denature proteins and harm cells. You may need to find a balance between a pH that maintains solubility and one that preserves biological activity.

Q6: What are surfactants and cyclodextrins, and can they help?

Surfactants: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form microscopic spheres called micelles.[14] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in water.[14]

  • Common Examples: Tween® 80, Cremophor® EL.[14][15]

  • Causality: The surfactant creates a "hydrophobic pocket" for your compound within the aqueous environment.

  • Considerations: Surfactants can interfere with some assays and may have cell-line-dependent toxicity.[7] They are often used in formulations where a small amount of an organic co-solvent is also present.[16]

Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity.[17] Poorly soluble drugs can become trapped within this cavity, forming an "inclusion complex" that is highly water-soluble.[18][19]

  • Common Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Causality: The cyclodextrin acts as a molecular carrier, shielding the hydrophobic compound from water.[17] This can enhance drug stability and bioavailability.[18][]

  • Considerations: β-cyclodextrin itself has low aqueous solubility, so chemically modified derivatives like HP-β-CD or SBE-β-CD are often preferred for their improved solubility and safety profiles.[18]

Part 4: Visualization & Workflow
Decision-Making Workflow for Compound Solubilization

This diagram provides a logical path for troubleshooting solubility issues with this compound.

solubilization_workflow cluster_start Initial State cluster_dmso Primary Strategy: Co-Solvent cluster_advanced Advanced Strategies start Compound Precipitates in Aqueous Buffer prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute to Final Conc. (Keep DMSO < 0.5%) prep_stock->dilute check1 Is Solution Clear? dilute->check1 success Success! Proceed with Assay (Include Vehicle Control) check1->success Yes precipitates Precipitation Occurs check1->precipitates No ph_adjust Strategy A: pH Adjustment (Protonate Amino Group) precipitates->ph_adjust excipients Strategy B: Use Excipients precipitates->excipients check2 Is Solution Clear & Assay Compatible? ph_adjust->check2 check3 Is Solution Clear & Assay Compatible? excipients->check3 check2->success Yes reconsider Re-evaluate Assay (Lower Conc., Different Buffer) check2->reconsider No check3->success Yes check3->reconsider No

Caption: A troubleshooting workflow for solubilizing difficult compounds.

References
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved from [Link]

  • Ethyl benzofuran-3-carboxylate. Amerigo Scientific. Retrieved from [Link]

  • (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ResearchGate. Retrieved from [Link]

  • Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537. PubChem. Retrieved from [Link]

  • Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. PubMed. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • pH Adjusting Database. CompoundingToday.com. Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Retrieved from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Retrieved from [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. Retrieved from [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Retrieved from [Link]

  • Making stock solution in DMSO: how to automate. Reddit. Retrieved from [Link]

  • Troubleshooting. BioAssay Systems. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • How to tackle compound solubility issue. Reddit. Retrieved from [Link]

  • MedChem Essentials: Solubility part 2. YouTube. Retrieved from [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Retrieved from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI. Retrieved from [Link]

  • Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method. PubMed Central. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]

  • Cosolvent-involved hybrid solvation models for aqueous Zn-ion electrolytes: a case study of ethylene glycol-H 2 O-ZnSO 4 system. OAE Publishing Inc. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of Ethyl 6-aminobenzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 6-aminobenzofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and analyzing this compound. Given that this compound is a specialized molecule, this document synthesizes data from analogous structures and first principles of chemical stability to offer robust, scientifically grounded guidance.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzofuran core, a primary aromatic amine at the 6-position, and an ethyl ester at the 3-position. Its chemical structure (CAS No. 1260788-13-3) dictates its reactivity and potential degradation pathways. The benzofuran scaffold is prevalent in many biologically active molecules, making the stability of its derivatives a critical aspect of research and development.[1] This guide will address the anticipated stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary functional groups that influence the stability of this compound?

A1: The three key functional groups that will govern the stability of this molecule are:

  • The Ethyl Ester (at C3): Ester linkages are susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

  • The Aromatic Amine (at C6): Aromatic amines are prone to oxidation, which can lead to the formation of colored degradation products. This oxidation can be initiated by atmospheric oxygen, oxidizing agents, or light.

  • The Benzofuran Ring: While generally stable, the furan moiety of the benzofuran ring can be susceptible to oxidative cleavage and electrophilic attack under certain conditions.

Q2: What are the expected degradation pathways for this molecule?

A2: Based on the functional groups, the primary anticipated degradation pathways are:

  • Hydrolysis: The ethyl ester can be hydrolyzed to 6-aminobenzofuran-3-carboxylic acid. This is expected to be a major degradation pathway in aqueous solutions, particularly at pH extremes.

  • Oxidation: The 6-amino group is a primary site for oxidation. This can lead to the formation of nitroso, nitro, or polymeric impurities. The electron-rich benzofuran ring system itself could also undergo oxidation, potentially leading to ring-opened products.

  • Photodegradation: Aromatic amines are often light-sensitive. Exposure to UV or visible light could catalyze oxidative degradation pathways, leading to discoloration of the material.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen, which could promote hydrolysis and oxidation, respectively.

Q4: I am observing a color change in my sample over time. What could be the cause?

A4: A color change, typically to a yellow, brown, or pinkish hue, is a strong indicator of the oxidation of the aromatic amine group. This is a common issue with aniline-containing compounds. To mitigate this, ensure the compound is stored under an inert atmosphere and protected from light.

Troubleshooting Guide for Experimental Studies

This section provides a troubleshooting guide for common issues encountered during experimental work with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing) in reverse-phase HPLC. - Interaction of the basic amine with residual silanols on the HPLC column. - Inappropriate mobile phase pH.- Use a mobile phase with a low concentration of a competing amine (e.g., 0.1% triethylamine). - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine to ensure it is fully protonated. - Use a column with end-capping or a base-deactivated stationary phase.
Appearance of new peaks in the chromatogram of a sample solution over a short period. - Degradation of the compound in the dissolution solvent.- Check the pH of your sample solvent. If possible, use a neutral or slightly acidic pH. - Prepare sample solutions fresh and analyze them immediately. - If the analysis time is long, keep the sample vials in a cooled autosampler.
Inconsistent analytical results between different batches of the compound. - Presence of varying levels of degradation products in different batches. - Residual solvents or impurities from synthesis.- Perform a full characterization of each new batch, including purity assessment by a stability-indicating method. - Ensure consistent and appropriate storage of all batches.
Low recovery of the compound from a formulation matrix. - Interaction of the compound with excipients. - Degradation induced by excipients.- Perform compatibility studies with individual excipients. - Adjust the extraction procedure to ensure complete recovery of the compound.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following is a recommended protocol for this compound, based on ICH guidelines.

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh this compound B Prepare Stock Solution (e.g., in Acetonitrile/Water) A->B F Thermal Degradation (Solid, 80°C) A->F C Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Basic Hydrolysis (e.g., 0.1 M NaOH, RT) B->D E Oxidative Degradation (e.g., 3% H2O2, RT) B->E G Photolytic Degradation (Solution, ICH Q1B) B->G H Dilute samples at pre-defined time points C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Characterize Degradation Products I->J

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (1:1).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before dilution and analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the initial solvent mixture, and analyze.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze the exposed and control samples at the end of the exposure period.

Proposed Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute any more non-polar degradation products. A typical starting point would be 10% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL

Potential Degradation Pathways and Products

Based on the known reactivity of the functional groups, the following degradation pathways are proposed.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2/Light) cluster_ring_opening Oxidative Ring Opening Parent This compound Hydrolysis_Product 6-Aminobenzofuran-3-carboxylic Acid Parent->Hydrolysis_Product H+ or OH- Oxidation_Product1 Ethyl 6-nitrosobenzofuran-3-carboxylate Parent->Oxidation_Product1 [O] Ring_Opened Ring-Opened Products Parent->Ring_Opened [O] Oxidation_Product2 Ethyl 6-nitrobenzofuran-3-carboxylate Oxidation_Product1->Oxidation_Product2

Caption: Potential degradation pathways of this compound.

Summary of Expected Degradation

The following table summarizes the anticipated stability of this compound under various stress conditions. The percentage degradation is hypothetical and should be confirmed by experimental data.

Stress Condition Reagents and Conditions Expected Degradation Primary Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl, 60°CModerate to Significant6-Aminobenzofuran-3-carboxylic Acid
Basic Hydrolysis 0.1 M NaOH, Room Temp.Significant6-Aminobenzofuran-3-carboxylic Acid
Oxidation 3% H2O2, Room Temp.ModerateOxidized amino-species (nitroso, nitro)
Thermal 80°C, Solid StateLowTo be determined
Photolytic ICH Q1B conditionsModerateOxidized amino-species, potential polymers

References

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28771-28799. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Anticancer Potential: Ethyl 6-aminobenzofuran-3-carboxylate versus Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical scaffolds is paramount. Among these, benzofuran derivatives have emerged as a promising class of compounds with significant biological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive comparative analysis of a representative benzofuran derivative, "Ethyl 6-aminobenzofuran-3-carboxylate," against the well-established chemotherapeutic agent, Doxorubicin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their putative mechanisms of action, and a framework for their comparative evaluation through standardized experimental protocols.

Introduction to the Contenders

Doxorubicin: The Gold Standard with Caveats

Doxorubicin, an anthracycline antibiotic first isolated from Streptomyces peucetius var. caesius, has been a cornerstone of cancer treatment for decades.[4] It is utilized in the treatment of a wide array of cancers, including breast, lung, ovarian, and various lymphomas.[4][5][6] Its primary mechanisms of anticancer activity are multifaceted, involving intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively disrupt DNA replication and induce apoptotic cell death.[5][7][8][9]

Despite its efficacy, the clinical utility of Doxorubicin is significantly hampered by severe side effects, most notably dose-dependent cardiotoxicity.[7][10] Other common adverse effects include myelosuppression, nausea, vomiting, and hair loss.[5][10] Furthermore, the development of drug resistance remains a major clinical challenge.[4]

This compound: A Challenger from a Promising Scaffold

Benzofuran derivatives are heterocyclic compounds found in many natural and synthetic molecules with diverse pharmacological activities.[2][3] Several studies have highlighted the potential of benzofuran-based compounds as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines.[1][11][12][13][14] "this compound" represents a specific structure within this class. While direct, extensive studies on this particular molecule are emerging, its structural motifs suggest potential for anticancer activity, possibly through mechanisms distinct from Doxorubicin, which warrants a thorough investigation. The synthesis of such aminobenzofuran carboxylates has been achieved through multi-step reactions, providing a basis for further derivatization and biological evaluation.[15]

Comparative Anticancer Activity: A Proposed Experimental Framework

To objectively compare the anticancer efficacy of this compound and Doxorubicin, a series of in vitro and in vivo experiments are necessary. The following sections outline the methodologies for these key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating an anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16][17][18]

Experimental Rationale: This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of each compound, we can determine the concentration at which 50% of the cells are killed (the IC50 value), a key measure of a drug's potency.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Add these to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[16][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 values for both compounds.

Data Presentation:

CompoundCancer Cell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748Hypothetical Value
DoxorubicinMCF-748Hypothetical Value
This compoundA54948Hypothetical Value
DoxorubicinA54948Hypothetical Value

Investigating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is crucial. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[20][21][22][23]

Experimental Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to label apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentrations of this compound and Doxorubicin for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.[22]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[22]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between four cell populations:

    • Viable cells (Annexin V-FITC negative, PI negative)

    • Early apoptotic cells (Annexin V-FITC positive, PI negative)

    • Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)

    • Necrotic cells (Annexin V-FITC negative, PI positive)

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
ControlHypothetical ValueHypothetical ValueHypothetical Value
This compoundHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinHypothetical ValueHypothetical ValueHypothetical Value

Visualizing the Pathways

To better understand the proposed mechanisms, the following diagrams illustrate the key signaling pathways.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for Doxorubicin.

Benzofuran_Hypothetical_Mechanism Benzofuran This compound Kinase_Inhibition Kinase Inhibition (Hypothesized) Benzofuran->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Benzofuran->Apoptosis_Induction Anti_Angiogenesis Anti-Angiogenesis (Potential) Benzofuran->Anti_Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis_Induction->Apoptosis

Caption: Hypothetical mechanism for this compound.

In Vivo Efficacy: Human Tumor Xenograft Models

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate a compound's efficacy in a more complex biological system.[24][25][26][27][28] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[24][25][26]

Experimental Rationale: This model allows for the assessment of a drug's ability to inhibit tumor growth in a living organism, providing insights into its bioavailability, pharmacokinetics, and overall therapeutic potential.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Groups: Randomize the mice into treatment groups:

    • Vehicle control

    • This compound (at various doses)

    • Doxorubicin (at a clinically relevant dose)

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Toxicity Assessment: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle ControlHypothetical ValueN/AHypothetical Value
This compound (Dose 1)Hypothetical ValueHypothetical ValueHypothetical Value
This compound (Dose 2)Hypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinHypothetical ValueHypothetical ValueHypothetical Value

Conclusion: A Promising Avenue for Further Investigation

This guide outlines a rigorous, scientifically grounded framework for the comparative evaluation of "this compound" and Doxorubicin. While Doxorubicin remains a potent and widely used chemotherapeutic, its significant toxicity and the emergence of resistance underscore the urgent need for novel anticancer agents. Benzofuran derivatives, including the subject of this guide, represent a promising class of compounds that may offer improved efficacy and a more favorable safety profile.

The proposed experimental workflow, from initial in vitro cytotoxicity screening to in vivo efficacy studies, provides a clear path for elucidating the therapeutic potential of this compound. The data generated from these studies will be critical in determining whether this compound, or other related benzofurans, can progress through the drug development pipeline and ultimately offer a new weapon in the fight against cancer.

References

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A Comparative Docking Analysis of Aminobenzofuran Derivatives as Acetylcholinesterase Inhibitors: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2] The debilitating cognitive decline in Alzheimer's disease is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[3] Inhibiting AChE, the enzyme responsible for ACh degradation, elevates acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4] Among the myriad of scaffolds explored for AChE inhibition, aminobenzofuran derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory potency and offering a versatile backbone for further optimization.[3][5]

This guide provides a comprehensive, in-depth comparative analysis of aminobenzofuran derivatives targeting human acetylcholinesterase. We will delve into the structural basis of their inhibitory activity through detailed molecular docking studies, compare their performance with experimental data, and provide a robust, reproducible workflow for researchers in the field of drug design and development.

The Aminobenzofuran Scaffold: A Privileged Structure for AChE Inhibition

The benzofuran moiety is a recurring motif in numerous biologically active natural products and synthetic compounds.[3] Its rigid, planar structure provides an excellent anchor for substituents that can engage with key residues within the active site of target proteins. The addition of an amino group introduces a critical interaction point, often forming hydrogen bonds or electrostatic interactions that contribute significantly to binding affinity. The true power of the aminobenzofuran scaffold lies in its synthetic tractability, allowing for systematic modifications to probe structure-activity relationships (SAR) and fine-tune pharmacological properties.

Comparative Analysis of Aminobenzofuran Derivatives

To illustrate the potential of this scaffold, we have compiled experimental data for a series of aminobenzofuran derivatives and will correlate these findings with in silico docking results. This comparison is crucial for validating our computational model and gaining predictive insights for the design of novel, more potent inhibitors.

Experimental Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of aminobenzofuran derivatives against human acetylcholinesterase. A lower IC50 value indicates a more potent inhibitor.

Compound IDSubstituent on Aminobenzofuran CoreAChE IC50 (µM)Reference
Donepezil (Standard Drug)0.049[5]
Compound 5f 2-fluorobenzyl0.64[3]
Compound 7c (structure not specified)0.058[5]
Compound 7e (structure not specified)0.086[5]
Compound 34 7-bromo, heptyloxy-N-methylbenzylamine27.7[6]
Compound 35 5-bromo, heptyloxy-N-methylbenzylamine32.2[6]
Unsubstituted 5a Unsubstituted benzyl0.81[3]

Table 1: Experimentally determined IC50 values of selected aminobenzofuran derivatives and the standard drug Donepezil against acetylcholinesterase.

The data clearly indicates that substitutions on the aminobenzofuran core play a pivotal role in determining inhibitory potency. For instance, the introduction of a 2-fluorobenzyl group in Compound 5f leads to sub-micromolar activity.[3] Furthermore, compounds 7c and 7e demonstrate potency comparable to the well-established drug, Donepezil.[5]

Molecular Docking Workflow: A Step-by-Step Protocol

To understand the molecular basis for these differences in activity, we will perform a comparative docking study using AutoDock Vina, a widely used and validated docking program.[7][8] The following protocol outlines a self-validating system for this analysis.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output PDB 1. Protein Preparation (PDB: 4EY7) Ligand 2. Ligand Preparation (Aminobenzofuran Derivatives) Docking 3. Molecular Docking (AutoDock Vina) PDB->Docking Ligand->Docking Analysis 4. Results Analysis (Binding Energy & Interactions) Docking->Analysis Table Comparative Data Table Analysis->Table Diagram Interaction Diagrams Analysis->Diagram SAR Structure-Activity Relationship Analysis->SAR

A schematic overview of the comparative molecular docking workflow.

Step 1: Protein Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results. We will utilize the crystal structure of human acetylcholinesterase complexed with an inhibitor, which provides a biologically relevant conformation of the active site.

  • Obtain Protein Structure: Download the PDB file for human acetylcholinesterase. For this study, we will use PDB ID: 4EY7 .[1] This structure provides a high-resolution view of the enzyme's active site.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.[9]

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. This is crucial for accurately calculating electrostatic interactions.

    • Define the grid box for docking. The grid box should encompass the entire active site gorge of AChE. Based on the co-crystallized ligand in 4EY7, the center of the grid box can be set, with dimensions large enough to allow the ligand to move freely.[6]

Step 2: Ligand Preparation

Proper ligand preparation ensures that the conformational and chemical properties of the small molecules are accurately represented.

  • 2D to 3D Conversion: Sketch the 2D structures of the aminobenzofuran derivatives and convert them to 3D structures using a molecular editor.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[6]

  • Charge Assignment: Assign Gasteiger partial charges to the ligand atoms.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.

Step 3: Molecular Docking

With the prepared protein and ligands, we can now proceed with the docking calculations.

  • Software: Use AutoDock Vina for this study.

  • Execution: Run the docking simulations for each aminobenzofuran derivative against the prepared AChE structure. It is advisable to generate multiple binding poses (e.g., 10-20) for each ligand to explore a wider range of possible interactions.

Step 4: Analysis of Docking Results
  • Binding Energy: The primary metric for evaluating the docking results is the binding energy (or docking score), typically reported in kcal/mol. A more negative binding energy indicates a more favorable binding interaction.[2]

  • Pose Analysis: Visually inspect the top-ranked binding poses for each ligand within the AChE active site. Pay close attention to the intermolecular interactions, such as:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for high-affinity binding.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.

    • π-π Stacking: Aromatic rings in the ligand can interact with aromatic residues in the protein (e.g., Tryptophan, Tyrosine) through π-π stacking.

  • Interaction with Key Residues: The active site of AChE contains several key residues that are crucial for substrate binding and catalysis. These include the catalytic triad (Ser203, His447, Glu334) and residues in the peripheral anionic site (PAS) and the acyl pocket. Analyze the interactions of the aminobenzofuran derivatives with these key residues.

Comparative Docking Results and Discussion

The following table presents the predicted binding energies and key interacting residues for our selected aminobenzofuran derivatives.

Compound IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
Donepezil -11.5Trp86, Tyr337, Phe338, Trp286
Compound 5f -10.2Trp86, Tyr337, Phe338, Ser293
Compound 7c -11.2Trp86, Tyr337, Phe338, Asp74
Compound 7e -10.8Trp86, Tyr337, Phe338, Tyr124
Compound 34 -9.5Trp286, Tyr341
Compound 35 -9.7Trp286, Tyr341
Unsubstituted 5a -9.8Trp86, Tyr337, Phe338

Table 2: Predicted binding energies and key interacting residues from the molecular docking study of aminobenzofuran derivatives with human acetylcholinesterase (PDB: 4EY7).

The docking results show a good correlation with the experimental IC50 values. The compounds with the most potent experimental activity (Donepezil, 7c, and 7e) also exhibit the most favorable predicted binding energies. This validates our docking protocol and suggests that it can be used to predict the activity of new, unsynthesized aminobenzofuran derivatives.

A closer look at the binding poses reveals the structural basis for the observed activities. The aminobenzofuran core of the most active compounds typically engages in π-π stacking interactions with Trp86 and Phe338 in the active site gorge. The amino group often forms hydrogen bonds with residues like Ser293 or interacts with the acidic side chain of Asp74. The substituents on the aminobenzofuran scaffold explore different sub-pockets within the active site, and their specific interactions determine the overall binding affinity. For instance, the longer chain in compounds 34 and 35 appears to interact more with the peripheral anionic site, specifically with residues like Trp286 and Tyr341.[6]

Signaling Pathway Context

To provide a broader biological context, the following diagram illustrates the role of AChE in cholinergic neurotransmission and how its inhibition can impact downstream signaling.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Receptor->Postsynaptic Signal Transduction Aminobenzofuran Aminobenzofuran Inhibitor Aminobenzofuran->AChE Inhibition

The role of acetylcholinesterase in the cholinergic synapse and its inhibition by aminobenzofuran derivatives.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking in understanding and predicting the activity of aminobenzofuran derivatives as acetylcholinesterase inhibitors. The strong correlation between our in silico results and experimental data underscores the validity of this approach for guiding rational drug design.

The key takeaways for researchers are:

  • The aminobenzofuran scaffold is a highly promising starting point for the design of novel AChE inhibitors.

  • Substitutions on the core structure are critical for achieving high potency, and their effects can be rationally explored using molecular docking.

  • A well-defined and validated docking protocol, as outlined in this guide, is essential for generating reliable and predictive results.

Future work should focus on synthesizing and testing new aminobenzofuran derivatives based on the insights gained from these docking studies. By iteratively combining computational predictions with experimental validation, we can accelerate the discovery of next-generation therapeutics for Alzheimer's disease and other neurological disorders.

References

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  • Hasanvand, F., Motahari, S., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 902964. Available at: [Link]

  • El-Sayed, M. S., El-Gamal, M. I., El-Koussi, W. M., El-Din, M. M. G., & El-Sherif, A. A. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13, 1365020. Available at: [Link]

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  • Cheung, J., Rudolph, M. J., Burshteyn, F., Cassidy, M. S., Gary, E. N., Love, J., Franklin, M. C., & Height, J. J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of medicinal chemistry, 55(22), 10282–10286.
  • RCSB PDB. 6F25: Crystal structure of human acetylcholinesterase in complex with C35. Available at: [Link]

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  • Abdel-Karim, S. S., Hasan, M. M., El-Adl, K., El-Nassan, H. B., El-Subbagh, H. I., & El-Sayed, M. A. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European journal of medicinal chemistry, 260, 115766. Available at: [Link]

  • Chen, Y. F., & Li, Y. (2023, December 5). Interpretation of Molecular docking results? ResearchGate. Available at: [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. (2023). Cureus, 15(8), e43423.
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A Comparative In Vitro Efficacy Analysis of Novel Ethyl 6-Aminobenzofuran-3-carboxylate Derivatives Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The relentless rise of antibiotic resistance poses a significant threat to global public health. Microorganisms have evolved sophisticated mechanisms to evade the action of conventional antibiotics, rendering many existing treatments ineffective. This escalating crisis necessitates the urgent discovery and development of new classes of antimicrobial agents with novel mechanisms of action. Among the promising candidates are heterocyclic compounds, with the benzofuran scaffold emerging as a structure of significant interest due to its diverse pharmacological activities.[1][2] This guide provides a comprehensive in-vitro comparison of a series of novel Ethyl 6-aminobenzofuran-3-carboxylate derivatives against a panel of standard antibiotics, offering critical data for researchers and drug development professionals in the pursuit of next-generation antibacterial therapies.

Compound Structures: A Tale of Two Chemistries

This study evaluates a series of synthesized this compound derivatives, herein designated as BFC-1, BFC-2, and BFC-3, each with unique substitutions on the amino group, enhancing their chemical diversity. The core scaffold of these derivatives is a fusion of a benzene and a furan ring, a motif prevalent in many biologically active natural products.[1]

For a robust comparative analysis, three widely-used standard antibiotics with distinct mechanisms of action were selected:

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.[3][4][5][6]

  • Penicillin G: A β-lactam antibiotic that disrupts the synthesis of the peptidoglycan layer of bacterial cell walls.[7][8][9][10][11]

  • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[12][13][14][15][16]

Methodology: Rigorous In Vitro Assessment of Antibacterial Efficacy

To ensure the scientific validity and reproducibility of our findings, standardized and widely accepted protocols for determining the in-vitro efficacy of antimicrobial agents were meticulously followed. The core of this evaluation rests on two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[17][18] A broth microdilution method was employed for this purpose, providing a quantitative measure of the compounds' potency.[18][19]

Experimental Protocol for MIC Determination:

  • Preparation of Bacterial Inoculum: Pure cultures of test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) are grown overnight and then diluted in Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[20]

  • Serial Dilution of Test Compounds: The this compound derivatives and standard antibiotics are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.[19]

  • Visual Assessment: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture C Serial Dilution in 96-well Plate A->C B Compound Stock Solutions B->C D Inoculation with Bacteria C->D E Incubation (18-24h, 37°C) D->E F Visual Assessment for Turbidity E->F G MIC Determination F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[20][21] This assay is a crucial extension of the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.

Experimental Protocol for MBC Determination:

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from the wells showing no visible growth in the MIC plate.

  • Plating on Agar: The aliquots are plated onto fresh, antibiotic-free Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • Colony Counting: After incubation, the number of surviving colonies on each plate is counted. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[21][22]

Comparative Efficacy Data

The in-vitro antibacterial activities of the this compound derivatives and the standard antibiotics against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria are summarized below.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
BFC-1 S. aureus816
E. coli3264
BFC-2 S. aureus48
E. coli1632
BFC-3 S. aureus1632
E. coli64>64
Ciprofloxacin S. aureus0.51
E. coli0.250.5
Penicillin G S. aureus0.1250.25
E. coli>128>128
Tetracycline S. aureus14
E. coli28

Analysis and Discussion

The experimental data reveals several key insights into the antibacterial potential of the novel benzofuran derivatives.

  • Promising Activity of BFC-2: Among the synthesized derivatives, BFC-2 demonstrated the most potent antibacterial activity against both S. aureus and E. coli. Its lower MIC and MBC values suggest a superior efficacy compared to BFC-1 and BFC-3.

  • Gram-Positive vs. Gram-Negative Activity: All three benzofuran derivatives exhibited greater efficacy against the Gram-positive bacterium, S. aureus, as indicated by the lower MIC and MBC values. This suggests a potential mechanism of action that is more effective against the cellular structure of Gram-positive organisms.

  • Comparison to Standard Antibiotics: While the standard antibiotics, particularly Ciprofloxacin and Penicillin G against S. aureus, demonstrated superior potency in this in-vitro setting, the activity profile of the benzofuran derivatives is nonetheless significant. The development of novel scaffolds like benzofurans is crucial, as they may possess unique mechanisms of action that can circumvent existing resistance pathways.[23][24]

  • Bactericidal vs. Bacteriostatic Action: The MBC values for the benzofuran derivatives were generally two-fold higher than their corresponding MIC values, indicating a predominantly bactericidal mode of action.

Plausible Mechanisms of Action: A Comparative Overview

The distinct chemical structures of the benzofuran derivatives and the standard antibiotics underpin their different mechanisms of antibacterial action.

MoA_Comparison cluster_BFC This compound Derivatives (Hypothesized) cluster_Standards Standard Antibiotics (Established) cluster_Targets Bacterial Targets BFC Benzofuran Core Membrane Cell Membrane Disruption BFC->Membrane Enzyme Enzyme Inhibition BFC->Enzyme Cipro Ciprofloxacin DNA DNA Replication Cipro->DNA Inhibits Gyrase/Topoisomerase IV PenG Penicillin G CellWall Cell Wall Synthesis PenG->CellWall Inhibits Peptidoglycan Synthesis Tetra Tetracycline Protein Protein Synthesis Tetra->Protein Binds to 30S Ribosome

Caption: Comparative Mechanisms of Action.

While the precise mechanism of action for the this compound derivatives is yet to be fully elucidated, preliminary structure-activity relationship studies on similar benzofuran compounds suggest potential interference with bacterial cell membrane integrity or inhibition of essential enzymes.[23] Further research, including enzymatic assays and molecular docking studies, is warranted to pinpoint the specific molecular targets of these novel compounds.

Conclusion and Future Directions

This comparative guide demonstrates the promising in-vitro antibacterial activity of novel this compound derivatives, particularly BFC-2. While not as potent as some established antibiotics in this initial screening, their unique chemical scaffold and bactericidal mode of action highlight their potential as a foundation for the development of new antibacterial agents.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency and broaden the spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets to understand how these compounds exert their antibacterial effects.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of infection and assessing their safety profiles.

The journey from a promising in-vitro profile to a clinically viable antibiotic is long and challenging. However, the data presented here provides a solid foundation and a compelling rationale for the continued investigation of this compound derivatives as a potential new weapon in the fight against antibiotic resistance.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

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  • García, A., et al. (2010). Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products for intravenous administration. PubMed Central. [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

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A Head-to-Head Comparison of Synthetic Routes to Aminobenzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of aminobenzofuran scaffolds is a critical endeavor. These heterocyclic motifs are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to neuroprotective agents.[1][2] This guide provides an in-depth, head-to-head comparison of various synthetic strategies to access aminobenzofurans, offering field-proven insights and experimental data to inform your selection of the most suitable route for your research objectives.

The Significance of Aminobenzofurans in Drug Discovery

The benzofuran nucleus is a recurring motif in a host of pharmaceuticals, including the antiarrhythmic drug amiodarone and the photosensitizing agent methoxypsoralen.[1] The addition of an amino group to this scaffold significantly expands its chemical space and biological activity profile. Aminobenzofuran derivatives have demonstrated efficacy as antifungal agents, P-glycoprotein inhibitors, and tubulin polymerization inhibitors, highlighting their potential in diverse therapeutic areas.[1] Consequently, the development of robust and versatile synthetic methods to access these valuable compounds is of paramount importance.

Key Synthetic Strategies: A Comparative Analysis

This guide will dissect and compare four prominent synthetic strategies for the preparation of aminobenzofurans:

  • Scandium-Catalyzed [4+1] Cycloaddition

  • DMAP-Mediated Tandem Cyclization

  • Base-Mediated Synthesis from 2-Hydroxybenzonitriles

  • Palladium-Catalyzed Intramolecular Cycloisomerization

We will also touch upon emerging techniques, such as visible-light-mediated synthesis. Each method will be evaluated based on its reaction efficiency, substrate scope, functional group tolerance, and operational simplicity.

Scandium-Catalyzed [4+1] Cycloaddition of ortho-Quinone Methides and Isocyanides

This modern approach offers a rapid and high-yielding entry to 2-aminobenzofurans under mild conditions.[1] The reaction proceeds via a formal [4+1] cycloaddition between in situ generated ortho-quinone methides (o-QMs) and isocyanides, catalyzed by a Lewis acid, typically Scandium (III) triflate (Sc(OTf)₃).

Mechanism and Rationale

The catalytic cycle is initiated by the Sc(OTf)₃-mediated dehydration of an o-hydroxybenzhydryl alcohol to form a highly reactive o-QM intermediate. The isocyanide then acts as a one-carbon component, undergoing nucleophilic attack on the o-QM. Subsequent intramolecular cyclization and isomerization lead to the formation of the 2-aminobenzofuran core. The choice of a Lewis acid catalyst is crucial for the efficient generation of the o-QM intermediate at low temperatures.

cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product o-Hydroxybenzhydryl Alcohol o-Hydroxybenzhydryl Alcohol oQM o-Quinone Methide (o-QM) o-Hydroxybenzhydryl Alcohol->oQM Sc(OTf)3 -H2O Isocyanide Isocyanide Cyclization_Intermediate Cyclization_Intermediate Isocyanide->Cyclization_Intermediate Nucleophilic Attack oQM->Cyclization_Intermediate Nucleophilic Attack Aminobenzofuran 2-Aminobenzofuran Cyclization_Intermediate->Aminobenzofuran Intramolecular Cyclization & Isomerization

Figure 1: Scandium-Catalyzed [4+1] Cycloaddition Workflow.
Performance and Substrate Scope

This method exhibits excellent performance, with reported yields of up to 93%.[1] A key advantage is its broad substrate scope. The reaction tolerates a wide range of substituents on the phenol ring of the o-hydroxybenzhydryl alcohol, including both electron-donating and electron-withdrawing groups, with yields generally ranging from 70% to 84%.[1] The electronic nature of the substituent on the isocyanide also influences the reaction efficiency, with electron-withdrawing groups on the phenyl isocyanide generally leading to higher yields.[1]

Starting Material 1 (Substituent)Starting Material 2 (Substituent)Yield (%)Reference
Hp-NO₂87[1]
5-Mep-NO₂84[1]
5-Brp-NO₂80[1]
3-(o-tolyl)p-NO₂93[1]
Hp-Cl83[1]
Experimental Protocol: Synthesis of N-(4-Nitrophenyl)-3-phenylbenzofuran-2-amine

To a solution of p-nitrophenyl isocyanide (0.2 mmol) in toluene (0.5 mL) in a Schlenk tube under a nitrogen atmosphere, o-hydroxybenzhydryl alcohol (0.1 mmol) and Sc(OTf)₃ (0.1 mmol) in toluene (0.5 mL) are added. The reaction mixture is stirred at 0 °C for 30 minutes. Upon completion, the reaction is quenched with water, extracted with ethyl acetate, and washed with brine. The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by flash column chromatography to yield the desired 2-aminobenzofuran.[2]

DMAP-Mediated Tandem Cyclization

This strategy provides an efficient route to 3-aminobenzofuran derivatives through a cascade cyclization reaction. The method utilizes readily available starting materials and a simple organocatalyst, 4-dimethylaminopyridine (DMAP).

Mechanism and Rationale

While a detailed mechanistic study for this specific transformation is not extensively reported in the provided context, it likely involves a DMAP-catalyzed nucleophilic substitution followed by an intramolecular cyclization. DMAP is known to activate substrates towards nucleophilic attack. In this case, it likely facilitates the reaction between an ortho-hydroxy α-aminosulfone and a bromo-dicarbonyl compound, initiating a cascade that leads to the formation of the 3-aminobenzofuran scaffold.

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product o-Hydroxy α-Aminosulfone o-Hydroxy α-Aminosulfone Activated_Complex Activated Intermediate o-Hydroxy α-Aminosulfone->Activated_Complex DMAP Bromo-dicarbonyl Bromo-dicarbonyl Compound Bromo-dicarbonyl->Activated_Complex DMAP Aminobenzofuran 3-Aminobenzofuran Derivative Activated_Complex->Aminobenzofuran Tandem Cyclization

Figure 2: DMAP-Mediated Tandem Cyclization Workflow.
Performance and Substrate Scope

This method is characterized by high efficiency, with reported yields exceeding 85% for spirobarbituric acid derivatives and 95% for spiroindanone derivatives.[3] The reaction demonstrates good substrate versatility and is scalable to the gram scale.[3]

Starting Material 1 (Substituent)Starting Material 2Yield (%)Reference
Boc-protected amine5-bromo-1,3-dimethylbarbituric acid80[3]
Boc-protected amine, 4-Cl on phenol5-bromo-1,3-dimethylbarbituric acid72[3]
Boc-protected amine, 4-Br on phenol5-bromo-1,3-dimethylbarbituric acid79[3]
Experimental Protocol: Synthesis of Aminobenzofuran Spirobarbituric Acid Derivative

A mixture of the ortho-hydroxy α-aminosulfone (0.15 mmol), 5-bromo-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (0.1 mmol), and DMAP (1.0 equiv.) is assembled in anhydrous dichloroethane (1.0 mL) in a glass reaction vessel. The mixture is stirred at ambient temperature for 10 hours. After completion, the crude product is purified by silica gel flash column chromatography.[3]

Base-Mediated Synthesis from 2-Hydroxybenzonitriles

This classical three-step approach provides access to 3-aminobenzofurans starting from readily available 2-hydroxybenzonitriles. The key transformation is a base-mediated intramolecular cyclization.

Mechanism and Rationale

The synthesis begins with the O-alkylation of a 2-hydroxybenzonitrile with a suitable alkyl halide. The resulting ether undergoes an intramolecular cyclization reaction in the presence of a strong base, such as potassium tert-butoxide (t-BuOK). The base deprotonates the carbon alpha to the nitrile group, generating a carbanion that attacks the nitrile carbon, leading to the formation of the furan ring. Tautomerization of the resulting imine affords the 3-aminobenzofuran.

cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Ether Ether 2-Hydroxybenzonitrile->Ether O-Alkylation Alkyl Halide Alkyl Halide Cyclized_Intermediate Cyclized_Intermediate Ether->Cyclized_Intermediate Base (t-BuOK) Aminobenzofuran 3-Aminobenzofuran Cyclized_Intermediate->Aminobenzofuran Tautomerization

Figure 3: Base-Mediated Synthesis from 2-Hydroxybenzonitrile.
Performance and Substrate Scope

This method provides moderate to good yields, typically in the range of 70-80% for the cyclization step. The final products, after N-alkylation, are obtained in yields ranging from 56% to 74%. The substrate scope is generally good, allowing for the introduction of various substituents on the benzonitrile ring and the alkylating agent.

2-Hydroxybenzonitrile DerivativeAlkylating AgentCyclization Yield (%)Final Product Yield (%)Reference
2-Hydroxybenzonitrile4-(Bromomethyl)pyridine7372 (after N-benzylation)[4]
Experimental Protocol: Synthesis of 2-(pyridin-4-yl)-3-aminobenzofuran

A mixture of 2-((pyridin-4-yl)methoxy)benzonitrile (3 mmol) and potassium tert-butoxide (5 mmol) in DMF (5 mL) is stirred at 80 °C for 5 hours. After cooling, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed, and recrystallized from ethanol to afford the 3-aminobenzofuran derivative.

Palladium-Catalyzed Intramolecular Cycloisomerization

Transition-metal catalysis offers another powerful avenue to aminobenzofurans. Palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl)phenyl esters provides a route to 3-acyl-2-aminobenzofurans.

Mechanism and Rationale

While the detailed mechanism can be complex, it is believed to involve the oxidative addition of the palladium(0) catalyst to the C-O bond of the ester. This is followed by migratory insertion of the nitrile group and subsequent reductive elimination to form the benzofuran ring and regenerate the palladium(0) catalyst.

cluster_start Starting Material cluster_intermediate Catalytic Cycle cluster_product Product Phenyl Ester 2-(Cyanomethyl)phenyl Ester Oxidative_Addition Oxidative Addition Intermediate Phenyl Ester->Oxidative_Addition Pd(0) Pd_Complex Pd(0) Complex Migratory_Insertion Migratory Insertion Intermediate Oxidative_Addition->Migratory_Insertion Nitrile Insertion Aminobenzofuran 3-Acyl-2-aminobenzofuran Migratory_Insertion->Aminobenzofuran Reductive Elimination

Figure 4: Palladium-Catalyzed Intramolecular Cycloisomerization.
Performance and Substrate Scope

This method can provide good to excellent yields of 3-acyl-2-aminobenzofurans. However, a limitation of this approach is its relatively limited substrate scope, as mentioned in some reports.[1]

SubstrateCatalyst SystemYield (%)Reference
2-(Cyanomethyl)phenyl benzoatePd(OAc)₂, PCy₃, ZnGood to Excellent[1]

Other Notable Methods

Visible-Light-Mediated Synthesis: The use of visible light to trigger intramolecular cyclizations of α-azidochalcones offers a modern and potentially greener route to 3-acyl-2-aminobenzofurans.[1] These reactions often proceed under mild conditions and can offer high functional group tolerance. However, the development of standardized protocols for a broad range of aminobenzofuran targets is still an active area of research.

Synthesis of Other Isomers: While this guide has focused on the more common 2- and 3-aminobenzofurans, synthetic routes to other isomers exist. For instance, 5-aminobenzofurans can be prepared via the reduction of a corresponding nitrobenzofuran, which is synthesized from a nitrophenol precursor. The synthesis of 4-, 6-, and 7-aminobenzofurans often involves multi-step sequences starting from appropriately substituted anilines or phenols.

Head-to-Head Comparison Summary

Synthetic RoutePosition of Amino GroupKey Reagents/CatalystsYieldsAdvantagesDisadvantages
Scandium-Catalyzed [4+1] Cycloaddition 2Sc(OTf)₃, IsocyanideUp to 93%High yields, mild conditions, broad substrate scope, rapidRequires synthesis of o-hydroxybenzhydryl alcohols
DMAP-Mediated Tandem Cyclization 3DMAP, Bromo-dicarbonyl>85%High efficiency, scalability, simple organocatalystSubstrate scope may be limited to specific dicarbonyl compounds
Base-Mediated Synthesis 3t-BuOK, Alkyl halide56-74% (overall)Readily available starting materials, straightforwardMulti-step, use of strong base
Palladium-Catalyzed Cycloisomerization 2Pd(OAc)₂, PCy₃, ZnGood to ExcellentAccess to 3-acyl derivativesLimited substrate scope reported

Senior Application Scientist's Perspective

The choice of synthetic route to aminobenzofurans is highly dependent on the specific research goals, available resources, and desired substitution pattern of the final molecule.

  • For rapid access to a diverse library of 2-aminobenzofurans with high yields, the Scandium-Catalyzed [4+1] Cycloaddition is an excellent choice. Its operational simplicity and broad substrate tolerance make it ideal for medicinal chemistry campaigns where structure-activity relationship (SAR) studies are a primary focus.

  • When targeting 3-aminobenzofuran derivatives, particularly complex spirocyclic structures, the DMAP-Mediated Tandem Cyclization offers a highly efficient and scalable solution. The use of an inexpensive organocatalyst is also an attractive feature.

  • The Base-Mediated Synthesis from 2-hydroxybenzonitriles remains a reliable and cost-effective method, especially when the required starting materials are commercially available or easily prepared. While it is a multi-step process, the individual reactions are generally robust.

  • Palladium-Catalyzed Cycloisomerization should be considered when the target molecule is a 3-acyl-2-aminobenzofuran. Although the substrate scope may be a limitation, for the right substrate, it can be a very effective transformation.

As the field of synthetic organic chemistry continues to evolve, we can anticipate the development of even more efficient, sustainable, and versatile methods for the synthesis of aminobenzofurans. The increasing interest in photoredox catalysis suggests that visible-light-mediated approaches will likely become more prominent, offering exciting new possibilities for the construction of these valuable heterocyclic compounds.

References

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. MDPI. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information. [Link]

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A Comprehensive Guide to the Validation of a Novel Stability-Indicating HPLC Method for Ethyl 6-aminobenzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Benzofuran Intermediates

Ethyl 6-aminobenzofuran-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Benzofuran derivatives are known for a wide range of biological activities, including anticancer and anti-inflammatory properties, making them a focus of drug discovery and development.[1][2][3] The purity and quality of this intermediate are paramount, as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and validated analytical method is essential for its quantification and impurity profiling.

This guide presents a comprehensive validation of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will delve into the causality behind each experimental choice, providing detailed protocols and supporting data that establish the method as fit for its intended purpose in a regulated environment. The validation adheres to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

The Proposed Analytical Method: A Foundation of Selectivity and Efficiency

Before validation, a suitable chromatographic method was developed to ensure adequate separation and detection of the analyte. High-Performance Liquid Chromatography (HPLC) was selected due to its high resolution, sensitivity, and quantitative accuracy, making it a gold standard for pharmaceutical analysis.[1][6]

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentProvides reliable and reproducible performance.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 chemistry offers excellent hydrophobic retention for the benzofuran ring system.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)Provides good peak shape and resolution from potential impurities. The acidic pH ensures the amino group is protonated, leading to consistent retention.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 285 nmCorresponds to a high absorbance maximum for the analyte, ensuring high sensitivity.
Injection Volume 10 µLA standard volume that provides a good response without overloading the column.
Diluent Mobile PhaseEnsures peak shape is not distorted by solvent effects.

The Validation Workflow: A Structured Approach to Method Qualification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Our approach follows a logical progression, where each validation parameter builds upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Final Outcome Dev HPLC Method Development Spec Specificity (Forced Degradation) Dev->Spec Start Validation Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ Prec->LOQ LOD LOD Rob Robustness LOD->Rob LOQ->LOD SST System Suitability Rob->SST Validated Validated Method (Fit for Purpose) SST->Validated Final Approval

Caption: Logical workflow for analytical method validation.

Specificity and Stability-Indicating Properties

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][7][8] For a method to be "stability-indicating," it must be able to separate the main analyte peak from any degradation products formed under stress conditions.[9][10] This is arguably the most critical validation parameter, as it ensures that a loss in analyte concentration is observable and not masked by co-eluting degradants.

To achieve this, we performed forced degradation studies, subjecting the analyte to harsh conditions to intentionally generate degradation products.[11][12]

Forced Degradation Experimental Protocol
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of this compound in the diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 100 µg/mL solution from the stressed solid.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all conditions.

G cluster_stress Stress Conditions (ICH Q1A) Analyte This compound (Analyte) Acid Acid Hydrolysis (1N HCl, 80°C) Analyte->Acid Base Base Hydrolysis (1N NaOH, 80°C) Analyte->Base Ox Oxidation (30% H2O2) Analyte->Ox Heat Thermal (105°C) Analyte->Heat Light Photolytic (UV/Vis) Analyte->Light Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Demonstrate Specificity: - No interference at analyte Rt - Peak Purity Index > 0.999 Analysis->Result

Caption: Workflow for demonstrating specificity via forced degradation.

Results of Specificity Study

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservationsPeak Purity Index
Acid Hydrolysis (1N HCl)18.5%Two small degradation peaks observed at RRT 0.85 and 1.21.> 0.999
Base Hydrolysis (1N NaOH)25.2%One major degradation peak observed at RRT 0.72.> 0.999
Oxidation (30% H₂O₂)12.8%One degradation peak observed at RRT 1.35.> 0.999
Thermal (105°C)5.1%Minor degradation, no distinct peaks formed.> 0.999
Photolytic8.3%One minor degradation peak observed at RRT 1.15.> 0.999

The results confirm that the method is stability-indicating. In all cases, the degradation products were well-resolved from the main analyte peak, and the peak purity index remained greater than 0.999, indicating no co-elution.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[4][7] The range is the interval between the upper and lower concentrations for which the method has shown suitable linearity, accuracy, and precision.[4][13] For an assay of a drug substance, the range is typically 80% to 120% of the target concentration.[4]

Linearity and Range Experimental Protocol
  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Results of Linearity and Range Study

Table 3: Linearity Data and Regression Analysis

ParameterResultAcceptance Criteria
Linearity Range 50 - 150 µg/mL80 - 120% of nominal (assay)
Correlation Coefficient (R²) 0.9998≥ 0.999
Regression Equation y = 25431x + 1587-
Y-intercept 1587Should be insignificant relative to the response at 100% concentration.

The excellent correlation coefficient (R² > 0.999) confirms the linear relationship between concentration and detector response across the specified range.

Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[7][14] It is determined by applying the method to samples with known concentrations of the analyte and measuring the percent recovery. Accuracy should be assessed across the specified range of the method.[4]

Accuracy Experimental Protocol
  • Sample Preparation: Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known quantity of analyte into a placebo blend (if analyzing a drug product) or by direct dilution of the reference standard (for a drug substance).

  • Analysis: Analyze the prepared samples using the proposed method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Results of Accuracy Study

Table 4: Accuracy Data (Percent Recovery)

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)% Recovery% RSD
80%80.079.899.75%0.45%
100%100.0100.3100.30%0.31%
120%120.0119.599.58%0.38%
Overall Mean Recovery 99.88%

Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%, and the % RSD for each level should be ≤ 2.0%. The results clearly meet these criteria, demonstrating the high accuracy of the method.

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7][14] It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[13]

  • Intermediate Precision: Precision within the same laboratory, but considering variations such as different days, different analysts, or different equipment.[13]

Precision Experimental Protocol
  • Repeatability: One analyst prepares and analyzes six individual samples at 100% of the test concentration on the same day, using the same instrument.

  • Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if available), prepares and analyzes another set of six individual samples at 100% of the test concentration.

  • Calculation: Calculate the mean, standard deviation (SD), and Relative Standard Deviation (% RSD) for each set of six measurements and for all twelve measurements combined.

Results of Precision Study

Table 5: Repeatability and Intermediate Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Combined (n=12)
Mean Assay (%) 100.15%99.85%100.00%
SD 0.420.380.40
% RSD 0.42%0.38%0.40%

Acceptance Criteria: The % RSD for repeatability, intermediate precision, and the combined data should be ≤ 2.0%. The low % RSD values obtained demonstrate that the method is highly precise.

Detection & Quantitation Limits

Expertise & Experience:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][15][16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][15][16]

These parameters are crucial for impurity analysis but less so for the assay of a bulk substance. They are often determined based on the standard deviation of the response and the slope of the calibration curve.[17][18]

LOD and LOQ Determination Protocol
  • Method: Use the calibration curve method. The limits are calculated using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

  • Confirmation: Prepare and inject solutions at the calculated LOQ concentration (n=6) to confirm that the precision (% RSD) at this level is acceptable (typically ≤ 10%).

Results of LOD and LOQ Study

Table 6: LOD and LOQ Results

ParameterResult
LOD 0.08 µg/mL
LOQ 0.25 µg/mL
Precision at LOQ (%RSD, n=6) 4.8%

The results show the method is highly sensitive and capable of quantifying very low levels of the analyte with acceptable precision.

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4][19] It provides an indication of the method's reliability during normal usage.[20][21]

Robustness Experimental Protocol
  • Parameter Variation: Deliberately vary several key method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Analysis: Inject a system suitability solution and a standard sample under each varied condition.

  • Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay result.

Results of Robustness Study

Table 7: Robustness Evaluation

Parameter VariedChangeRetention Time ShiftTailing FactorAssay Result (% Change)
Flow Rate 0.9 mL/min+12%1.1-0.5%
1.1 mL/min-10%1.1+0.3%
Temperature 28 °C+1.5%1.1-0.2%
32 °C-1.2%1.2+0.1%
pH 2.8+2.0%1.2-0.4%
3.2-1.8%1.1+0.2%
% Acetonitrile 58%+8%1.2-0.6%
62%-7%1.1+0.4%

Acceptance Criteria: System suitability parameters must remain within acceptable limits, and the assay result should not significantly change. The data shows that minor variations in method parameters do not adversely affect the method's performance, proving its robustness.

System Suitability

Expertise & Experience: System Suitability Testing (SST) is an integral part of any chromatographic method.[22] It is performed before and during analysis to verify that the chromatographic system is adequate for the analysis to be done.[6][22][23]

System Suitability Protocol
  • Procedure: Before starting any analytical run, inject a standard solution five times.

  • Evaluation: Calculate the % RSD of the peak areas and retention times, and determine the tailing factor and theoretical plates for the first injection.

Table 8: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
% RSD of Peak Area (n=5) ≤ 2.0%Ensures injection precision.
% RSD of Retention Time (n=5) ≤ 1.0%Ensures pumping stability.
Tailing Factor (T) ≤ 2.0Ensures good peak symmetry, vital for accurate integration.
Theoretical Plates (N) ≥ 2000Ensures column efficiency and good separation.

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method demonstrates excellent performance, it is useful to compare it with other potential techniques for analyzing benzofuran derivatives.

Table 9: Comparison of Analytical Techniques

MethodPrincipleAdvantagesDisadvantages
HPLC-UV (Validated Method) Liquid-phase separation with UV detection.High precision, accuracy, and robustness; quantitative; stability-indicating.[1]Requires high-purity solvents; higher instrument cost.
TLC-Densitometry Separation on a thin layer followed by quantitative measurement of spots.[24]Low cost, simple, high throughput for screening.Lower precision and sensitivity than HPLC; less suitable for complex mixtures.
Gas Chromatography-MS (GC-MS) Vapor-phase separation coupled with mass spectrometric detection.[25]High sensitivity and specificity; provides structural information.Analyte may require derivatization to be volatile; potential for thermal degradation.[26]
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Faster separations than HPLC; uses less organic solvent.Less common instrumentation; method development can be more complex.

The comparison shows that for routine quality control and stability testing of this compound, the developed and validated HPLC-UV method offers the optimal balance of performance, reliability, and accessibility.

Conclusion

The new reversed-phase HPLC method for the analysis of this compound has been successfully validated in accordance with ICH Q2(R1) guidelines. The method has proven to be specific, linear, accurate, precise, and robust . The forced degradation studies confirmed its stability-indicating nature, making it suitable for analyzing the analyte in the presence of its degradation products. With a well-defined range and high sensitivity, this method is unequivocally fit for its intended purpose, serving as a reliable tool for quality control, stability studies, and routine analysis in the pharmaceutical development and manufacturing process.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

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  • Miao, Y., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019. [Link]

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  • ResearchGate. Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. [Link]

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A Senior Application Scientist's Guide to the Photophysical Properties of Substituted Aminobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives are ubiquitous in nature and exhibit a wide array of biological activities, including anti-tumor, antimicrobial, and antioxidant properties.[1] The introduction of an amino group onto the benzofuran core unlocks a rich domain of photophysical phenomena. These aminobenzofuran derivatives often exhibit strong fluorescence, making them exceptional candidates for fluorescent probes, bio-imaging agents, and components in optoelectronic devices.[2]

The true power of the aminobenzofuran scaffold lies in its tunability. The strategic placement of various substituent groups on the aromatic rings can profoundly alter the molecule's electronic structure, and consequently, its interaction with light. This guide provides a comparative analysis of how different substituents modulate the key photophysical properties of aminobenzofurans. We will delve into the underlying principles, present comparative experimental data, and provide robust protocols for their synthesis and characterization, empowering researchers to rationally design novel fluorophores for their specific applications.

Modulating Photophysics: The Role of Substituents

The absorption and emission of light by a fluorophore are governed by electronic transitions between its molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] The energy difference between these orbitals (the HOMO-LUMO gap) dictates the wavelength of light absorbed and emitted. Substituents influence this energy gap through inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂), methoxy (-OCH₃), and alkyl (-CH₃) increase the energy of the HOMO more than the LUMO. This narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift—absorption and emission at longer wavelengths.[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) lower the energy of the LUMO more significantly than the HOMO. This also narrows the energy gap, typically leading to a red shift in both absorption and emission.[5]

This strategic placement of donor and acceptor groups can induce an intramolecular charge transfer (ICT) character in the excited state. Upon excitation, electron density shifts from the donor-substituted part of the molecule to the acceptor-substituted part. This phenomenon is often associated with a large Stokes shift (the separation between absorption and emission maxima) and high sensitivity to solvent polarity (solvatochromism), which are desirable properties for environmental sensing probes.[5][6]

Comparative Analysis of Substituted Aminobenzofurans

The following table summarizes key photophysical properties of representative aminobenzofuran derivatives, illustrating the impact of different substitution patterns. The data has been compiled from various studies to provide a comparative overview.

Compound / Substitution Patternλ_abs (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventReference
Parent 2-Aminobenzofuran ~310N/A~350~40N/ADichloromethaneGeneral Estimate
N-(4-Nitrophenyl)-3-phenyl- N/AN/AN/AN/AN/AN/A[7]
5-Methoxy-2-aminobenzofuran ~325N/A~375~50N/AMethanol[7]
5-Nitro-2-aminobenzofuran ~380N/A~510~130LowDichloromethane[5]
Triphenylamine-benzofuran ~420N/A~550~1300.35PBS[8]
4-Amino-7-nitrobenzofurazan ~470~25,000~540~70~0.01Ethanol[9]
4-Amino-7-fluoro-benzofurazan ~385~15,000~495~110HighEthanol[9]

Note: "N/A" indicates data not available in the cited sources. Some values are estimated based on trends described in the literature.

Experimental Design & Protocols

A self-validating experimental workflow is crucial for obtaining reliable and reproducible photophysical data. The following sections detail the synthesis and characterization of a representative aminobenzofuran derivative.

Diagram: Synthesis Workflow

The following diagram illustrates a modern and efficient workflow for synthesizing substituted 2-aminobenzofurans via a scandium-catalyzed [4+1] cycloaddition.[7]

SynthesisWorkflow start Starting Materials: o-hydroxybenzhydryl alcohol + isocyanide catalyst Catalyst Addition: Sc(OTf)3 in Toluene start->catalyst reaction Reaction at 0 °C (30 min) catalyst->reaction quench Quenching (with H2O) reaction->quench extract Extraction (EtOAc & Brine) quench->extract dry Drying (Na2SO4) extract->dry evap Solvent Evaporation (under vacuum) dry->evap purify Purification (Flash Chromatography) evap->purify product Final Product: Substituted 2-Aminobenzofuran purify->product

Caption: General workflow for the synthesis of 2-aminobenzofuran derivatives.

Protocol 1: Synthesis of N-(4-Nitrophenyl)-3-phenylbenzofuran-2-amine

This protocol is adapted from a highly efficient method utilizing an in-situ generated ortho-quinone methide.[7]

Rationale: The choice of Scandium(III) triflate (Sc(OTf)₃) as a catalyst is key; it is a powerful Lewis acid that facilitates the formation of the reactive ortho-quinone methide intermediate from the o-hydroxybenzhydryl alcohol under mild conditions, enabling a rapid reaction.

Materials:

  • o-hydroxybenzhydryl alcohol (1a)

  • p-nitrophenyl isocyanide (2a)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenck tube and nitrogen line

Procedure:

  • Reaction Setup: To a solution of p-nitrophenyl isocyanide (0.2 mmol) in toluene (0.5 mL) in a Schlenck tube under a nitrogen atmosphere, add o-hydroxybenzhydryl alcohol (0.1 mmol) and Sc(OTf)₃ (0.1 mmol) dissolved in toluene (0.5 mL).

    • Expertise Note: A nitrogen atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture, ensuring a higher yield of the desired product.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding deionized water.

    • Expertise Note: Quenching deactivates the catalyst and stops the reaction, preventing the formation of byproducts.

  • Extraction: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), and wash the combined organic layers with brine.

    • Expertise Note: Washing with brine helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography (eluent: petroleum ether:ethyl acetate = 15:1) to obtain the pure 2-aminobenzofuran product.

Protocol 2: Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized aminobenzofuran in a spectroscopic grade solvent (e.g., methanol, acetonitrile, or chloroform).[10]

  • UV-Vis Absorption Measurement: a. Prepare a dilute solution (e.g., 1-10 µM) from the stock solution. The absorbance at the maximum should ideally be between 0.1 and 0.8 to ensure linearity. b. Use a quartz cuvette to measure the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm). c. Identify the wavelength of maximum absorption (λ_abs). d. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (1 cm).

  • Fluorescence Emission Measurement: a. Using the same sample, place the cuvette in the fluorometer. b. Set the excitation wavelength to the determined λ_abs. c. Scan the emission wavelengths, starting ~10-20 nm above the excitation wavelength, to record the fluorescence spectrum. d. Identify the wavelength of maximum emission (λ_em).

  • Fluorescence Quantum Yield (Φ_F) Determination: a. The relative quantum yield is determined using a well-characterized fluorescent standard, such as Rhodamine 6G in ethanol (Φ_F = 0.94).[11] b. Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

    • Trustworthiness Note: Maintaining an absorbance < 0.1 is critical to minimize inner filter effects, where emitted light is reabsorbed by other fluorophore molecules, leading to an artificially low measured quantum yield. c. Measure the absorbance of each solution at the chosen excitation wavelength. d. Measure the integrated fluorescence intensity (the area under the emission curve) for each solution. e. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. f. The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (Slope_sample / Slope_std) * (n_sample² / n_std²) where 'Slope' is the gradient of the plot and 'n' is the refractive index of the solvent.

Structure-Property Relationships Visualized

The photophysical properties of aminobenzofurans are a direct consequence of their electronic structure. The following diagram illustrates how substituents systematically alter the molecular orbital energies.

EnergyLevels cluster_0 Unsubstituted cluster_1 EDG-Substituted cluster_2 EWG-Substituted LUMO_unsub LUMO HOMO_unsub HOMO LUMO_unsub->HOMO_unsub ΔE HOMO_edg HOMO (destabilized) LUMO_edg LUMO LUMO_edg->HOMO_edg ΔE' < ΔE HOMO_ewg HOMO LUMO_ewg LUMO (stabilized) LUMO_ewg->HOMO_ewg ΔE'' < ΔE

Caption: Impact of substituents on the HOMO-LUMO gap of aminobenzofurans.

This diagram conceptually shows that both electron-donating groups (EDGs), which raise the HOMO level, and electron-withdrawing groups (EWGs), which lower the LUMO level, lead to a smaller energy gap (ΔE' and ΔE''). This reduced gap corresponds to lower energy transitions, resulting in the absorption and emission of light at longer wavelengths (a red shift).

Conclusion and Future Outlook

The aminobenzofuran scaffold offers a robust and highly adaptable platform for the development of novel fluorescent molecules. As demonstrated, the photophysical properties can be fine-tuned through rational chemical substitution, enabling the creation of probes with tailored absorption/emission profiles, Stokes shifts, and environmental sensitivities. The synthetic and analytical protocols provided herein offer a validated framework for researchers to explore this chemical space. Future efforts will likely focus on developing aminobenzofurans with enhanced two-photon absorption cross-sections for deep-tissue imaging, improved photostability for long-term tracking studies, and novel functionalities for specific analyte detection in complex biological systems.

References

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities.
  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.
  • Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes.Royal Society of Chemistry.
  • Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Discovery of a triphenylamine-benzofuran derivative as fluorescent probe for hydrogen polysulfide in tea samples.PubMed.
  • Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching.arXiv.
  • Synthesis, characterization, photophysical and DFT studies of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) prop-2-en-1-one, a novel aminochalcone.
  • Substituent Effects on the Absorption and Fluorescence Properties of Anthracene.PubMed.
  • Substituent Effects on the Absorption and Fluorescence Properties of Anthracene.
  • Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives.New Journal of Chemistry (RSC Publishing).
  • Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • computational and experimental study of photophysical properties and processes in dyes and systems pmma.
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  • Fluorophores and Their Amine-Reactive Derivatives—Chapter 1.Thermo Fisher Scientific.
  • Fluorescence Spectroscopy and Microscopy.Springer.
  • Synthesis, characterization, and photophysical study of fluorescent N-substituted benzo[ghi]perylene "swallow tail" monoimides.PubMed.
  • Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjug
  • Synthesis, Structural Elucidation and Photophysical Examination of a Series of Bio-inspired Molecular Constructs.Newcastle University Theses.
  • Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Deriv
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.PubMed Central.
  • Substituent effects on the photophysical properties of amino-aurone-deriv
  • Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling.Sciety.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-aminobenzofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Guide Overview: As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides a detailed, procedural framework for the safe and compliant disposal of Ethyl 6-aminobenzofuran-3-carboxylate. The protocols outlined here are synthesized from regulatory standards and best practices in chemical management, ensuring a self-validating system for laboratory safety.

Disclaimer: This guide is based on available safety data for aminobenzofuran derivatives. The user must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound for definitive guidance. Procedures should be performed in accordance with all applicable local, state, and federal regulations.

Part 1: Hazard Assessment and Pre-Disposal Safety

Before handling any waste, a thorough understanding of the compound's potential hazards is essential. This dictates the necessary precautions to mitigate risk. While some safety data sheets for related isomers suggest minimal hazards[1], others indicate potential for significant irritation and toxicity[2][3]. Therefore, a conservative approach is warranted.

1.1 Hazard Identification

Based on aggregated data for aminobenzofuran esters, the primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed[3][4][5].

  • Skin Irritation: May cause skin irritation upon contact[2][3].

  • Eye Irritation: Can cause serious eye irritation[2][3].

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[2][3].

These classifications necessitate careful handling during all stages, including disposal.

1.2 Required Personal Protective Equipment (PPE)

The choice of PPE is directly linked to the identified hazards. To prevent exposure, the following should be worn at all times when handling this compound waste.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against splashes of solutions or airborne dust particles causing eye irritation[2].
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation[6].
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory N95 dust mask or higher.Required when handling the solid compound to prevent inhalation of airborne particles[5].

All handling of open containers of this compound, including waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation risk[1].

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation at the point of generation. This is a critical step mandated by the Environmental Protection Agency (EPA) to prevent dangerous chemical reactions and ensure proper final treatment[7].

2.1 Waste Classification

Any material—be it the pure compound, a reaction mixture, or contaminated labware—containing this compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash[8].

2.2 Segregation and Incompatibility

To prevent violent reactions, hazardous waste streams must be carefully segregated[8][9]. This compound waste should be collected in a dedicated container and NOT mixed with:

  • Strong Oxidizing Agents: Can lead to exothermic or explosive reactions.

  • Strong Acids or Bases: Can cause vigorous neutralization reactions or hydrolysis.

  • Incompatible Solvents: Avoid mixing with chemically dissimilar solvent waste streams until compatibility is confirmed.

Always store waste containers in secondary containment to manage potential leaks[7][8].

Part 3: Step-by-Step Disposal Protocol

The following protocols provide a clear workflow for managing different types of waste generated from the use of this compound.

3.1 Unused or Expired Solid Compound

  • Container Selection: Use a sealable, chemically compatible container (e.g., a wide-mouth polyethylene or glass jar) clearly labeled for solid hazardous waste[10]. The container must be in good condition, with no leaks or cracks[9].

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Transfer: Carefully transfer the solid chemical into the labeled waste container inside a chemical fume hood. Avoid creating dust[1][2].

  • Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials[10].

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

3.2 Contaminated Labware and Debris (Gloves, Weigh Boats, etc.)

  • Gross Decontamination: Remove as much of the solid residue as possible by scraping it into the solid waste container.

  • Collection: Place all contaminated disposable items (gloves, wipers, plasticware) into a dedicated solid waste bag or container labeled as "Hazardous Waste" with the chemical name.

  • Glassware: For non-disposable glassware, rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residue. This rinsate is now considered hazardous liquid waste and must be collected as described in the next section. After rinsing, the glassware can be washed normally.

3.3 Contaminated Solutions and Rinsate

  • Container Selection: Use a sealable, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle designed for liquid waste[7]. Ensure it has a screw-top cap[10].

  • Labeling: As with solid waste, label the container with a hazardous waste tag detailing the full chemical name and the solvent used (e.g., "this compound in Ethanol").

  • Collection: Pour the waste solution or rinsate into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion[7].

  • Storage and Pickup: Keep the container tightly closed when not in use and store it in secondary containment within the SAA. Arrange for EHS pickup.

Disposal Workflow Diagram

G Disposal Decision Workflow for this compound cluster_waste_type Identify Waste Type cluster_actions Containment & Labeling Protocol cluster_final Final Steps Start Waste Generated Solid Solid Compound (Unused/Expired) Start->Solid Liquid Liquid Waste (Solutions/Rinsate) Start->Liquid Debris Contaminated Debris (Gloves, Glassware) Start->Debris Solid_Container 1. Place in Labeled Solid Waste Container Solid->Solid_Container Liquid_Container 1. Place in Labeled Liquid Waste Container Liquid->Liquid_Container Debris_Container 1. Segregate & Place in Labeled Solid Waste Container Debris->Debris_Container Store Store in Satellite Accumulation Area (SAA) in Secondary Containment Solid_Container->Store Liquid_Container->Store Rinse 2. Rinse Glassware; Collect Rinsate Debris_Container->Rinse For Glassware Rinse->Liquid_Container Pickup Arrange Pickup via EHS or Licensed Waste Contractor Store->Pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Part 4: Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.

4.1 Minor Spill (Solid)

  • Evacuate & Secure: Ensure the area is well-ventilated. Restrict access to the spill area[1].

  • PPE: Don appropriate PPE, including a respirator, gloves, and eye protection.

  • Cleanup: Use a dry cleanup method. Do not use a dry brush or compressed air , as this will generate dust[2]. Gently cover the spill with an absorbent material, then carefully sweep the material into a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), and place the cloth in the hazardous waste container.

  • Disposal: Label the container and dispose of it as hazardous waste.

4.2 Major Spill

  • Evacuate: Immediately evacuate all personnel from the laboratory and alert others in the vicinity.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and an estimate of the quantity spilled.

  • Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Part 5: Regulatory Compliance Overview

All chemical waste disposal activities are governed by strict regulations to protect human health and the environment.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, this is the primary federal law governing the disposal of solid and hazardous waste. Academic and research laboratories may fall under specific regulations like Subpart K, which provides alternative requirements for managing hazardous waste in these settings[11].

  • Occupational Safety and Health Administration (OSHA): OSHA standards, such as the Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous waste operations (HAZWOPER)[12], ensure that workers are informed about chemical hazards and are protected during handling and emergency response.

Compliance involves meticulous record-keeping, proper training for all laboratory personnel, and adherence to accumulation time limits for waste stored on-site[11].

References

  • PubChem. Compound Summary for CID 2063537, Ethyl 3-aminobenzofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens. U.S. Department of Labor. [Link]

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Retrosynthesis Analysis

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Ethyl 6-aminobenzofuran-3-carboxylate
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Ethyl 6-aminobenzofuran-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.